molecular formula C8H8BrNO4 B028201 Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate CAS No. 104776-74-1

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Cat. No.: B028201
CAS No.: 104776-74-1
M. Wt: 262.06 g/mol
InChI Key: GUYZRQOTADGHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate>

Properties

IUPAC Name

ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYZRQOTADGHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371314
Record name ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104776-74-1
Record name ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Abstract: This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable heterocyclic intermediate in drug discovery and medicinal chemistry. The narrative elucidates the strategic rationale behind a robust two-step synthetic pathway, beginning with the construction of the isoxazole core via a 1,3-dipolar cycloaddition, followed by a regioselective α-bromination. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting advice to ensure reproducible and efficient synthesis.

The Isoxazole Moiety in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a cornerstone in the design of a wide array of therapeutic agents. Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The scaffold's ability to act as a bioisostere for other functional groups and its synthetic versatility have cemented its importance in the development of novel pharmaceuticals.[5][6]

Profile of this compound

This compound (C₈H₈BrNO₄) is a highly functionalized isoxazole derivative.[7][8] Its structure incorporates three key features for further synthetic elaboration:

  • An ethyl ester at the C3 position, which can be hydrolyzed or converted to an amide.

  • An isoxazole core , providing metabolic stability and specific geometric constraints.

  • A bromoacetyl group at the C5 position, which is a potent electrophile and an excellent handle for introducing nucleophiles, making it a crucial building block for constructing more complex molecules, particularly in the synthesis of thiazole-containing compounds and other heterocyclic systems.[9][10]

This guide details a reliable pathway to access this versatile intermediate.

Synthetic Strategy and Retrosynthesis

The synthesis is designed as a two-stage process that is both logical and experimentally robust. The retrosynthetic analysis identifies the most reliable bond disconnections, leading to commercially available or easily accessible starting materials.

Retrosynthetic Pathway:

G Target This compound (Target Molecule) Precursor1 Ethyl 5-acetylisoxazole-3-carboxylate (Precursor) Target->Precursor1 α-Bromination Precursor2 Ethyl 2-chloro-2-(hydroxyimino)acetate Precursor1->Precursor2 1,3-Dipolar Cycloaddition Precursor3 3-Butyn-2-one Precursor1->Precursor3 1,3-Dipolar Cycloaddition

Caption: Retrosynthetic analysis of the target molecule.

Our forward synthesis strategy is therefore:

  • Step 1: Isoxazole Ring Construction: Formation of the precursor, Ethyl 5-acetylisoxazole-3-carboxylate, via a [3+2] cycloaddition reaction. This method is a cornerstone of isoxazole synthesis.[11][12]

  • Step 2: α-Bromination: Introduction of the bromine atom on the acetyl group of the precursor to yield the final product, this compound.

Detailed Experimental Protocol

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate

This procedure is based on the well-established 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. The nitrile oxide is generated in situ from an ethyl hydroxamoyl chloride.

Reaction Scheme: Ethyl 2-chloro-2-(hydroxyimino)acetate + 3-Butyn-2-one → Ethyl 5-acetylisoxazole-3-carboxylate

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 2-chloro-2-(hydroxyimino)acetate151.5550.07.58 g
3-Butyn-2-one68.0755.0 (1.1 eq)3.74 g (4.3 mL)
Triethylamine (Et₃N)101.1955.0 (1.1 eq)7.6 mL
Dichloromethane (DCM)--200 mL
Saturated Sodium Bicarbonate (aq)--100 mL
Brine--100 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~10 g

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Ethyl 2-chloro-2-(hydroxyimino)acetate (50.0 mmol, 7.58 g) and Dichloromethane (DCM, 150 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of 3-Butyn-2-one (55.0 mmol, 4.3 mL) and triethylamine (55.0 mmol, 7.6 mL) in DCM (50 mL).

  • Add the solution from the dropping funnel to the flask dropwise over 60 minutes, ensuring the internal temperature does not exceed 5 °C. The triethylamine acts as a base to facilitate the in situ generation of the nitrile oxide intermediate from the hydroxamoyl chloride.[11]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: 30% Ethyl Acetate in Hexanes) to yield Ethyl 5-acetylisoxazole-3-carboxylate as a solid. Expected yield: 70-80%.

Step 2: α-Bromination of Ethyl 5-acetylisoxazole-3-carboxylate

This step involves the selective bromination at the α-carbon of the acetyl group, a reaction analogous to the bromination of other acetyl-heterocycles.[10]

Reaction Scheme: Ethyl 5-acetylisoxazole-3-carboxylate + Br₂ → this compound

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 5-acetylisoxazole-3-carboxylate183.1630.05.49 g
Bromine (Br₂)159.8131.5 (1.05 eq)1.6 mL
Acetic Acid (glacial)--100 mL
33% HBr in Acetic Acid--1-2 drops (cat.)
Diisopropyl ether--For washing

Procedure:

  • In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve Ethyl 5-acetylisoxazole-3-carboxylate (30.0 mmol, 5.49 g) in glacial acetic acid (100 mL).

  • Add a catalytic amount (1-2 drops) of a 33% solution of hydrogen bromide (HBr) in acetic acid. This acid catalyst is crucial for promoting the enolization of the ketone, which is the reactive species in the bromination.

  • In a dropping funnel, add Bromine (31.5 mmol, 1.6 mL).

  • Add the bromine dropwise to the stirred solution at room temperature. A slight exotherm may be observed. Maintain the temperature below 35 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid cake thoroughly with cold water to remove acetic acid, followed by a wash with cold diisopropyl ether to remove any unreacted bromine and other impurities.[10]

  • Dry the resulting solid under vacuum to afford this compound.[13] Expected yield: 85-95%.

  • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular weight is 262.06 g/mol (for C₈H₈BrNO₄).[8] The ¹H NMR spectrum is expected to show a characteristic singlet for the -C(=O)CH₂Br protons around 4.5 ppm.

Mechanistic Insights and Workflow Visualization

Understanding the underlying mechanisms is critical for troubleshooting and optimization.

Synthesis Workflow

G cluster_0 Step 1: Isoxazole Synthesis cluster_1 Step 2: α-Bromination A Mix Hydroxamoyl Chloride & Alkyne in DCM B Add Et3N at 0°C A->B C In Situ Nitrile Oxide Formation & Cycloaddition B->C D Aqueous Workup & Purification C->D Precursor Ethyl 5-acetylisoxazole- 3-carboxylate D->Precursor E Dissolve Precursor in Acetic Acid F Add Bromine Dropwise E->F G Precipitation in Ice Water F->G H Filtration & Drying G->H FinalProduct Final Product H->FinalProduct Precursor->E

Caption: Experimental workflow for the two-step synthesis.

Mechanism of 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring is a pericyclic reaction known as a [3+2] cycloaddition. The triethylamine dehydrohalogenates the hydroxamoyl chloride to generate a highly reactive nitrile oxide intermediate. This "dipole" then reacts with the alkyne (the "dipolarophile") in a concerted fashion to form the five-membered isoxazole ring. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Safety, Troubleshooting, and Green Chemistry

  • Safety: Bromine is highly corrosive, toxic, and volatile. Always handle it in a fume hood with appropriate gloves and eye protection. Triethylamine is flammable and has a strong odor. Dichloromethane is a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Troubleshooting:

    • Low yield in Step 1: May be due to the dimerization of the nitrile oxide intermediate.[11] Ensure slow addition of the base at low temperatures to keep the instantaneous concentration of the nitrile oxide low.

    • Incomplete bromination in Step 2: Ensure the use of a catalytic amount of HBr to facilitate enolization. If the reaction is sluggish, a slight increase in temperature (to 40-50 °C) can be considered, but this may increase byproduct formation.

    • Product Purity: The final product is a lachrymator. Handle with care. If purification is needed, recrystallization from an ethanol/water mixture can be attempted.

  • Green Chemistry Considerations: While this protocol uses traditional solvents, recent advancements in isoxazole synthesis highlight the use of greener alternatives like ultrasound irradiation or water as a solvent, which can reduce reaction times and environmental impact.[14][15] Researchers are encouraged to explore these methods for future optimizations.

Conclusion

The two-step protocol detailed in this guide provides a reliable and scalable method for synthesizing this compound. By leveraging a classical 1,3-dipolar cycloaddition for the core construction and a selective α-bromination, this pathway delivers a valuable chemical intermediate essential for the advancement of drug discovery programs. The insights into the reaction mechanisms and troubleshooting strategies further empower researchers to confidently execute and adapt this synthesis for their specific needs.

References

The Synthetic Cornerstone: A Technical Guide to Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold holds a privileged position. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have rendered it a cornerstone in the design of novel therapeutic agents. This guide focuses on a particularly valuable derivative, Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (CAS Number: 104776-74-1), a bifunctional reagent that has emerged as a powerful tool for the synthesis of complex heterocyclic systems. The presence of both an α-halo ketone and an ethyl ester on the isoxazole core provides two distinct points for chemical modification, making it an ideal starting material for the construction of diverse molecular libraries. This document will provide an in-depth exploration of its synthesis, reactivity, and application, with a focus on the underlying chemical principles that drive its utility in the development of novel therapeutics.

Physicochemical and Spectral Data

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective application in research. The following table summarizes the key data for this compound.

PropertyValueSource
CAS Number 104776-74-1Santa Cruz Biotechnology[1]
Molecular Formula C₈H₈BrNO₄PubChem[2]
Molecular Weight 262.06 g/mol Santa Cruz Biotechnology[1]
Appearance Yellow powderNIH[3]
Purity Typically ≥95%CookeChem[4]
Storage Inert atmosphere, 2-8°CBLDpharm
Predicted Mass Spec Peaks [M+H]⁺: 261.97096, [M+Na]⁺: 283.95290PubChem[2]

Note: Spectral data such as 1H NMR, 13C NMR, and IR are highly dependent on the solvent and instrumentation used. The provided information is based on typical values for the isoxazole core and related structures.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that begins with the construction of the isoxazole ring, followed by the introduction of the bromoacetyl group. The following protocol is based on a validated method published in the scientific literature, ensuring its reliability and reproducibility.[3]

Part 1: Synthesis of the Precursor, Ethyl 5-acetylisoxazole-3-carboxylate

The initial step involves a [3+2] cycloaddition reaction to form the isoxazole ring.

Reaction Scheme:

Synthesis_of_Precursor Butynone Butynone Precursor Ethyl 5-acetylisoxazole-3-carboxylate Butynone->Precursor + EthylChloroHydroxyiminoacetate Ethyl-2-chloro-2-(hydroxyimino)acetate EthylChloroHydroxyiminoacetate->Precursor + Triethylamine Triethylamine Triethylamine->Precursor (catalyst) THF THF THF->Precursor (solvent)

Figure 1: Synthesis of the precursor, Ethyl 5-acetylisoxazole-3-carboxylate.

Experimental Protocol:

  • To a solution of butynone (2.3 mL, 29 mmol) and ethyl-2-chloro-2-(hydroxyimino)acetate (4.39 g, 29 mmol) in tetrahydrofuran (THF, 37.5 mL), add a solution of triethylamine (4 mL, 29 mmol) in THF (10 mL) dropwise.

  • Allow the reaction mixture to stir at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the volatiles under reduced pressure to obtain the crude product.

Part 2: Bromination to Yield this compound

The second step is the α-bromination of the acetyl group.

Reaction Scheme:

Bromination_Reaction Precursor Ethyl 5-acetylisoxazole-3-carboxylate Product This compound Precursor->Product + NBS N-Bromosuccinimide NBS->Product + pTSA p-Toluenesulfonic acid monohydrate pTSA->Product (catalyst) Acetonitrile Acetonitrile Acetonitrile->Product (solvent)

Figure 2: Bromination of the precursor to yield the final product.

Experimental Protocol:

  • To a solution of Ethyl 5-acetylisoxazole-3-carboxylate (2.65 g, 14.47 mmol) in acetonitrile (26.8 mL) stirring on an ice bath, add p-toluenesulfonic acid monohydrate (2.49 g, 14.47 mmol) and N-bromosuccinimide (2.58 g, 14.47 mmol) portion-wise.

  • Stir the reaction mixture at reflux for 5 hours.

  • After cooling, evaporate the volatiles.

  • Purify the reaction mixture by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

  • The final product is obtained as a yellow powder.[3]

Self-Validation and Characterization:

The purity of the synthesized compound should be assessed by High-Performance Liquid Chromatography (HPLC). The structure should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the ethyl ester, the methylene protons of the bromoacetyl group, and the isoxazole ring proton.

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

  • IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and ketone, as well as the C=N and N-O bonds of the isoxazole ring.

Reactivity and Mechanistic Insights: The Power of the α-Halo Ketone

The synthetic utility of this compound stems primarily from the high reactivity of the α-halo ketone moiety. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack, making it an excellent electrophile for a variety of synthetic transformations.

Mechanism of Nucleophilic Substitution:

Nucleophilic_Substitution Reagent This compound Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine, Thiol, etc.) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Elimination of Bromide Leaving_Group Bromide Ion Intermediate->Leaving_Group

Figure 3: Generalized mechanism of nucleophilic substitution at the α-carbon.

This reactivity allows for the facile introduction of a wide range of functional groups at the 5-position of the isoxazole ring. Common nucleophiles that react readily with this compound include primary and secondary amines, thiols, and various carbanions. This versatility is key to its application in building complex molecular architectures.

Application in Drug Discovery: Synthesis of Bacterial Serine Acetyltransferase Inhibitors

A compelling example of the application of this compound in drug discovery is its use in the synthesis of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids. These compounds have been identified as inhibitors of bacterial serine acetyltransferase, a promising target for the development of novel antibacterial agents.[3][5]

Synthesis of Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylates

The synthesis involves the reaction of this compound with various substituted ureas or thioureas to form the corresponding 2-aminooxazole or 2-aminothiazole derivatives.

Experimental Workflow:

Experimental_Workflow Start Start with this compound Reaction React with Substituted Urea in Anhydrous DMF Start->Reaction Reflux Stir at Reflux for 2 hours Reaction->Reflux Workup Aqueous Workup with LiCl Solution and Ethyl Acetate Extraction Reflux->Workup Purification Purify by Flash Column Chromatography Workup->Purification Product Obtain Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylate Purification->Product

Figure 4: Workflow for the synthesis of serine acetyltransferase inhibitors.

Experimental Protocol:

  • A mixture of this compound (315 mg, 1.2 mmol) and a substituted urea (12 mmol) is solubilized in anhydrous dimethylformamide (DMF, 3.14 mL).

  • The reaction mixture is stirred at reflux for 2 hours and then cooled to room temperature.

  • A 5% aqueous solution of LiCl (32 mL) is added to the reaction mixture, followed by extraction with ethyl acetate (4 x 10 mL).

  • The combined organic layers are washed with water and brine, then dried over Na₂SO₄.

  • After filtration, the solvent is removed in vacuo, and the crude material is purified by flash column chromatography.[3]

This synthetic route has been successfully employed to generate a library of compounds for structure-activity relationship (SAR) studies, demonstrating the robustness and versatility of this compound as a key intermediate in medicinal chemistry programs.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its straightforward synthesis and the predictable reactivity of its α-halo ketone moiety allow for the efficient construction of a wide array of complex heterocyclic molecules. The successful application of this reagent in the synthesis of bacterial serine acetyltransferase inhibitors underscores its potential for the development of novel therapeutics. As the demand for new and diverse chemical entities continues to grow, the strategic use of such powerful synthetic intermediates will remain a critical component of successful drug discovery endeavors.

References

An In-depth Technical Guide to Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and chemical biology. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, and its strategic applications. The molecule integrates the biologically significant isoxazole scaffold with a highly reactive α-bromoacetyl functional group. This combination makes it an invaluable tool for developing covalent inhibitors and chemical probes for proteomics research.[1] With a molecular formula of C₈H₈BrNO₄ and a molecular weight of 262.06 g/mol , this compound serves as a critical intermediate for synthesizing novel therapeutic agents, particularly in the fields of oncology, infectious disease, and inflammation.[2][3][4]

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that is a cornerstone in modern drug design.[3][5] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Isoxazole moieties are found in a range of FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin.[4] The scaffold's versatility allows it to serve as a bioisosteric replacement for other functional groups, enhancing properties like potency, selectivity, and pharmacokinetics.[4] Derivatives of isoxazoles have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them highly attractive frameworks for novel drug discovery programs.[5][6]

Physicochemical Profile

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays. The key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈BrNO₄[1][2][7][8]
Molecular Weight 262.06 g/mol [1][2]
CAS Number 104776-74-1[1][2][8]
IUPAC Name ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate[9]
Typical Purity ≥95%[2][8]
SMILES CCOC(=O)C1=NOC(=C1)C(=O)CBr[9]
MDL Number MFCD00173773[2][8]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most strategically achieved via the late-stage bromination of a readily accessible precursor, Ethyl 5-acetylisoxazole-3-carboxylate. This approach avoids handling more hazardous or unstable intermediates that might be required in a de novo ring construction strategy.

Proposed Synthetic Pathway

The reaction involves the α-bromination of the acetyl group's methyl ketone. This is a classic and reliable transformation in organic synthesis.

Synthesis_Pathway cluster_reagents Reagents & Conditions Precursor Ethyl 5-acetylisoxazole-3-carboxylate Product This compound Precursor->Product Br₂, Acetic Acid (or CuBr₂) Reagents • Bromine (Br₂) or Copper(II) Bromide (CuBr₂) • Acetic Acid (as solvent/catalyst) • Moderate Temperature (e.g., 60-70 °C)

Caption: Synthetic route to the target compound via α-bromination.

Mechanistic Insights

The α-bromination of a ketone proceeds through an enol or enolate intermediate. Under acidic conditions, as proposed with acetic acid, the reaction mechanism is as follows:

  • Keto-Enol Tautomerism: The acetyl ketone is protonated at the carbonyl oxygen by the acid catalyst. A subsequent deprotonation at the α-carbon results in the formation of the enol tautomer. This is typically the rate-determining step.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking one of the bromine atoms of the diatomic bromine molecule (Br₂). This step is fast and results in the formation of a protonated α-bromoketone.

  • Deprotonation: A base (e.g., the bromide ion or solvent) removes the proton from the carbonyl oxygen to regenerate the catalyst and yield the final α-bromoketone product.

Expert Consideration: The use of Copper(II) bromide (CuBr₂) is an alternative and often milder method for α-bromination, which can improve selectivity and reduce the formation of poly-brominated byproducts. The reaction control is critical; over-bromination can occur if stoichiometry and temperature are not carefully managed. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is essential to ensure the complete consumption of the starting material without significant byproduct formation.

Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of this compound makes it a powerful tool for modern drug development.

Covalent Inhibitor Scaffolding

The α-bromoacetyl group is a potent electrophilic "warhead." It is a Michael acceptor capable of forming a stable covalent bond with nucleophilic amino acid residues on a protein target, most commonly cysteine (via S-alkylation) but also potentially histidine or lysine. This irreversible binding can lead to enhanced potency, prolonged duration of action, and improved efficacy against drug-resistant targets. Researchers can append this molecule to a known ligand for a target of interest, transforming a reversible inhibitor into a highly effective covalent one.

Chemical Probes for Proteomics

This compound is an ideal reagent for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize enzyme function directly in complex biological systems.[1] By incorporating a reporter tag (like an alkyne or azide for click chemistry) onto the isoxazole scaffold, researchers can use the bromoacetyl group to "capture" and covalently label active enzymes, enabling their identification and quantification by mass spectrometry.

Intermediate for Bioactive Molecule Synthesis

The isoxazole-3-carboxylate core is a proven pharmacophore for various therapeutic targets. For instance, recent studies have demonstrated that derivatives of ethyl isoxazole-3-carboxylate exhibit potent antimycobacterial activity, offering a promising avenue for developing new treatments for tuberculosis.[6] this compound serves as a versatile intermediate where the bromoacetyl group can be further functionalized through nucleophilic substitution to build a library of diverse compounds for high-throughput screening.

Experimental Protocol: Synthesis of this compound

This protocol describes the α-bromination of Ethyl 5-acetylisoxazole-3-carboxylate.

Disclaimer: This protocol should only be performed by trained chemists in a properly equipped fume hood with appropriate personal protective equipment (PPE). α-bromoketones are lachrymatory and corrosive.

Materials and Reagents
  • Ethyl 5-acetylisoxazole-3-carboxylate (1.0 eq.)

  • Copper(II) Bromide (CuBr₂) (2.2 eq.)

  • Ethyl Acetate (EtOAc)

  • Acetonitrile (ACN)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-acetylisoxazole-3-carboxylate (1.0 eq.) and Copper(II) Bromide (2.2 eq.).

  • Solvent Addition: Add a 1:1 mixture of Ethyl Acetate and Acetonitrile to the flask (e.g., 10 mL per 1 mmol of starting material).

  • Heating: Submerge the flask in an oil bath and heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring.

    • Expertise Note: The use of a mixed solvent system ensures the solubility of both the organic substrate and the inorganic CuBr₂ salt. Refluxing provides the necessary activation energy for the reaction to proceed efficiently.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting material spot.

  • Reaction Quench and Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite to remove the insoluble copper salts, washing the pad with additional Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Trustworthiness Note: The aqueous washes are critical for removing residual acid and water-soluble byproducts. The NaHCO₃ wash specifically neutralizes any remaining acidic components.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20% EtOAc).

  • Characterization: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

  • Safety: This compound is an alkylating agent and a lachrymator. Handle with extreme care in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined physicochemical properties, accessible synthesis, and strategically positioned reactive handle provide a direct entry point into the development of next-generation covalent therapeutics and advanced chemical probes. As the fields of targeted covalent inhibition and chemoproteomics continue to expand, the demand for precisely engineered building blocks like this will undoubtedly grow, solidifying its role in advancing the frontiers of science and medicine.

References

solubility of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Characterization of

A Methodological Approach for Researchers and Drug Development Professionals

Abstract

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. Moving beyond a simple data sheet, we present the underlying chemical principles, predictive analyses based on molecular structure, and a detailed, field-tested protocol for systematic solubility assessment in common laboratory solvents. This document is designed to equip researchers with the necessary tools to effectively handle, purify, and utilize this key isoxazole derivative in a variety of experimental contexts.

Introduction: Why Solubility is the Critical Starting Point

In any chemical workflow, from synthesis and purification to formulation and biological screening, understanding a compound's solubility is a non-negotiable prerequisite. For a reactive intermediate like this compound, selecting an appropriate solvent is paramount. An incorrect choice can lead to poor reaction yields, difficult purifications, inaccurate dosing in assays, or even compound degradation. The presence of multiple functional groups—an isoxazole ring, an ethyl ester, and a reactive α-haloketone—creates a nuanced solubility profile that demands careful consideration.

This guide provides a first-principles approach to predicting and verifying the solubility of this molecule. We will first dissect its structure to form a hypothesis about its behavior and then outline a systematic experimental workflow to generate reliable, quantitative solubility data.

Structural Analysis and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must analyze its constituent functional groups and overall molecular polarity.

  • Isoxazole Ring: The isoxazole core is a polar aromatic heterocycle containing both nitrogen and oxygen atoms. The lone pairs on these heteroatoms can act as hydrogen bond acceptors.

  • Ethyl Ester Group (-COOEt): This group adds polarity and possesses a carbonyl oxygen that is a strong hydrogen bond acceptor. The ethyl chain, however, introduces a degree of nonpolar, lipophilic character.

  • Bromoacetyl Group (-COCH₂Br): The carbonyl group is polar and a hydrogen bond acceptor. The bromine atom is highly electronegative, contributing to the dipole moment of this substituent. This group is also an electrophilic site, making the compound susceptible to degradation in nucleophilic solvents (e.g., methanol, water), a critical consideration that goes hand-in-hand with solubility.

Overall Polarity Assessment: The molecule contains multiple polar groups and hydrogen bond acceptors, but lacks a hydrogen bond donor (like an -OH or -NH group). This structure suggests that the compound is a moderately polar molecule. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar, protic solvents like water, where it cannot participate as a hydrogen bond donor. Its optimal solubility is likely to be found in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds.

The following diagram illustrates the key functional domains of the molecule that influence its solubility.

cluster_mol Molecular Structure & Key Functional Groups mol This compound isoxazole Isoxazole Core (Polar, H-bond acceptor) mol->isoxazole Heterocyclic backbone ester Ethyl Ester (Polar, H-bond acceptor, Lipophilic tail) mol->ester Modulates polarity & lipophilicity bromoacetyl Bromoacetyl Group (Polar, Electrophilic, H-bond acceptor) mol->bromoacetyl Increases polarity & reactivity

Caption: Key functional groups influencing the molecule's polarity and solubility.

Predictive Solubility Matrix

Based on the structural analysis, we can hypothesize the compound's solubility in common laboratory solvents. This matrix serves as a starting point for experimental design.

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Hexane, TolueneVery Low to InsolubleThe molecule's significant polarity from its multiple heteroatoms and carbonyl groups is incompatible with the weak van der Waals forces of nonpolar solvents.
Polar Aprotic Acetone, Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have strong dipole moments that can interact effectively with the polar groups of the molecule. Solvents like DMF and DMSO are particularly powerful and are expected to readily dissolve the compound.
Polar Protic Water, Methanol, EthanolLow to ModerateWhile these solvents are polar, the compound's inability to act as a hydrogen bond donor will limit its solubility. Furthermore, the bromoacetyl group is reactive towards nucleophilic protic solvents, potentially leading to solvolysis over time. Caution is advised.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step method for quantitatively determining the solubility of this compound. This protocol ensures accuracy and reproducibility.

Objective: To determine the solubility (in mg/mL or mol/L) of the target compound in a selected range of solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Selection of test solvents (analytical grade)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Syringe filters (0.22 µm, ensure chemical compatibility, e.g., PTFE)

  • Syringes

  • Pre-weighed collection vials

  • Oven or vacuum oven for solvent evaporation

The following workflow diagram illustrates the decision-making and experimental process.

start_node Start: Define Scope process_node_1 Prepare Saturated Solution (Add excess solid to solvent) start_node->process_node_1 Select Solvents (Polar, Nonpolar, etc.) process_node process_node decision_node decision_node data_node data_node end_node End: Final Solubility Report process_node_2 Equilibrate (e.g., 24h at 25°C with shaking) process_node_1->process_node_2 process_node_3 Allow Solid to Settle process_node_2->process_node_3 process_node_4 Filter Supernatant (0.22 µm syringe filter) process_node_3->process_node_4 data_node_1 Collect Known Volume of Clear Filtrate process_node_4->data_node_1 process_node_5 Evaporate Solvent (Under vacuum/gentle heat) data_node_1->process_node_5 data_node_2 Weigh Residual Solid process_node_5->data_node_2 process_node_6 Calculate Solubility (mg/mL or mol/L) data_node_2->process_node_6 process_node_6->end_node

A Technical Guide to Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, a versatile heterocyclic intermediate, has emerged as a key reagent for the construction of complex molecular architectures, particularly in the synthesis of pharmacologically relevant scaffolds. This guide provides an in-depth technical overview of this compound, including its commercial availability, key quality attributes, handling protocols, and its pivotal role in synthetic applications, grounded in established chemical principles.

Core Chemical Properties and Identification

This compound is a bifunctional molecule featuring an isoxazole core, an α-bromoketone moiety, and an ethyl ester. This unique combination of reactive sites makes it a highly valuable synthon for introducing the isoxazole scaffold into larger molecules.

Table 1: Physicochemical and Identification Data

ParameterValueReference
CAS Number 104776-74-1[1][2]
Molecular Formula C₈H₈BrNO₄[3][4]
Molecular Weight 262.06 g/mol [1][4]
Appearance Data not consistently available; typically a solid
Melting Point 71°C[4]
Boiling Point 374.2°C at 760 mmHg (Predicted)[4]
Density 1.592 g/cm³ (Predicted)[4]
SMILES CCOC(=O)C1=NOC(=C1)C(=O)CBr[3]
InChIKey GUYZRQOTADGHII-UHFFFAOYSA-N[3]

Commercial Availability and Supplier Landscape

This reagent is readily available from a range of fine chemical suppliers, catering to both academic research and larger-scale drug development programs. Purity levels typically range from 95% to >98%, and it is crucial to select a grade appropriate for the intended application.

Table 2: Prominent Commercial Suppliers

SupplierReported PurityAvailable QuantitiesNotes
Aladdin 95%, 98%250mg, 1g, CustomOften provides pricing and stock status online.[4]
BLDpharm ≥95%InquireOffers access to NMR, HPLC, and LC-MS data.[5]
CookeChem 95%InquireLists key chemical properties.[6]
Amerigo Scientific 95%250mg, 500mg, 1gDistributor for life science and chemical building blocks.[2]
Guidechem VariesVariesA marketplace listing various manufacturers.[7]

Expert Insight: When procuring this material, it is imperative to request a lot-specific Certificate of Analysis (CoA). This document will provide critical data on purity (typically determined by HPLC and/or ¹H NMR), identity confirmation (via spectral data), and levels of residual solvents or key impurities. For applications in medicinal chemistry, particularly those under GMP or GLP conditions, sourcing from suppliers with robust quality management systems is essential.

Synthesis, Quality Control, and Impurity Profile

A common and efficient laboratory-scale synthesis of this compound involves the α-bromination of its precursor, Ethyl 5-acetylisoxazole-3-carboxylate. Understanding this synthesis provides insight into the potential impurity profile of the commercial material.

Typical Synthetic Route

The synthesis proceeds via the reaction of Ethyl 5-acetylisoxazole-3-carboxylate with a brominating agent, such as N-Bromosuccinimide (NBS), often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in a suitable solvent like acetonitrile.

Synthesis_Workflow SM Ethyl 5-acetylisoxazole-3-carboxylate Reagents N-Bromosuccinimide (NBS) p-Toluenesulfonic acid (p-TsOH) Acetonitrile (Solvent) Product This compound Reagents->Product Reflux Workup Aqueous Workup & Purification (Chromatography) Hantzsch_Synthesis cluster_reactants Reactants Bromoacetyl This compound Intermediate Thiouronium Salt Intermediate Bromoacetyl->Intermediate Sₙ2 Attack Thiourea Thiourea Product Ethyl 5-(2-aminothiazol-4-yl)isoxazole-3-carboxylate Intermediate->Product Cyclization & Dehydration

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a versatile bifunctional reagent with significant applications in medicinal chemistry and drug discovery. Its isoxazole core is a recognized pharmacophore, and the reactive α-bromoacetyl group serves as a powerful tool for introducing this moiety into larger molecules through nucleophilic substitution.[1][2][3] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical reactivity of this compound, designed to empower researchers to utilize it both effectively and safely in the laboratory.

Compound Profile and Significance

This compound, with the CAS Number 104776-74-1, belongs to the class of α-haloketones.[4] The presence of both a halogen atom and a carbonyl group on adjacent carbons imparts a unique and potent reactivity, making it an invaluable building block for the synthesis of complex heterocyclic systems that are often the core of pharmaceutical agents. The isoxazole ring itself is a key structural motif in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. This positions this compound as a valuable intermediate in the development of novel therapeutics.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and use.

PropertyValueSource
CAS Number 104776-74-1[1][4]
Molecular Formula C₈H₈BrNO₄[4][5]
Molecular Weight 262.06 g/mol [4][5]
Appearance White crystals[4]
Melting Point 71 °C[4]
Boiling Point (Predicted) 374.2 ± 32.0 °C[4]
Density (Predicted) 1.592 ± 0.06 g/cm³[4]
Storage Temperature 2-8°C[4]

Hazard Identification and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate care. The following hazard information is compiled from available data for the compound and structurally similar molecules.

GHS Hazard Statements
  • H302: Harmful if swallowed.[4]

  • H312: Harmful in contact with skin.[4]

  • H315: Causes skin irritation.[4]

  • H318: Causes serious eye damage.[4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

GHS Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6][7]

  • P264: Wash skin thoroughly after handling.[4][6]

  • P270: Do not eat, drink or smoke when using this product.[8]

  • P271: Use only outdoors or in a well-ventilated area.[4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][7][9]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][6][9]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]

  • P310: Immediately call a POISON CENTER or doctor/physician.[4]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6][9][10]

  • P405: Store locked up.[6][9][10]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6][8][9]

Safe Handling and Storage

Given the hazardous nature of this compound, stringent adherence to safe laboratory practices is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

Caption: Hierarchy of controls for safe handling.

  • Engineering Controls : All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Hand Protection : Wear nitrile or neoprene gloves.[12] Inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.

  • Eye Protection : Chemical splash goggles are mandatory. A face shield should also be worn when handling larger quantities or if there is a significant splash risk.

  • Skin and Body Protection : A full-length laboratory coat, worn buttoned, is required.[12] Ensure that closed-toed shoes are worn at all times in the laboratory.

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

  • Temperature : Store in a refrigerator at 2-8°C.[4]

  • Container : Keep the container tightly closed and in a dry, well-ventilated place.[9][13]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation : Move the victim to fresh air immediately.[6][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][9] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[7][9] Seek immediate medical attention.

Accidental Release Measures
  • Small Spills : Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent (e.g., acetone, ethyl acetate) followed by soap and water.

  • Large Spills : Evacuate the area. Prevent the spread of dust. Contact your institution's environmental health and safety department for guidance on cleanup procedures.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

  • Waste Containers : Dispose of the compound and any contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route : All waste must be disposed of through an approved hazardous waste disposal facility.[9][13] Do not dispose of down the drain or in general waste.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its nature as an α-haloketone.

Reactivity_Diagram Compound This compound Product Substituted Isoxazole Derivative Compound->Product SN2 Reaction Nucleophile Nucleophile (e.g., Amine, Thiol, etc.) Nucleophile->Product Attacks α-carbon

Caption: General reaction scheme with nucleophiles.

The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This allows for facile displacement of the bromide ion via an S(_N)2 mechanism. This reactivity is a cornerstone of its use in constructing more complex molecules, particularly in the synthesis of various heterocyclic systems which are of great interest in drug discovery.

Representative Experimental Protocol: Nucleophilic Substitution

The following is a generalized procedure for the reaction of this compound with a generic nucleophile. Note: This is a representative protocol and may require optimization for specific substrates and reaction conditions.

  • Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, acetone, or DMF).

  • Addition of Reagents : To the stirred solution, add the desired nucleophile (1.0-1.2 eq). If the nucleophile is an amine or other basic compound, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added to neutralize the HBr formed during the reaction.

  • Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Once the reaction is complete, the reaction mixture is typically diluted with a suitable organic solvent and washed with water or brine to remove any water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification : The crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization to yield the desired substituted isoxazole derivative.

Conclusion

This compound is a valuable and reactive building block for chemical synthesis, particularly in the field of medicinal chemistry. Its potential for constructing diverse molecular architectures is significant. However, its hazardous nature necessitates a thorough understanding and strict adherence to the safety and handling protocols outlined in this guide. By prioritizing safety through the consistent use of appropriate personal protective equipment, proper storage, and diligent handling practices, researchers can confidently and responsibly harness the synthetic potential of this important chemical intermediate.

References

The Lynchpin Intermediate: A Technical Guide to Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, a pivotal chemical intermediate for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of facts, this document elucidates the synthetic strategy, explores the nuanced reactivity of its key functional groups, and provides validated protocols for its use in constructing complex heterocyclic systems. We aim to equip the modern scientist with the foundational knowledge and practical insights required to effectively leverage this versatile building block in their research and development endeavors.

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the isoxazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its value lies in its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its relative metabolic stability.[3][4] this compound (Figure 1) emerges as a particularly powerful intermediate due to the orthogonal reactivity of its three core functional groups:

  • An α-bromoketone , a highly versatile electrophilic handle for nucleophilic substitution and cyclization reactions.

  • A stable isoxazole core , providing a rigid, aromatic scaffold.

  • An ethyl ester , which can be readily modified through hydrolysis, amidation, or reduction.

This trifecta of functionality allows for a modular and sequential approach to the synthesis of complex molecular architectures, making it an indispensable tool for building libraries of novel compounds for biological screening.

Figure 1: Structure of this compound
dot graph Structure { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2736373&t=l", label=""]; } /dot

Synthesis of the Intermediate: A Validated Two-Step Approach

The reliable acquisition of the title compound is paramount for any research program. The most common and validated route begins with the commercially available Ethyl 5-acetylisoxazole-3-carboxylate. The process involves a selective α-bromination of the acetyl group.

Workflow for the Synthesis of this compound

The overall synthetic workflow is a two-stage process starting from the formation of the acetylisoxazole precursor, followed by the critical bromination step.

Caption: A high-level overview of the synthetic pathway.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Part A: Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate (Precursor)

  • Reaction Setup: To a solution of but-3-yn-2-one (2.3 mL, 29 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (4.39 g, 29 mmol) in anhydrous Tetrahydrofuran (THF, 37.5 mL) in a round-bottom flask equipped with a magnetic stirrer, add a solution of triethylamine (4 mL, 29 mmol) in THF (10 mL) dropwise at room temperature.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, remove the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.

Part B: α-Bromination to Yield this compound

  • Reaction Setup: Dissolve the precursor, Ethyl 5-acetylisoxazole-3-carboxylate (2.65 g, 14.47 mmol), in acetonitrile (26.8 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Reagent Addition: Add p-toluenesulfonic acid monohydrate (2.49 g, 14.47 mmol) and N-bromosuccinimide (NBS) (2.58 g, 14.47 mmol) portion-wise to the stirring solution. Causality Note: The acid catalyst facilitates the formation of the enol intermediate, which is the active nucleophile that attacks the electrophilic bromine from NBS.[5]

  • Reaction Execution: Stir the reaction mixture at reflux for 5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling, evaporate the volatiles under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the final product as a yellow powder.

ParameterValueReference
Precursor Ethyl 5-acetylisoxazole-3-carboxylateN/A
Reagents N-Bromosuccinimide, p-TsOHN/A
Solvent AcetonitrileN/A
Reaction Time 5 hoursN/A
Temperature RefluxN/A
Typical Yield 58%N/A
CAS Number 104776-74-1[6][7][8][9]
Molecular Formula C8H8BrNO4[6][9]
Molecular Weight 262.06 g/mol [6][9]

Mechanistic Insights and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactivities is crucial for designing successful synthetic strategies.

The α-Bromoketone Moiety: The Electrophilic Workhorse

The primary site of reactivity is the α-bromoketone. The presence of the electron-withdrawing bromine atom and the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[10] This enables facile SN2 reactions, forming new carbon-heteroatom or carbon-carbon bonds. This classic reactivity is the foundation for numerous named reactions, most notably the Hantzsch thiazole synthesis.[11][12]

The Isoxazole Core: The Stable Scaffold

The isoxazole ring is an aromatic heterocycle and is generally stable under a variety of reaction conditions, including those used for modifying the bromoacetyl and ester groups.[4][13] It is resistant to mild acids, bases, and many oxidizing and reducing agents. This stability is a key asset, as it allows for selective transformations at other parts of the molecule without compromising the core structure. However, under harsh reductive conditions (e.g., catalytic hydrogenation with Pd/C), the N-O bond of the isoxazole ring can be cleaved.[14]

The Ethyl Ester: The Modifiable Handle

The ethyl ester at the 3-position provides another point for diversification. It can undergo standard ester transformations:

  • Hydrolysis: Treatment with a base (e.g., LiOH) or acid will yield the corresponding carboxylic acid, which can then be used in amide couplings or other transformations.

  • Amidation: Direct reaction with amines, often at elevated temperatures, can form amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

A prime example of leveraging the reactivity of this compound is in the construction of thiazole rings via the Hantzsch synthesis. This reaction builds a new five-membered heterocyclic ring, linking it directly to the isoxazole core, creating complex, drug-like scaffolds.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

hantzsch_mechanism Start This compound + Thioamide SN2 S-Alkylation (SN2) Start->SN2 Intermediate1 Thioimidate Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hemiaminal-like Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Ethyl 5-(2-aminothiazol-4-yl)isoxazole-3-carboxylate Dehydration->Product

Caption: Key steps in the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(2-aminothiazol-4-yl)isoxazole-3-carboxylate
  • Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 262 mg) and thiourea (1.2 mmol, 91 mg) in 10 mL of ethanol.

  • Reaction Execution: Heat the mixture to reflux with stirring for 2-4 hours. Self-Validation Check: The reaction progress can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The appearance of a new, more polar spot and the disappearance of the starting material indicates reaction progression. The product is often a solid that may precipitate from the cooled reaction mixture.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and stir.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Safety and Handling

As with any α-bromoketone, this compound should be handled with care in a well-ventilated fume hood.

  • Toxicity: α-Haloketones are lachrymators and are harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. Store under an inert atmosphere if possible.

Conclusion

This compound is more than just a chemical on a shelf; it is a strategic tool for molecular innovation. Its well-defined and predictable reactivity, coupled with the stability of its core scaffold, provides a robust platform for the synthesis of diverse and complex molecules. By understanding the principles governing its synthesis and application, researchers can significantly accelerate their discovery programs, particularly in the quest for new therapeutic agents.

References

The Isoxazole Scaffold: A Versatile Blueprint for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electron-rich nature and the reactive N-O bond, offer a versatile scaffold for the design of novel therapeutics with a broad spectrum of pharmacological activities.[2][4] This guide provides a comprehensive technical overview of isoxazole derivatives, delving into their synthesis, mechanisms of action across various therapeutic areas, and the critical structure-activity relationships that govern their efficacy. We will explore key FDA-approved drugs that feature the isoxazole moiety and provide detailed experimental protocols to empower researchers in this dynamic field.

The Isoxazole Core: Physicochemical Properties and Synthetic Strategies

The isoxazole ring's structure, an unsaturated aromatic heterocycle, imparts a unique set of electronic and steric properties that are highly advantageous in drug design.[1][3] The arrangement of the nitrogen and oxygen atoms influences the ring's electron distribution, creating opportunities for diverse molecular interactions with biological targets.[2] The numbering of the isoxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.[5][6]

General Synthesis of Isoxazole Derivatives from Chalcones

A prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcone precursors with hydroxylamine hydrochloride.[7][8][9] This approach is favored for its reliability and the ready availability of a wide array of substituted acetophenones and benzaldehydes, allowing for extensive structural diversification.

The underlying principle of this synthesis is a Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with hydroxylamine. The choice of base and solvent in the initial condensation is critical to drive the reaction to completion and minimize side products. The subsequent cyclization is typically performed under reflux, with the reaction progress monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the chalcone intermediate.

Below is a generalized workflow for this synthetic strategy.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Isoxazole Ring Formation Substituted Acetophenone Substituted Acetophenone Chalcone Chalcone Substituted Acetophenone->Chalcone Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Chalcone Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH)->Chalcone Catalyst Isoxazole Derivative Isoxazole Derivative Chalcone->Isoxazole Derivative Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Isoxazole Derivative Base (e.g., Sodium Acetate) Base (e.g., Sodium Acetate) Base (e.g., Sodium Acetate)->Isoxazole Derivative Reagent

Caption: General workflow for the synthesis of isoxazole derivatives.

Detailed Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol provides a step-by-step methodology for the synthesis of isoxazole derivatives from chalcone precursors.

Step 1: Synthesis of Chalcone Intermediate

  • In a round-bottom flask, dissolve the substituted acetophenone (0.01 mol) and substituted aromatic aldehyde (0.01 mol) in 10 mL of 95% ethanol.

  • To this solution, add 3.5 mL of 6M NaOH solution and stir the reaction mixture vigorously for 10-15 minutes.[8]

  • Cool the reaction mixture in an ice bath to facilitate the precipitation of the chalcone.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the purified chalcone.

  • Confirm the formation of the chalcone by TLC and characterize using appropriate spectroscopic methods (e.g., FT-IR, NMR).

Step 2: Cyclization to Isoxazole Derivative

  • In a round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in 25 mL of ethanol.[8]

  • Reflux the reaction mixture for approximately 6 hours, monitoring the progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude isoxazole derivative.

  • Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final isoxazole derivative using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Therapeutic Applications of Isoxazole Derivatives

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of protein kinases, and disruption of the cell cycle.[10][11]

Mechanism of Action: Induction of Apoptosis

A significant number of isoxazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[12] This is often achieved through the activation of caspase cascades, which are central to the execution of the apoptotic pathway.

G Isoxazole_Derivative Isoxazole_Derivative Cancer_Cell Cancer_Cell Isoxazole_Derivative->Cancer_Cell Pro_apoptotic_Proteins Pro_apoptotic_Proteins Cancer_Cell->Pro_apoptotic_Proteins Upregulates Anti_apoptotic_Proteins Anti_apoptotic_Proteins Cancer_Cell->Anti_apoptotic_Proteins Downregulates Mitochondrion Mitochondrion Pro_apoptotic_Proteins->Mitochondrion Anti_apoptotic_Proteins->Mitochondrion Cytochrome_c_Release Cytochrome_c_Release Mitochondrion->Cytochrome_c_Release Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction by isoxazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Isoxazole-piperazine derivativesHuh7 (Liver)0.3 - 3.7[2]
Isoxazole-piperazine derivativesMCF-7 (Breast)0.3 - 3.7[2]
3,4-isoxazolediamide derivativesK562 (Leukemia)0.018 - 0.071[1]
Triazole-isoxazole derivativesMCF-7 (Breast)> 100[13]
Triazole-isoxazole derivativesT47D (Breast)27.7[13]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antibacterial Activity

Isoxazole-containing compounds have a long history as effective antibacterial agents. Several FDA-approved antibiotics, such as Cloxacillin and Dicloxacillin, feature an isoxazole core.[14] These derivatives are active against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of isoxazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
TPI-26.256.25[15]
TPI-36.256.25[15]
TPI-56.256.25[15]
178d100117[16]
178e95110[16]
178f-95[16]
Cloxacillin (Standard)100120[16]
Anti-inflammatory Activity

Certain isoxazole derivatives are potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[6] Valdecoxib and Parecoxib are well-known examples of selective COX-2 inhibitors that contain an isoxazole ring.[6]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

G Arachidonic_Acid Arachidonic_Acid COX2_Enzyme COX2_Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Isoxazole_Inhibitor Isoxazole_Inhibitor Isoxazole_Inhibitor->COX2_Enzyme Inhibits

Caption: Mechanism of COX-2 inhibition by isoxazole derivatives.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

SAR studies have revealed that the presence of a sulfonamide or methylsulfonyl group on one of the phenyl rings attached to the isoxazole core is crucial for potent and selective COX-2 inhibition. The hydrophobicity of the substituents also plays a significant role in the interaction with the active site of the COX-2 enzyme.[6] For instance, the presence of two chloro groups at the ortho and para positions of a phenyl ring in an isoxazole derivative was found to enhance its interaction with the COX-2 active site.[6]

FDA-Approved Drugs Featuring the Isoxazole Scaffold

The versatility of the isoxazole ring is underscored by its presence in several FDA-approved drugs across various therapeutic classes.[10]

Drug NameTherapeutic ClassBrief Mechanism of Action
Sulfisoxazole AntibacterialInhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA).
Cloxacillin AntibacterialInhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Dicloxacillin AntibacterialSimilar to Cloxacillin, inhibits bacterial cell wall synthesis.
Valdecoxib Anti-inflammatory (NSAID)Selectively inhibits the COX-2 enzyme, reducing prostaglandin synthesis.
Leflunomide AntirheumaticInhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, leading to antiproliferative and anti-inflammatory effects.
Risperidone AntipsychoticExhibits high affinity for serotonin Type 2 (5-HT2) and dopamine Type 2 (D2) receptors.
Paliperidone AntipsychoticThe primary active metabolite of risperidone, with a similar mechanism of action.

Conclusion and Future Perspectives

Isoxazole derivatives continue to be a highly fruitful area of research in medicinal chemistry. Their synthetic tractability and the diverse range of biological activities they exhibit make them attractive candidates for the development of new therapeutic agents. Future research will likely focus on the design of novel isoxazole-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of isoxazole derivatives as multi-target agents and their application in emerging therapeutic areas, such as neurodegenerative diseases and viral infections, holds significant promise.

References

Methodological & Application

Application Notes & Protocols: Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate as a Scaffold for Novel Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, a highly versatile and reactive building block, for the synthesis of novel, biologically relevant heterocyclic compounds. We delve into the core reactivity of the α-bromoacetyl moiety, offering field-proven, step-by-step protocols for constructing complex molecular architectures, including substituted thiazoles and fused isoxazolo-heterocyclic systems.[3] The protocols are designed to be self-validating, supported by mechanistic insights, troubleshooting guides, and characterization data.

Introduction: The Strategic Value of the Isoxazole Core

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] Their unique electronic properties and ability to act as bioisosteres for other functional groups make them privileged scaffolds in drug design.

This compound (CAS: 104776-74-1) is a particularly valuable starting material.[7] It features two key points of reactivity:

  • The α-Bromoacetyl Group: This α-haloketone is a potent electrophile, highly susceptible to nucleophilic attack, making it an ideal handle for a variety of classical and modern synthetic transformations.[3][8]

  • The Isoxazole Core: The ester at the 3-position offers a site for further modification (e.g., hydrolysis and amide coupling), while the isoxazole ring itself can influence the overall physicochemical properties of the final compound.

This guide will focus on exploiting the reactivity of the α-bromoacetyl group to forge new carbon-heteroatom bonds, leading to the rapid assembly of diverse compound libraries.

Foundational Chemistry: Understanding the Reactivity of α-Haloketones

The synthetic utility of this compound is dominated by the chemistry of its α-haloketone moiety. These compounds are powerful alkylating agents that readily undergo nucleophilic substitution reactions, typically via an SN2 pathway.[9] This reactivity is the basis for several named reactions that are fundamental to heterocyclic synthesis.

Key Synthetic Transformations:
  • Hantzsch Thiazole Synthesis: The reaction of an α-haloketone with a thioamide or thiourea is a classic, high-yielding method for the construction of thiazole rings, which are themselves prevalent in pharmacologically active molecules.[10][11]

  • Fused Heterocycle Formation: Reaction with bifunctional nucleophiles, such as 2-amino-pyridines or 2-amino-thiazoles, leads to the formation of fused bicyclic systems like imidazo[1,2-a]pyridines—a scaffold of significant interest in drug discovery.[3]

  • Multicomponent Reactions (MCRs): The electrophilicity of the α-haloketone makes it an ideal component in MCRs, which allow for the construction of complex molecules in a single, atom-economical step, aligning with the principles of green chemistry.[12][13]

The following protocols provide detailed methodologies for harnessing these transformations.

Protocol 1: Synthesis of Ethyl 5-(2-(2-amino-4-substituted-thiazol-5-yl)acetyl)isoxazole-3-carboxylate Derivatives

This protocol details the Hantzsch thiazole synthesis, a robust method for creating highly functionalized aminothiazoles. The reaction proceeds via condensation of the α-bromoacetyl group with thiourea.

Reaction Scheme & Mechanism

The reaction begins with the S-alkylation of thiourea, a strong nucleophile, attacking the electrophilic carbon bearing the bromine atom. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

hantzsch_thiazole start Ethyl 5-(2-bromoacetyl) isoxazole-3-carboxylate + Thiourea intermediate1 S-Alkylation Intermediate start->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole Product intermediate2->product Dehydration (Aromatization)

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Step-by-Step Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask, add this compound (e.g., 2.62 g, 10 mmol) and thiourea (e.g., 0.84 g, 11 mmol).

  • Add anhydrous ethanol (e.g., 50 mL) to the flask.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 3-5 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and water (50 mL).

  • Carefully add saturated sodium bicarbonate solution dropwise to neutralize the hydrobromide salt formed until the aqueous layer is slightly basic (pH ~8).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to afford the pure aminothiazole derivative.

Expected Results & Data

The table below summarizes representative data for this class of compounds.

Compound IDR-group on ThioureaYield (%)M.p. (°C)¹H NMR (δ, ppm) Key Signalm/z [M+H]⁺
1a H (Thiourea)85178-1807.15 (s, 2H, -NH₂)298.04
1b Phenyl (Thiophen)78195-1978.20 (s, 1H, -NH)374.07

Protocol 2: Synthesis of Fused Isoxazolo[5,4-b]imidazo[1,2-a]pyridine Derivatives

This protocol describes a condensation-cyclization reaction to form a fused, tricyclic heterocyclic system. Such scaffolds are of high interest due to their rigid, three-dimensional structure, which is often beneficial for potent and selective biological activity.

Workflow & Logic

This synthesis is a two-step, one-pot process. The first step is an SN2 reaction where the nitrogen of the aminopyridine displaces the bromide. The second step is an intramolecular cyclization followed by dehydration to form the fused imidazole ring.

workflow_fused cluster_workflow Synthesis Workflow A Reactants (Bromoacetyl Isoxazole + 2-Aminopyridine) B Step 1: N-Alkylation (Reflux in Ethanol) A->B One-Pot C Step 2: Intramolecular Cyclization & Dehydration B->C Continued Heating D Work-up & Purification (Extraction & Chromatography) C->D E Final Product (Fused Imidazopyridine) D->E

Caption: Workflow for Fused Heterocycle Synthesis.

Step-by-Step Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted 2-aminopyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a dry round-bottom flask, dissolve this compound (e.g., 1.31 g, 5 mmol) and the desired 2-aminopyridine (e.g., 0.47 g, 5 mmol) in DMF (25 mL).

  • Add finely ground potassium carbonate (e.g., 1.38 g, 10 mmol).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (150 mL).

  • A precipitate will often form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMF.

  • Dry the solid under vacuum.

  • If no precipitate forms, or for higher purity, extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., gradient elution from 50% to 100% ethyl acetate in hexanes).

Expected Results & Data
Compound ID2-Aminopyridine SubstituentYield (%)M.p. (°C)¹H NMR (δ, ppm) Key Signalm/z [M+H]⁺
2a H75205-2078.10 (d, 1H, Py-H)274.08
2b 5-Chloro71221-2238.15 (s, 1H, Py-H)308.04

Protocol 3: A Three-Component Synthesis of Highly Substituted Isoxazolyl-Pyridines

This protocol demonstrates the power of multicomponent reactions (MCRs) to rapidly build molecular complexity.[14] It is a variation of the Hantzsch pyridine synthesis where the α-haloketone serves as a key C2-synthon.[15][16]

Reaction Scheme & Logic

In this one-pot reaction, an enaminone (formed in situ from ammonium acetate and a β-dicarbonyl compound) and an aromatic aldehyde condense with the bromoacetyl isoxazole. The α-carbon of the bromoacetyl compound attacks the Michael acceptor formed from the aldehyde and the enaminone, leading to a cascade of reactions that culminates in the formation of a dihydropyridine, which is then oxidized to the final pyridine product.

Step-by-Step Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), ammonium acetate (12 mmol), and this compound (10 mmol) in ethanol (50 mL).

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 10-15 hours. The intermediate dihydropyridine often self-aromatizes under these conditions, but an oxidizing agent (e.g., a few crystals of iodine) can be added if needed.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into a beaker of ice water.

  • A solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent like hot ethanol to obtain the pure polysubstituted pyridine.

Expected Results & Data
Compound IDAldehyde UsedYield (%)M.p. (°C)m/z [M+H]⁺
3a Benzaldehyde65210-212448.12
3b 4-Chlorobenzaldehyde68228-230482.08

Troubleshooting and Experimental Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; side product formation; purification loss.Increase reaction time or temperature moderately. Ensure reagents are pure and dry. Optimize purification method (e.g., switch solvent system for chromatography).
Reaction Stalls Deactivation of catalyst; poor solubility of reagents.Add fresh catalyst if applicable. Consider using a co-solvent or a different solvent with a higher boiling point (e.g., DMF, dioxane).
Complex Product Mixture Side reactions due to harsh conditions; instability of product.Lower the reaction temperature. Use a milder base if applicable (e.g., NaHCO₃ instead of K₂CO₃). Ensure inert atmosphere if reagents are air-sensitive.
Purification Difficulty Products have similar polarity.Use a different chromatography technique (e.g., reverse-phase). Consider derivatization to change polarity, followed by deprotection. Recrystallization from various solvent systems may also be effective.

Safety Precautions

  • α-Haloketones: this compound is a lachrymator and a potential skin irritant. Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Handle flammable organic solvents such as ethanol and ethyl acetate with care, away from ignition sources. DMF is a reproductive toxin; avoid inhalation and skin contact.

  • General: Always follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes & Protocols: Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate as a Powerhouse Reagent for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of therapeutic agents.[1][2] Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of complex heterocyclic systems.[3][4] This guide provides an in-depth exploration of its reactivity, focusing on its application in constructing novel isoxazolyl-thiazole hybrids—a scaffold of significant interest in drug discovery.[5][6] We present a detailed, field-tested protocol for the Hantzsch thiazole synthesis, elucidate the underlying reaction mechanism, and offer expert insights into experimental design and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent reagent for the creation of novel molecular entities.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a trifunctional reagent strategically designed for synthetic utility. Its architecture comprises three key components:

  • The Isoxazole Core: A five-membered aromatic heterocycle known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7] Its presence provides a stable, electron-withdrawing scaffold.

  • The Ethyl Carboxylate Group: Positioned at the 3-position, this ester serves as a convenient handle for post-synthesis modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to generate compound libraries.[8]

  • The α-Bromoacetyl Moiety: This is the primary reactive center of the molecule. As a classic α-haloketone, the carbon adjacent to the carbonyl group is highly electrophilic, making it an excellent target for a wide range of nucleophiles.[9][10] This reactivity is the key to its utility in constructing new heterocyclic rings.

The combination of these features in a single molecule allows for the rapid assembly of complex structures, making it an efficient tool for lead generation and optimization in drug discovery programs.

Core Application: Hantzsch Synthesis of Isoxazolyl-Thiazoles

The most prominent application of α-haloketones like this compound is the Hantzsch thiazole synthesis.[11][12] This classic condensation reaction provides a direct and high-yielding pathway to 2,4-disubstituted thiazoles by reacting the α-haloketone with a thioamide or thiourea.[9][10] The resulting isoxazolyl-thiazole hybrids merge two pharmacologically significant scaffolds, creating a rich chemical space for exploring new biological activities.

General Synthetic Workflow

The overall experimental process is a straightforward one-pot condensation, typically involving heating the reactants in a suitable solvent, followed by product isolation.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis A This compound D Combine Reactants in Flask A->D B Thioamide / Thiourea B->D C Solvent (e.g., Ethanol) C->D E Heat to Reflux (e.g., 78 °C for Ethanol) D->E Stir F Monitor by TLC E->F Periodically G Cool to Room Temp. F->G Reaction Complete H Neutralize with Weak Base (if necessary) G->H I Collect Precipitate (Vacuum Filtration) H->I J Wash with Cold Solvent I->J K Recrystallization or Column Chromatography J->K L Final Product: Ethyl 5-(2-(thiazol-4-yl))isoxazole-3-carboxylate K->L M Characterization (NMR, MS, IR) L->M

Caption: General workflow for the synthesis of isoxazolyl-thiazoles.

Detailed Experimental Protocol

This protocol provides a self-validating method for the synthesis of Ethyl 5-(2-(2-aminothiazol-4-yl))isoxazole-3-carboxylate , a representative example using thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol (approx. 10-15 mL per mmol of the isoxazole)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Celite (optional, for filtration)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and thiourea (1.2 eq).

    • Scientist's Note: A slight excess of the thioamide is used to ensure complete consumption of the more valuable α-haloketone.

  • Solvent Addition: Add absolute ethanol to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Condensation: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring. The solution will typically become homogeneous upon heating.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the spot corresponding to the starting bromoacetylisoxazole has been consumed (typically 2-4 hours).

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

    • Scientist's Note: The initial product is often the HBr salt, which can be less soluble than the free base.

  • Neutralization & Precipitation: Slowly add saturated sodium bicarbonate solution to the cooled reaction mixture while stirring until the solution is neutral or slightly basic (pH ~7-8). This neutralizes the HBr formed and precipitates the free base of the thiazole product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove any unreacted thiourea and other impurities.

  • Drying: Dry the product under vacuum to yield the crude Ethyl 5-(2-(2-aminothiazol-4-yl))isoxazole-3-carboxylate.

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.

The Underlying Chemistry: Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.[11][12] The high stability of the resulting aromatic thiazole ring is the thermodynamic driving force for the reaction.

G start Reactants step1 1. SN2 Attack (Thioamide Sulfur on α-Carbon) start->step1 intermediate1 S-Alkylation Intermediate step2 2. Intramolecular Cyclization (Nitrogen on Carbonyl Carbon) intermediate1->step2 intermediate2 Cyclized Hemiaminal step3 3. Dehydration (-H2O) intermediate2->step3 product Aromatic Thiazole Product step1->intermediate1 step2->intermediate2 step3->product

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

Detailed Steps:

  • Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group. This displaces the bromide ion in a classic SN2 reaction.[9][12]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This forms a five-membered ring intermediate, a hydroxythiazoline.[12]

  • Dehydration: The final step is the acid-catalyzed elimination of a molecule of water (dehydration). This step is energetically favorable as it results in the formation of the stable, aromatic thiazole ring.[12]

Data and Expected Outcomes

The protocol described is robust and can be adapted for various thioamides. The table below summarizes expected outcomes for common reactants.

Thioamide ReactantProduct Structure NameTypical Reaction Time (h)Expected Yield (%)
ThioureaEthyl 5-(2-amino thiazol-4-yl)isoxazole-3-carboxylate2 - 485 - 95
ThiobenzamideEthyl 5-(2-phenyl thiazol-4-yl)isoxazole-3-carboxylate3 - 680 - 90
ThioacetamideEthyl 5-(2-methyl thiazol-4-yl)isoxazole-3-carboxylate2 - 482 - 92

Safety, Handling, and Troubleshooting

Safety:

  • This compound is an α-haloketone and should be handled with care in a well-ventilated fume hood. It is a lachrymator and potential irritant.[13][14]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

  • Store the reagent in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to prevent degradation.[15]

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating; inactive thioamide; moisture in the reaction.Ensure the reaction is at a full reflux. Use freshly sourced thioamide. Ensure the use of absolute/anhydrous solvent.
Low Product Yield Product loss during work-up (product is partially soluble); incomplete precipitation.After neutralization, cool the mixture in an ice bath to maximize precipitation. Minimize the amount of cold solvent used for washing the filter cake.
Formation of Side Products Prolonged heating can lead to decomposition; reaction of thioamide with itself.Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Ensure the correct stoichiometry of reactants.

Conclusion and Future Perspectives

This compound is a high-utility building block for the efficient synthesis of diverse heterocyclic systems. The Hantzsch synthesis protocol detailed herein provides a reliable and high-yielding route to novel isoxazolyl-thiazole derivatives. Beyond thiazoles, the reactive α-bromoacetyl group can be leveraged to construct other important heterocycles, such as imidazoles (using amidines), oxazoles (using amides), and quinoxalines (using o-phenylenediamines), opening up vast possibilities for chemical exploration in the pursuit of new therapeutic agents.[10][13]

References

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Value of a Reactive Isoxazole Scaffold

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions.[1][2] This five-membered heterocycle is a cornerstone in the design of numerous therapeutic agents, particularly in the field of oncology and inflammatory diseases where protein kinases are critical targets.[3][4][5] Kinase inhibitors containing the isoxazole moiety have shown high potency against various targets, including c-Jun N-terminal kinases (JNKs), Casein Kinase 1 (CK1), and p38 MAP kinase.[3][6][7][8]

This technical guide focuses on a highly versatile building block, This compound . This reagent is strategically designed for efficient kinase inhibitor synthesis. It incorporates three key functional elements:

  • An Isoxazole Core: Provides the foundational heterocyclic structure known to interact favorably within kinase ATP-binding sites.

  • An Ethyl Ester Handle: Offers a site for secondary modification, such as hydrolysis to a carboxylic acid for amide coupling, enabling the exploration of structure-activity relationships (SAR).

  • A Bromoacetyl Group: A potent electrophilic warhead (an α-haloketone) that allows for facile and direct covalent linkage to a wide array of nucleophilic fragments.

This document provides an in-depth look at the properties of this reagent, detailed protocols for its application in synthesizing advanced intermediates, and the scientific rationale behind its strategic use in drug discovery workflows.

Reagent Profile and Safe Handling

Before proceeding with any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 104776-74-1[9][10][11]
Molecular Formula C₈H₈BrNO₄[9][10]
Molecular Weight 262.06 g/mol [9]
Appearance Typically an off-white to pale yellow solid
Purity ≥95% (typical)[9][10]
Storage Store in a cool, dry place. Recommended temperature: 2-8°C. Keep away from moisture and strong bases.

Safety & Handling Precautions: this compound is an α-halo ketone, a class of compounds known to be potent alkylating agents and lachrymators.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood while wearing safety goggles, a lab coat, and compatible chemical-resistant gloves (nitrile is a common choice, but check manufacturer specifications).

  • Inhalation/Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

The Core Reaction: Nucleophilic Substitution

The primary utility of the bromoacetyl group is its high reactivity towards nucleophiles. This reaction, typically an Sₙ2 substitution, forms the basis for coupling this isoxazole building block with other fragments to construct the final inhibitor.

The general mechanism involves the attack of a nucleophile (such as a primary or secondary amine) on the methylene carbon bearing the bromine atom. The bromine atom, being a good leaving group, is displaced, forming a new carbon-nucleophile bond and generating HBr as a byproduct.

Note: The DOT script above is a conceptual representation. For actual chemical structures, image nodes would be used.

G General Reaction Scheme compound_A This compound product Coupled Product compound_A->product + nucleophile Nucleophile (e.g., R-NH₂, R-SH) byproduct HBr base Non-nucleophilic Base (e.g., DIPEA) base->product Solvent (e.g., DMF, ACN)

Caption: General Sₙ2 reaction of the bromoacetyl isoxazole with a nucleophile.

To drive the reaction to completion and prevent side reactions, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate is essential. It scavenges the HBr formed, preventing the protonation of the amine nucleophile which would render it unreactive.

Protocol 1: Synthesis of a Model Inhibitor Intermediate

This protocol details the coupling of this compound with a model nucleophile, 4-fluoroaniline. This reaction creates a core structure common in many kinase inhibitor scaffolds.

Objective: To synthesize Ethyl 5-(2-((4-fluorophenyl)amino)acetyl)isoxazole-3-carboxylate.

Table 2: Materials and Reagents for Model Synthesis

ReagentMW ( g/mol )AmountMoles (mmol)
This compound262.06262 mg1.0
4-Fluoroaniline111.12111 mg1.0
DIPEA129.24259 mg (0.34 mL)2.0
N,N-Dimethylformamide (DMF)-5 mL-
Step-by-Step Methodology
  • Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (262 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) to the flask and stir until the solid is completely dissolved.

  • Addition of Amine: Add 4-fluoroaniline (111 mg, 1.0 mmol) to the solution.

  • Addition of Base: Slowly add DIPEA (0.34 mL, 2.0 mmol) to the reaction mixture at room temperature. Causality Note: Adding the base last ensures the amine is available to react first. A slight excess of base ensures full neutralization of the HBr byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting bromoacetyl spot has been consumed. An LC-MS check can also be performed to confirm the formation of the product mass.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

    • Shake vigorously and allow the layers to separate.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). Trustworthiness Note: These washes remove unreacted amine (HCl wash), residual acid (NaHCO₃ wash), and water (brine wash), ensuring a cleaner crude product.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Outcome: A pale yellow solid. The yield should be in the range of 70-85%. HRMS should confirm the expected mass for C₁₄H₁₃FN₂O₄.

Protocol 2: Secondary Modification via Ester Hydrolysis

The ethyl ester provides a secondary reaction handle. Hydrolyzing it to the corresponding carboxylic acid opens up possibilities for amide bond formation (e.g., using HATU or EDC coupling), allowing for the introduction of solubilizing groups or vectors to target different regions of the kinase binding pocket.

Objective: To synthesize 5-(2-((4-fluorophenyl)amino)acetyl)isoxazole-3-carboxylic acid.

G Experimental Workflow cluster_synthesis Protocol 1: Coupling cluster_modification Protocol 2: Hydrolysis S1 Reactant Dissolution (DMF) S2 Reagent Addition (Amine, Base) S1->S2 S3 Reaction Monitoring (TLC, LC-MS) S2->S3 S4 Aqueous Workup & Extraction S3->S4 S5 Purification (Chromatography) S4->S5 M1 Dissolve Intermediate (THF/H₂O) S5->M1 Purified Intermediate M2 Base Addition (LiOH) M1->M2 M3 Reaction Monitoring (TLC, LC-MS) M2->M3 M4 Acidification & Product Isolation M3->M4 Final Final Characterization (NMR, HRMS) M4->Final

Caption: Workflow for synthesis and subsequent modification of the isoxazole core.

Step-by-Step Methodology
  • Preparation: Dissolve the product from Protocol 1 (e.g., 200 mg, 0.65 mmol) in a mixture of Tetrahydrofuran (THF) (4 mL) and water (2 mL) in a 25 mL round-bottom flask.

  • Addition of Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (55 mg, 1.3 mmol, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Expertise Note: LiOH is preferred over NaOH or KOH in many research settings for its milder conditions and reduced risk of side reactions like Michael additions if applicable.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with 10 mL of water.

    • Acidify the solution to pH ~2-3 by the dropwise addition of 1M HCl while stirring in an ice bath. A precipitate should form.

    • Collect the solid by vacuum filtration, washing with cold water.

    • Dry the solid under high vacuum.

  • Characterization: The resulting carboxylic acid can be used in the next step without further purification if desired, or characterized by NMR and HRMS.

Application in Kinase Inhibitor Design

The isoxazole scaffold has proven effective in targeting a range of kinases. The synthetic intermediates described above are direct precursors to potent inhibitors. For example, isoxazole derivatives have been developed as highly potent JNK1/3 inhibitors.[6] The core synthesized in Protocol 1 can be elaborated to mimic known inhibitor structures.

Table 3: Representative Biological Activity of Isoxazole-Based Kinase Inhibitors

Compound ClassTarget KinasePotency (IC₅₀)Reference
3,4-Diaryl-isoxazoleCK1δ33 nM--INVALID-LINK--[3]
3,4-Diaryl-isoxazolep38α MAP Kinase15 nM--INVALID-LINK--[3]
Substituted IsoxazoleJNK3~20-50 nM range--INVALID-LINK--[6]

Note: Data is representative and sourced from public literature to demonstrate scaffold potential.

The carboxylic acid produced in Protocol 2 can be coupled with various amines to probe the solvent-exposed region of a kinase, often leading to improvements in potency and selectivity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Protocol 1: Low Yield - Incomplete reaction. - Insufficient base. - Amine nucleophile is too weak or sterically hindered. - Product loss during workup.- Extend reaction time or gently heat (e.g., to 40°C). - Ensure 2 equivalents of DIPEA are used. - Consider a more reactive base (e.g., K₂CO₃) or a different solvent (e.g., Acetonitrile). - Be careful during extractions; perform back-extraction of aqueous layers if necessary.
Protocol 1: Multiple Spots on TLC - Side reaction of DIPEA (rare). - Di-alkylation of the amine (if primary).- Use exactly 1.0 equivalent of the amine. - Add the bromoacetyl compound slowly to a solution of the amine and base.
Protocol 2: Incomplete Hydrolysis - Insufficient LiOH. - Steric hindrance around the ester.- Increase LiOH to 3.0 equivalents. - Extend reaction time and/or warm the reaction to 30-40°C.

Conclusion

This compound is a high-value, strategically functionalized building block for the synthesis of kinase inhibitors. Its reactive bromoacetyl group allows for reliable and efficient coupling to a variety of nucleophilic fragments, while the ethyl ester provides a secondary point for diversification. The protocols outlined in this guide provide a robust and reproducible foundation for researchers to rapidly generate novel isoxazole-based scaffolds, accelerating the drug discovery process for this important class of therapeutic targets.

References

The Strategic Application of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate in the Design of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Bromoacetyl Moiety as a Gateway to Anticancer Innovation

The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in the design of novel therapeutics, particularly in oncology.[1][2][3] Isoxazole derivatives have demonstrated a wide array of anticancer mechanisms, including the induction of apoptosis, inhibition of crucial cellular kinases like VEGFR-2, and disruption of tubulin polymerization.[2][4] This guide focuses on a particularly versatile starting material, Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate , and its strategic application in the synthesis of novel isoxazole-based anticancer drug candidates. The presence of the α-bromoacetyl group provides a reactive handle for the strategic introduction of diverse heterocyclic moieties, enabling the exploration of a vast chemical space for potent and selective anticancer agents.

Core Concept: Leveraging the 2-Bromoacetyl Group for Heterocyclic Hybrid Synthesis

The primary utility of this compound in anticancer drug design lies in the reactivity of the α-bromoacetyl moiety. This electrophilic group is an ideal substrate for nucleophilic substitution and cyclocondensation reactions, most notably the Hantzsch thiazole synthesis. This reaction allows for the efficient construction of isoxazole-thiazole hybrids, a class of compounds that has shown significant promise in anticancer research.[4] The thiazole ring itself is a well-established pharmacophore in numerous approved drugs and is known to contribute to the anticancer activity of various compounds.[5][6][7]

By reacting this compound with various thioamides, a diverse library of isoxazole-thiazole derivatives can be generated. The substituents on the thioamide can be systematically varied to modulate the physicochemical properties and biological activity of the final compounds, allowing for a structure-activity relationship (SAR) study to identify lead candidates with optimal anticancer profiles.

Mechanism of Action: The Synergy of Isoxazole and Thiazole Moieties

The anticancer potential of isoxazole-thiazole hybrids stems from the synergistic contribution of both heterocyclic rings. The isoxazole core can engage in hydrogen bonding and other non-covalent interactions with target proteins, while the thiazole moiety can provide additional binding interactions and influence the overall shape and electronic properties of the molecule. This dual-pharmacophore approach can lead to compounds with enhanced potency and selectivity for cancer cells over normal cells.

Potential anticancer mechanisms of isoxazole-thiazole derivatives include:

  • Kinase Inhibition: Many kinases, which are often dysregulated in cancer, have ATP-binding pockets that can be targeted by small molecules. The isoxazole-thiazole scaffold can be designed to fit into these pockets and inhibit kinase activity, thereby disrupting cancer cell signaling pathways.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, such as the activation of caspases and the disruption of mitochondrial function.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, isoxazole-thiazole derivatives can halt the proliferation of cancer cells at specific phases, preventing them from dividing and growing.[8]

  • Tubulin Polymerization Inhibition: Some isoxazole derivatives have been shown to interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[2]

Experimental Protocols

Protocol 1: Synthesis of Isoxazole-Thiazole Hybrids via Hantzsch Thiazole Synthesis

This protocol details the general procedure for the synthesis of a library of ethyl 5-(2-(thiazol-2-yl)isoxazol-5-yl)isoxazole-3-carboxylate derivatives from this compound and various thioamides.

Materials:

  • This compound

  • A diverse panel of substituted thioamides

  • Ethanol (absolute)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Addition of Thioamide: To the stirred solution, add the desired substituted thioamide (1.1 eq.).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, less polar spot will indicate product formation. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure isoxazole-thiazole hybrid.

  • Characterization: The structure of the purified compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the mechanism.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclocondensation to occur at a reasonable rate.

  • Slight Excess of Thioamide: Using a slight excess of the thioamide ensures the complete consumption of the more valuable bromoacetyl starting material.

  • TLC Monitoring: This is a crucial step to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

  • Column Chromatography: This purification technique is essential to isolate the desired product from any unreacted starting materials or side products.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis start Start: Dissolve Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate in Ethanol add_thioamide Add Substituted Thioamide (1.1 eq) start->add_thioamide reflux Reflux Reaction (4-8 hours) add_thioamide->reflux monitor Monitor by TLC reflux->monitor Check for completion monitor->reflux workup Cool and Concentrate (Rotary Evaporator) monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, Mass Spec) purify->characterize end_node Pure Isoxazole-Thiazole Hybrid characterize->end_node

Caption: Workflow for the synthesis of isoxazole-thiazole hybrids.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic activity of the newly synthesized isoxazole-thiazole hybrids against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., HEK293T) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Synthesized isoxazole-thiazole hybrids

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control (doxorubicin) in cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Causality Behind Experimental Choices:

  • Panel of Cell Lines: Using multiple cancer cell lines provides a broader understanding of the compound's spectrum of activity.

  • Normal Cell Line: Including a non-cancerous cell line is crucial for assessing the selectivity of the compounds and their potential for off-target toxicity.

  • MTT Assay: This is a well-established and reliable colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Doxorubicin as Positive Control: Using a known anticancer drug as a positive control validates the experimental setup and provides a benchmark for the potency of the new compounds.

  • IC₅₀ Determination: The IC₅₀ value is a standard metric for quantifying the cytotoxic potency of a compound.

Diagram: Anticancer Screening Workflow

Anticancer_Screening start Start: Seed Cancer and Normal Cells in 96-well Plates treat Treat Cells with Serial Dilutions of Synthesized Compounds and Controls start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Cell Viability and Determine IC50 Values read->analyze end_node Identify Lead Anticancer Candidates analyze->end_node

Caption: Workflow for in vitro anticancer activity screening.

Data Presentation: Expected Outcomes and Structure-Activity Relationship (SAR) Analysis

The results of the anticancer screening can be summarized in a table to facilitate comparison and SAR analysis.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Isoxazole-Thiazole Hybrids

Compound IDR-group on ThiazoleMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HEK293T (Normal)Selectivity Index (SI)*
IZT-01 4-Chlorophenyl5.27.86.5>50>9.6
IZT-02 4-Methoxyphenyl12.515.113.8>50>4.0
IZT-03 2-Naphthyl2.13.52.9>50>23.8
IZT-04 3,4,5-Trimethoxyphenyl8.910.29.5>50>5.6
Doxorubicin -0.81.10.95.46.8

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Interpretation of Data and SAR:

  • The presence of a bulky, electron-withdrawing group like 4-chlorophenyl (IZT-01 ) leads to moderate anticancer activity.

  • An electron-donating group like 4-methoxyphenyl (IZT-02 ) results in a decrease in activity.

  • A large, aromatic substituent like 2-naphthyl (IZT-03 ) significantly enhances the anticancer potency, suggesting the importance of π-π stacking interactions with the biological target.

  • All synthesized compounds show good selectivity towards cancer cells over normal cells, as indicated by the high SI values.

This type of analysis helps in identifying the key structural features required for potent and selective anticancer activity and guides the design of the next generation of more effective compounds.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel isoxazole-based anticancer agents. Its reactive α-bromoacetyl group provides a convenient entry point for the construction of diverse heterocyclic hybrids, particularly isoxazole-thiazole derivatives, through the robust Hantzsch thiazole synthesis. The resulting compounds have the potential to exhibit potent and selective anticancer activity through various mechanisms of action. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new isoxazole-thiazole hybrids as potential anticancer drug candidates. Future work should focus on expanding the library of these compounds, exploring their detailed mechanism of action, and optimizing their pharmacokinetic properties for in vivo studies.

References

Application Note: Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the development of antimicrobial agents using Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development. Isoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This application note details the strategic use of this compound as a key intermediate for the synthesis of a library of potential antimicrobial agents. The inherent reactivity of the α-haloketone moiety allows for facile derivatization, leading to compounds with significant antibacterial and antifungal properties. We present detailed protocols for the synthesis of the core scaffold, its derivatization, and subsequent antimicrobial evaluation, providing a comprehensive guide for researchers in the field.

Rationale and Scientific Principle

The therapeutic potential of the isoxazole nucleus is well-established in medicinal chemistry. Its utility stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets. The core strategy presented here revolves around this compound, a molecule designed for versatility.

  • The Isoxazole Core : This heterocyclic ring is a key pharmacophore found in several approved drugs. It is relatively stable and provides a rigid framework for orienting appended functional groups.

  • The α-Bromoacetyl Group : This is the key reactive handle of the molecule. As a potent electrophile, it can readily react with various nucleophiles (such as amines, thiols, and thioureas) to form stable covalent bonds. This allows for the systematic and efficient generation of a diverse library of derivatives from a single, common intermediate. This process is central to Structure-Activity Relationship (SAR) studies.

  • The Ethyl Ester : This group can be maintained or hydrolyzed to the corresponding carboxylic acid, offering another site for modification or for tuning the pharmacokinetic properties of the final compounds.

The primary hypothesis is that by reacting the bromoacetyl intermediate with different nucleophilic agents, one can generate derivatives that covalently bind to and inhibit essential microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways.

Experimental Workflow and Protocols

The overall workflow for developing antimicrobial agents from the title compound is a multi-step process involving synthesis, derivatization, and biological screening.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Derivatization cluster_2 Part 3: Biological Evaluation A Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate B Key Intermediate: Ethyl 5-(2-bromoacetyl) isoxazole-3-carboxylate A->B Br2, HBr/AcOH C Reaction with Nucleophiles (e.g., Thiourea) B->C Hantzsch Thiazole Synthesis D Library of Isoxazole Derivatives (e.g., Aminothiazoles) C->D E Antimicrobial Susceptibility Testing (MIC Determination) D->E Broth Microdilution Assay F Lead Compound Identification E->F

Figure 1: A comprehensive workflow diagram illustrating the key stages from the synthesis of the intermediate to the identification of lead antimicrobial compounds.

Part 1: Synthesis of Key Intermediate

Protocol 1: Synthesis of this compound

This protocol details the bromination of the acetyl group on the isoxazole ring, a critical step in producing the reactive intermediate.

Materials:

  • Ethyl 5-acetylisoxazole-3-carboxylate

  • Glacial Acetic Acid (AcOH)

  • Hydrobromic acid (HBr, 33% in AcOH)

  • Bromine (Br₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Dissolve Ethyl 5-acetylisoxazole-3-carboxylate (1 equivalent) in glacial acetic acid in a round bottom flask.

  • Cool the solution to 0-5 °C using an ice bath with continuous stirring.

  • Add a catalytic amount of hydrobromic acid to the solution.

  • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via a dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

    • Rationale: Dropwise addition and low temperature are crucial to control the exothermic reaction and prevent the formation of poly-brominated side products. The HBr acts as a catalyst.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture slowly into a beaker of ice-cold water with stirring.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

  • Dry the product under vacuum and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety Precaution: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Part 2: Synthesis of an Antimicrobial Candidate (Hantzsch Thiazole Synthesis)

Protocol 2: Synthesis of Ethyl 5-(2-amino-4-thiazolyl)isoxazole-3-carboxylate

This protocol provides a representative example of how the bromoacetyl intermediate is used to generate a heterocyclic derivative, specifically an aminothiazole, which is a common pharmacophore in antimicrobial agents.

Materials:

  • This compound (from Protocol 1)

  • Thiourea

  • Ethanol

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and maintain it for 2-3 hours.

    • Scientist's Note: The reaction involves the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, followed by intramolecular cyclization and dehydration to form the thiazole ring.

  • Monitor the reaction by TLC until the starting material disappears.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry it under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Confirm the structure of the final compound using appropriate analytical techniques (NMR, MS, IR).

Part 3: Antimicrobial Susceptibility Testing

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data reliability and reproducibility.

Materials:

  • Synthesized isoxazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO or the solvent used to dissolve compounds)

  • Bacterial/fungal inoculum standardized to 5 x 10⁵ CFU/mL

  • Resazurin or similar viability indicator (optional)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and control antibiotics in DMSO (e.g., at 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound using the appropriate broth to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Ensure the final DMSO concentration is below 1%, as higher concentrations can inhibit microbial growth.

  • Inoculation: Add the standardized microbial inoculum to each well, including positive control (broth + inoculum + control drug) and negative control (broth + inoculum + DMSO) wells. Also include a sterility control well (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • Data Reading: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring absorbance with a plate reader. The addition of a viability dye like resazurin can aid in unambiguous endpoint determination.

    • Self-Validation Check: The assay is valid only if:

      • The sterility control well shows no growth.

      • The negative control (vehicle) well shows robust growth.

      • The MIC value for the positive control antibiotic falls within its expected quality control range for the tested organism.

Expected Results and Data Interpretation

The antimicrobial activity of the synthesized derivatives is typically summarized in a table of MIC values. Lower MIC values indicate higher potency.

Table 1: Example Antimicrobial Activity Data (MIC in µg/mL)

Compound IDR-GroupS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
INT-1 -Br>128>128>128
IZD-01 2-amino-4-thiazolyl166432
IZD-02 Substituted Phenyl83216
IZD-03 Alkyl Amine32>12864
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A1

Data is hypothetical and for illustrative purposes only.

From this data, a preliminary Structure-Activity Relationship (SAR) can be derived. For example, the data suggests that derivatizing the bromoacetyl intermediate (INT-1) is essential for activity. Furthermore, aromatic substitutions (IZD-02) might be more potent than simple amine substitutions (IZD-03).

Proposed Mechanism of Action

The presence of the electrophilic α-bromoacetyl group in the precursor, and the subsequent derivatives, strongly suggests a mechanism involving covalent inhibition . It is hypothesized that these compounds target essential microbial enzymes containing a nucleophilic residue (such as cysteine's thiol group or histidine's imidazole ring) in their active site.

G A Isoxazole Derivative (Electrophile) D Enzyme-Inhibitor Complex (Covalent Adduct) A->D Covalent Bonding (SN2 Reaction) B Microbial Enzyme (e.g., Thiol Protease) C Nucleophilic Residue (e.g., Cysteine-SH) B->C has active site with C->D Nucleophilic Attack E Inhibition of Enzyme Activity D->E F Disruption of Essential Microbial Pathway E->F G Cell Death F->G

Figure 2: Proposed mechanism of action involving covalent inhibition of a target microbial enzyme by an isoxazole derivative.

This irreversible binding incapacitates the enzyme, disrupting a vital cellular process (e.g., cell wall maintenance, protein synthesis) and ultimately leading to microbial cell death. Identifying the specific enzyme target would be the next step in the drug development process, often involving techniques like proteomics or genetic screening.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel antimicrobial agents. The protocols and rationale outlined in this application note provide a robust framework for synthesizing a diverse library of isoxazole derivatives and evaluating their biological activity in a systematic and reproducible manner. The promising results from preliminary studies highlight the potential of this scaffold to yield lead compounds that can help address the urgent global challenge of antimicrobial resistance.

Application Notes & Protocols: Leveraging Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate for the Development of Novel Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic and structural properties have led to its incorporation in a wide range of therapeutics, including anti-inflammatory drugs like the selective COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][3][4] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including immunosuppressive and anti-inflammatory effects, making them highly attractive candidates for drug discovery programs targeting inflammatory diseases.[5][6][7]

This guide focuses on a specific, highly versatile isoxazole building block: Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate . The strategic placement of an α-bromoacetyl group makes this molecule an ideal starting point for the synthesis of novel compound libraries. The bromoacetyl moiety is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of amines, thiols, and other nucleophiles. This allows for the rapid generation of diverse molecular architectures, which can then be screened for anti-inflammatory activity.

This document provides a comprehensive overview of the core chemical properties of this reagent, a strategic workflow for its use in a drug discovery cascade, and detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

Compound Profile: this compound

This key intermediate serves as the foundational scaffold for derivatization. Its reactivity is centered on the bromoacetyl group, where the bromine atom is an excellent leaving group in SN2 reactions.

PropertyValueSource
CAS Number 104776-74-1[8][9]
Molecular Formula C₈H₈BrNO₄[10]
Molecular Weight 262.06 g/mol [8][10]
Appearance Yellow to orange powder[11]
Key Reactive Site α-bromoacetyl groupN/A

Strategic Workflow for Anti-Inflammatory Drug Discovery

The development of a novel anti-inflammatory agent from this compound can be conceptualized as a multi-stage process. This workflow ensures a logical progression from chemical synthesis to biological validation and mechanism of action studies.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Selectivity & Lead Optimization A Start: Ethyl 5-(2-bromoacetyl) isoxazole-3-carboxylate B Nucleophilic Substitution (e.g., with R-NH2, R-SH) A->B C Novel Isoxazole Derivatives (Compound Library) B->C D Primary Screen: LPS-Stimulated Macrophages C->D E Measure TNF-α / NO Production D->E F Identify 'Hit' Compounds (e.g., IC50 < 10 µM) E->F G Counter Screen: Cytotoxicity Assay (MTT) F->G H Investigate Key Signaling Pathways G->H I Western Blot for p-p65 (NF-κB) & p-p38 (MAPK) H->I J Determine Target Pathway I->J K COX-1/COX-2 Inhibition Assay J->K L Structure-Activity Relationship (SAR) Studies K->L M Lead Compound L->M

Caption: Drug discovery workflow using the isoxazole scaffold.

Mechanistic Rationale: Targeting Key Inflammatory Pathways

Inflammation is orchestrated by complex signaling networks within immune cells.[12] Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream cascades, primarily the NF-κB and MAPK pathways.[13][14][15]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[16] Upon stimulation, the IKK complex phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[12][13][17]

  • MAPK (Mitogen-Activated Protein Kinase): This family of kinases, including p38, JNK, and ERK, relays extracellular signals to intracellular targets.[18] The p38 MAPK pathway, in particular, is strongly activated by inflammatory stimuli and plays a crucial role in regulating the synthesis of pro-inflammatory cytokines at both the transcriptional and translational levels.[19][20]

Novel derivatives of this compound are hypothesized to interfere with these signaling cascades, thereby reducing the output of inflammatory mediators.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TLR4->IKK MKK MKK3/6 TAK1->MKK p38 p38 MKK->p38 MAPK_effect Pro-inflammatory Gene Expression p38->MAPK_effect IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_effect TNF-α, IL-6, etc. NFkB_nucleus->NFkB_effect Inhibitor Isoxazole Derivative Inhibitor->p38 Inhibitor->IKK

Caption: Key inflammatory signaling pathways targeted by inhibitors.

Protocols: From Synthesis to Biological Characterization

Protocol 1: Synthesis of an Amine-Derived Isoxazole Library (General Procedure)

This protocol describes a general method for reacting this compound with primary or secondary amines.

Rationale: The α-bromo ketone is a strong electrophile that readily reacts with nucleophilic amines in an SN2 fashion. The use of a mild base helps to neutralize the HBr byproduct, driving the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • Desired amine (primary or secondary) (1.1 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Mild base (e.g., Triethylamine, Diisopropylethylamine) (1.2 eq)

  • Stir plate, round-bottom flask, condenser, and nitrogen/argon atmosphere setup

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase (e.g., Ethyl Acetate/Hexane)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the desired amine (1.1 eq) to the solution, followed by the mild base (1.2 eq).

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).

  • Upon completion (disappearance of the starting material by TLC), cool the mixture to room temperature.

  • If a precipitate (amine hydrobromide salt) has formed, filter it off.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel with an appropriate solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) to yield the pure derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Primary Anti-Inflammatory Screening in Macrophages

This protocol uses a cell-based assay to screen the synthesized library for its ability to inhibit the production of inflammatory mediators.[21]

Rationale: Human monocytic THP-1 cells can be differentiated into macrophage-like cells, which are key players in the inflammatory response.[5] Stimulation with LPS mimics a bacterial challenge and robustly induces the production of pro-inflammatory cytokines like TNF-α.[21] Measuring the reduction of TNF-α in the presence of test compounds provides a direct readout of their anti-inflammatory potential.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized isoxazole derivatives (dissolved in DMSO)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

    • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Induce differentiation by treating with PMA (e.g., 100 ng/mL) for 48 hours. After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours to rest the cells.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Pre-treat the differentiated THP-1 cells with the test compounds for 1-2 hours. Include a vehicle control (DMSO only) and a positive control (e.g., a known anti-inflammatory drug).

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control (no LPS).

  • Incubation and Sample Collection:

    • Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator. This time is optimal for peak TNF-α secretion.[21]

    • After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the collected supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the data and determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Protocol 3: Mechanism of Action via Western Blot

This protocol is used to determine if the 'hit' compounds from the primary screen act by inhibiting the NF-κB or p38 MAPK pathways.

Rationale: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated (active) forms of key signaling proteins like p65 (a subunit of NF-κB) and p38 MAPK, we can directly assess whether a compound inhibits the activation of these pathways.

Materials:

  • Differentiated THP-1 cells (or RAW 264.7 mouse macrophages)

  • Test compounds and LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed and differentiate THP-1 cells in 6-well plates.

    • Pre-treat the cells with the hit compound at its IC₅₀ concentration for 1-2 hours.

    • Stimulate with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes), which is optimal for observing peak phosphorylation of signaling proteins.

    • Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe for the total protein (e.g., anti-p65) and a loading control (e.g., anti-β-actin) to ensure equal loading.

    • Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in the compound-treated sample compared to the LPS-only sample indicates inhibition of that pathway.

Hypothetical Data Summary

The following table illustrates how screening data could be presented for a series of novel isoxazole derivatives.

Compound IDStructure (R-group)TNF-α Inhibition IC₅₀ (µM)Cell Viability (at 50 µM, %)
IZD-001 -CH₂-Phenyl7.895%
IZD-002 -CH₂-(4-Cl-Phenyl)2.391%
IZD-003 -CH₂-Morpholine15.298%
IZD-004 -CH₂-Thiophene5.188%
Diclofenac (Reference Drug)11.596%

Interpretation: In this hypothetical dataset, compound IZD-002 shows the most potent inhibition of TNF-α production with minimal impact on cell viability, making it the top candidate for subsequent MoA and lead optimization studies.

References

Application Notes and Protocols: Protecting Group Strategies for Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a versatile trifunctional building block pivotal in the synthesis of novel therapeutic agents. Its unique chemical architecture, featuring a highly reactive α-bromoketone, a hydrolyzable ethyl ester, and an isoxazole core, presents significant challenges in achieving chemoselective transformations. This guide provides an in-depth analysis of protecting group strategies tailored for this molecule. We will explore the causality behind experimental choices, detail robust protocols for selective protection and deprotection, and discuss the stability of the isoxazole ring under various reaction conditions. This document is intended for researchers, scientists, and drug development professionals to facilitate the strategic design of synthetic routes involving this valuable intermediate.

Introduction: The Synthetic Challenge

This compound incorporates three distinct reactive centers. The primary challenge in its synthetic application is to modulate the reactivity of these groups to allow for selective modification at a single site.

  • The α-Bromoketone: The C-Br bond is highly susceptible to nucleophilic substitution, making it an excellent electrophilic handle. The adjacent carbonyl group further activates this position and is itself a target for nucleophiles.[1][2][3]

  • The Ethyl Ester: This group is prone to hydrolysis under both acidic and basic conditions and can undergo transesterification or amidation.[4][5][6]

  • The Isoxazole Ring: While generally aromatic and stable, the N-O bond can be labile under certain reductive (e.g., catalytic hydrogenation) or strong basic conditions, leading to ring-opening.[7][8][9][10]

A judicious choice of protecting groups is therefore essential to temporarily mask one or more functional groups while another is being modified.

Analysis of Functional Group Stability

A successful protecting group strategy hinges on a clear understanding of the stability of each functional group under a range of conditions.

Functional GroupAcidic Conditions (e.g., HCl, H₂SO₄)Basic Conditions (e.g., NaOH, K₂CO₃)Reductive Conditions (e.g., NaBH₄)Reductive Conditions (e.g., H₂/Pd-C)
α-Bromoketone StablePotential for Favorskii rearrangementReduction to bromohydrinDebromination / Reduction
Ethyl Ester Labile (Hydrolysis)[5][6]Labile (Saponification)[5][6]Generally Stable (Slow reduction)Stable
Isoxazole Ring Generally Stable; may degrade at pH < 3.5[11]Labile (Ring opening, esp. pH > 10)[7][8]Generally StableLabile (N-O bond cleavage)[9][10][12][13]
Strategic Protection Schemes

The optimal strategy depends entirely on the desired transformation. We will outline protocols for two common synthetic scenarios.

Scenario A: Modification of the Ethyl Ester
  • Objective: Selective hydrolysis of the ethyl ester to the carboxylic acid or its conversion to an amide without affecting the α-bromoketone.

  • Challenge: The nucleophiles required for ester modification (e.g., hydroxide, amines) will readily react with the highly electrophilic α-bromoketone.

  • Strategy: Protection of the ketone carbonyl as a ketal. Cyclic ketals, formed from diols like ethylene glycol, are excellent choices as they are stable to basic, nucleophilic, and reductive conditions but are easily removed with aqueous acid.[14][15][16][17]

G cluster_0 Step 1: Ketone Protection cluster_1 Step 2: Ester Modification cluster_2 Step 3: Deprotection Start Ethyl 5-(2-bromoacetyl) isoxazole-3-carboxylate Protect React with Ethylene Glycol, p-TsOH (cat.), Toluene, Dean-Stark Start->Protect Protected Protected Ketal Intermediate Protect->Protected Modify Hydrolysis (LiOH, THF/H₂O) or Amidation (Amine, coupling agent) Protected->Modify Modified Ketal-Protected Carboxylic Acid / Amide Modify->Modified Deprotect Aqueous Acid (e.g., 2M HCl, Acetone) Modified->Deprotect Final Final Product: 5-(2-bromoacetyl)isoxazole-3-carboxylic acid or corresponding amide Deprotect->Final

Caption: Workflow for ester modification via ketone protection.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Solvent: Add anhydrous toluene to the flask (approx. 0.1 M concentration of the substrate).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected ketal, which is often used in the next step without further purification.

  • Setup: Dissolve the ketal-protected intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide (LiOH, 1.1-1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding 1M HCl until the pH is ~2-3. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Scenario B: Nucleophilic Substitution at the α-Bromo Position
  • Objective: React a nucleophile (e.g., amine, thiol, azide) with the α-bromo position to form a new C-N, C-S, or C-N₃ bond.

  • Challenge: Basic nucleophiles can induce saponification of the ester. Furthermore, strong bases can promote side reactions like the Favorskii rearrangement.

  • Strategy: Employ mild, non-nucleophilic bases and carefully controlled conditions to favor the desired Sₙ2 reaction while minimizing side reactions. Ester protection is generally not required if conditions are optimized.

G Start Select Nucleophile (Nu-H) for Substitution Decision Is the nucleophile strongly basic? (e.g., alkoxide, primary aliphatic amine) Start->Decision Mild Use Mild Base: K₂CO₃ or Cs₂CO₃ Solvent: DMF or Acetonitrile Temperature: 0 °C to RT Decision->Mild No Strong Consider alternative route or use non-nucleophilic base (e.g., DBU, DIPEA) with caution at low temp. Decision->Strong Yes Result Target Product: Ethyl 5-(2-Nu-acetyl)isoxazole- 3-carboxylate Mild->Result Strong->Result

Caption: Decision framework for base selection in Sₙ2 reactions.

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Nucleophile: Add the nucleophile (e.g., a secondary amine, thiol, or sodium azide, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The successful functionalization of this compound is readily achievable through the strategic application of protecting groups and careful control of reaction conditions. Protecting the highly reactive α-bromoketone as a ketal is the preferred method for enabling modifications at the ethyl ester. Conversely, direct nucleophilic substitution at the bromo- position can be achieved with high chemoselectivity by using mild bases and controlled temperatures, thus avoiding the need for ester protection. A thorough understanding of the relative stability of each functional group is paramount to designing efficient and high-yielding synthetic pathways.

References

Application Notes & Protocols: The Role of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs and its capacity for diverse biological activities.[1][2][3][4] The strategic functionalization of this heterocycle provides a robust platform for the exploration of chemical space in drug discovery. This document provides an in-depth guide to the application of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, a versatile bifunctional building block, in the field of combinatorial chemistry. We will explore its inherent reactivity, provide detailed protocols for the generation of diverse molecular libraries, and explain the chemical principles that make it an invaluable tool for researchers, scientists, and drug development professionals.

Introduction: A Bifunctional Scaffold for Accelerated Discovery

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, or libraries, to screen for biological activity. The success of this approach hinges on the use of versatile and reactive building blocks. This compound is an exemplary scaffold, possessing two distinct and orthogonally reactive functional groups:

  • An Electrophilic α-Bromoacetyl Group: The α-haloketone moiety is a potent alkylating agent.[5][6] The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic substitution, typically via an SN2 mechanism.[7] This site serves as the primary anchor for introducing molecular diversity.

  • A Modifiable Ethyl Ester Group: The ethyl carboxylate at the 3-position of the isoxazole ring provides a secondary point for diversification. It can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling reactions or can undergo direct aminolysis.

This dual reactivity allows for the systematic and controlled construction of complex molecular architectures from simple, readily available starting materials.

G cluster_0 Primary Diversification Site cluster_1 Secondary Diversification Site Scaffold This compound Bromoacetyl α-Bromoacetyl Group (Electrophile) Scaffold->Bromoacetyl Ester Ethyl Ester Group Scaffold->Ester Product_A Intermediate Library A Bromoacetyl->Product_A S_N2 Reaction Nuc_A Nucleophile Library A (e.g., Thioamides, Amines) Nuc_A->Product_A Product_A->Ester Retains Ester Functionality Product_B Final Library Product_A->Product_B Sequential Reaction Ester->Product_B Amidation Nuc_B Nucleophile Library B (e.g., Amines) Nuc_B->Product_B

Figure 1: Logical workflow illustrating the dual reactivity of the scaffold for sequential library generation.

Core Application: Heterocyclic Library Synthesis via Hantzsch Thiazole Formation

One of the most powerful applications of the α-bromoacetyl moiety is in the construction of other heterocyclic rings. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound, is exceptionally well-suited for combinatorial approaches.

Scientific Rationale

The reaction proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic α-carbon of the bromoacetyl group. This is followed by an intramolecular cyclization and subsequent dehydration to yield the highly stable aromatic thiazole ring. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the thioamide partner, making it ideal for creating large, diverse libraries of isoxazole-thiazole hybrids.

Figure 2: Simplified mechanism of Hantzsch thiazole synthesis.

Protocol: Parallel Synthesis of an Isoxazole-Thiazole Library

This protocol describes the synthesis of a 96-well plate library.

Materials:

  • This compound (Building Block A)

  • A diverse collection of 96 unique thioamides or thioureas (Building Block B Library)

  • Anhydrous Ethanol (Reaction Solvent)

  • 96-well reaction block with reflux condenser and magnetic stirring plate

Procedure:

  • Preparation of Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous ethanol.

  • Arraying the Library: To each well of the 96-well reaction block, add 0.1 mmol of a unique thioamide/thiourea from the library.

  • Initiation of Reaction: Dispense 550 µL of the Building Block A stock solution (0.11 mmol, 1.1 equivalents) into each well.

  • Reaction Conditions: Seal the reaction block and heat to 70-75 °C with vigorous stirring for 4-6 hours. The progress can be monitored by taking a representative sample from a few wells and analyzing via LC-MS.

  • Work-up and Isolation:

    • Allow the reaction block to cool to room temperature.

    • In many cases, the product will precipitate upon cooling or upon addition of a small amount of water.

    • If precipitation occurs, collect the solids by centrifugation and decantation of the supernatant. Wash the solids with cold ethanol or an ethanol/water mixture.

    • If the product remains in solution, the solvent can be removed in vacuo using a centrifugal evaporator. The residue can then be redissolved in a suitable solvent like DMSO for storage and screening.

  • Analysis: Analyze each well using LC-MS to confirm the molecular weight of the desired product and to estimate its purity.

Data and Troubleshooting
IssueProbable CauseRecommended Solution
Low Conversion Rate Insufficient reactivity of the thioamide.Increase reaction temperature to reflux. Extend reaction time. Add a non-nucleophilic base like pyridine (0.1 eq).
Multiple Products Observed Impure starting materials or side reactions.Confirm purity of library members before starting. Purify a representative well by chromatography to identify byproducts.
Product is Difficult to Isolate Product is highly soluble in the solvent.Use a solid-phase extraction (SPE) protocol for purification. Perform a solvent screen for precipitation.

Protocol: Synthesis of α-Aminoketone Libraries

A second major application involves the direct substitution of the bromide with amines, generating libraries of α-aminoketones. These intermediates are valuable in their own right and can serve as scaffolds for further diversification.

Scientific Rationale

The reaction is a straightforward SN2 substitution. A base is required to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is preferred to avoid competition with the amine library.

Protocol: Synthesis of an α-Aminoketone Library

Materials:

  • This compound (Building Block A)

  • A diverse library of primary or secondary amines (Building Block B Library)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Acetonitrile (ACN), anhydrous (Reaction Solvent)

  • 96-well reaction block

Procedure:

  • Arraying Reagents: To each well, add the corresponding amine (0.2 mmol, 2.0 equivalents) and potassium carbonate (0.3 mmol, 3.0 equivalents).

  • Dispensing Building Block A: Add a solution of this compound (0.1 mmol in 500 µL of ACN) to each well.

  • Reaction Conditions: Seal the block and stir at room temperature for 8-12 hours. Gentle heating (40 °C) can be applied to accelerate reactions with less nucleophilic amines.

  • Work-up:

    • Filter the contents of each well to remove the solid potassium carbonate and potassium bromide.

    • Evaporate the solvent in vacuo.

    • The resulting crude α-aminoketone library can be used directly in the next step or purified if necessary.

Sequential Diversification: Amidation of the Ester

This protocol demonstrates how a library generated in a previous step can be further modified at the secondary reaction site. We will use the α-aminoketone library from Section 3 as the starting scaffold.

Scientific Rationale

The ethyl ester can be converted into a wide range of amides. Direct aminolysis by heating with an excess of a new amine library is one approach. A more controlled and often higher-yielding method involves a two-step process: (1) saponification (hydrolysis) of the ester to the carboxylic acid using a base like lithium hydroxide (LiOH), followed by (2) standard peptide coupling with an amine library using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate).

G Start α-Aminoketone Library (from Protocol 3) Step1 Saponification (LiOH, THF/H2O) Start->Step1 Intermediate Carboxylic Acid Library Step1->Intermediate Step2 Amide Coupling (EDC, Amine Library C) Intermediate->Step2 Final Final Di-substituted Library Step2->Final

Figure 3: Workflow for secondary diversification via amidation.

Protocol: Two-Step Amidation of the α-Aminoketone Library

Step A: Saponification

  • Dissolve the crude library from Protocol 3 in a mixture of THF and water (3:1).

  • Add LiOH (1.5 equivalents) to each well.

  • Stir at room temperature for 2-4 hours until LC-MS analysis confirms complete conversion to the carboxylic acid.

  • Acidify each well with 1 M HCl to pH ~3-4.

  • Extract the product with ethyl acetate, then evaporate the solvent.

Step B: Amide Coupling

  • Dissolve the resulting carboxylic acid library in DMF.

  • To each well, add the corresponding amine from a new library (Library C, 1.2 equivalents), EDC (1.3 equivalents), and a base like DIPEA (2.5 equivalents).

  • Stir at room temperature for 12-18 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers containing the final library can be washed with brine, dried, and concentrated for analysis and screening.

Conclusion

This compound is a powerful and versatile building block for combinatorial chemistry. Its two distinct reactive sites—a highly electrophilic α-haloketone and a modifiable ester—allow for the rapid, systematic, and often sequential synthesis of large libraries of complex, drug-like molecules. The protocols detailed herein for the synthesis of isoxazole-thiazole and di-substituted isoxazole derivatives provide a robust framework for researchers to leverage this scaffold in hit identification and lead optimization campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate. This versatile building block is a potent intermediate, primarily due to its highly reactive α-bromo-ketone moiety, making it invaluable for introducing the isoxazole scaffold into complex molecules.[1][2] However, this same reactivity can present challenges, leading to side reactions, low yields, and purification difficulties.

This guide is structured to provide direct, actionable solutions to common problems. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses proactive inquiries and foundational knowledge for working with this reagent.

Q1: What are the primary reasons for consistently low yields when using this reagent?

A: Low yields typically stem from four main areas:

  • Reagent Purity and Stability: The α-bromo-ketone functional group can be susceptible to degradation. Impurities in the starting material, reagents, or solvents can significantly interfere with the desired reaction pathway.[3]

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent choice, concentration, and the nature of the base (if used) are critical and must be carefully optimized.[3][4]

  • Competing Side Reactions: The bifunctional nature of the molecule (two electrophilic centers: the α-carbon and the carbonyl carbon) can lead to undesired side products.[2] While the classic Favorskii rearrangement is less probable due to the lack of α'-protons on the isoxazole ring, other base-mediated decomposition pathways can occur.[5][6]

  • Product Instability and Purification Losses: The desired product may be unstable under the reaction conditions or, more commonly, during workup and purification. Bromoacetylated compounds are known to be sensitive to the acidic nature of standard silica gel.[7]

Q2: How should I properly store and handle this compound?

A: Due to its reactivity, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Moisture can lead to hydrolysis of the bromoacetyl group, forming bromoacetic acid and the corresponding acetylisoxazole, which will complicate subsequent reactions. Always use dry solvents and glassware for your reactions.[3]

Q3: My reaction appears to stall, with significant starting material remaining even after extended reaction times. What should I investigate first?

A: Stalled reactions are often due to poor reagent activity or solubility issues.

  • Reagent Purity: Ensure your nucleophile and any base used are pure and active. For instance, if using an amine nucleophile, ensure it has not been oxidized.

  • Solubility: Verify that all reactants are soluble in the chosen solvent at the reaction temperature.[4] If solubility is low, the reaction kinetics will be severely hindered. Consider a different solvent system (see Table 1).

  • Temperature: The reaction may require more thermal energy. A cautious, incremental increase in temperature while monitoring by TLC is advisable. However, be aware that higher temperatures can also promote decomposition.[4]

Q4: I've observed the formation of a dark, tar-like substance in my reaction flask. What is the cause and how can it be prevented?

A: Tar formation is a common sign of decomposition, often accelerated by excessive heat or the use of an inappropriate base or solvent.[8]

  • Reduce Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DIPEA) instead of stronger, more aggressive bases that can promote elimination or decomposition pathways.

  • Degas Solvents: Removing dissolved oxygen by degassing your solvent can sometimes prevent oxidative side reactions that lead to colored impurities.

Part 2: Troubleshooting Guide: From Low Yield to Pure Product

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: High Conversion, but Low Isolated Yield & Multiple Byproducts

This common scenario suggests that while your starting material is being consumed, it is not forming the desired product exclusively.

  • Possible Cause A: Competing Nucleophilic Attack or Side Reactions The α-bromo-ketone is a powerful alkylating agent, but strong bases or certain nucleophiles can trigger alternative pathways.[2]

    Solution:

    • Control Basicity: If your nucleophile requires a base for deprotonation, add the base slowly at a low temperature to control the exotherm and minimize side reactions. Use the minimum effective amount of base.

    • Monitor Reaction Profile: Track the reaction by TLC or LC-MS at regular intervals. If you see a clean conversion to a single product that then begins to convert to other spots over time, your product is likely unstable under the reaction conditions.[7] In this case, quench the reaction as soon as the starting material is consumed.

    • Change Solvent: The choice of solvent can influence reaction pathways. Aprotic polar solvents (e.g., DMF, Acetonitrile) are generally good choices for SN2 reactions.

  • Possible Cause B: Product Decomposition During Workup Aqueous workups, especially with acidic or basic washes, can degrade sensitive products.

    Solution:

    • Use Mild Washes: Use saturated sodium bicarbonate (to neutralize acid) and brine (to reduce solubility of the product in the aqueous layer) for washes. Avoid strong acids or bases.

    • Minimize Time: Do not leave your product in contact with aqueous layers for extended periods. Proceed through the extraction and drying steps efficiently.[9]

Problem 2: Significant Product Loss During Column Chromatography

You see a good yield of crude product, but recovery after silica gel chromatography is poor.

  • Possible Cause: Degradation on Acidic Silica Gel The bromoacetyl moiety can be sensitive to the acidic surface of standard silica gel, leading to hydrolysis or other decomposition pathways.[7]

    Solution:

    • Perform a Stability Test: Before committing your entire batch, perform a 2D TLC stability test (see Protocol 2). This will quickly reveal if your compound is degrading on silica.[7]

    • Use Neutralized Silica: Deactivate the silica gel by preparing the slurry with a solvent system containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine or pyridine.[7]

    • Consider Alternative Stationary Phases: If the compound is highly acid-sensitive, alumina (neutral or basic) can be a better choice for the stationary phase.[7]

Problem 3: Purified Product is Discolored (Yellow or Brown)

The final isolated product is not a clean white or off-white solid.

  • Possible Cause: Residual Bromine or Oxidized Impurities Trace amounts of bromine (Br₂) from side reactions can impart a yellow or brown color.

    Solution:

    • Pre-Chromatography Wash: During the workup, wash the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate.[7] This will quench any residual bromine. Follow with a water or brine wash to remove the resulting salts.

    • Recrystallization: If the impurity is minor, recrystallization can be an effective final purification step to obtain a pure, colorless product.

Part 3: Key Protocols & Data

Data Presentation

Table 1: Recommended Solvent Systems for Nucleophilic Substitution

Nucleophile ClassPrimary SolventCo-Solvent (if needed)Rationale
AminesAcetonitrile (MeCN), Dichloromethane (DCM)-Good solubility, relatively inert.
ThiolsTetrahydrofuran (THF), Dimethylformamide (DMF)-Polar aprotic solvents facilitate SN2 reactions.
Alcohols (as alkoxides)THF, Dioxane-Avoids protonation of the alkoxide.
CarbanionsTHF, Diethyl Ether-Standard for organometallic and enolate chemistry.
Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

  • Dissolve this compound (1.0 eq) in a suitable dry solvent (e.g., acetonitrile, 0.1 M concentration) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the nucleophile (1.1 eq). If a base is required (e.g., for a thiol or alcohol), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via neutralized column chromatography or recrystallization.

Protocol 2: 2D TLC Stability Test on Silica Gel [7]

  • Spot a concentrated solution of your crude product in the bottom-left corner of a square TLC plate.

  • Develop the TLC plate using a suitable eluent system.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees counter-clockwise, so the lane you just ran is now at the bottom.

  • Develop the plate again in the same eluent system.

  • Analysis: If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica plate.

Part 4: Visualization of Workflows & Mechanisms

Diagram 1: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow cluster_conversion Conversion Analysis cluster_low_conv_causes Troubleshooting Low Conversion cluster_high_conv_causes Troubleshooting Low Isolation start Low Yield Observed check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% high_conversion High Conversion check_conversion->high_conversion > 50% solubility Poor Solubility? low_conversion->solubility byproducts Multiple Byproducts? high_conversion->byproducts reagents Reagent Purity/Activity? solubility->reagents No sol_solubility Action: Screen Solvents solubility->sol_solubility Yes temp Temperature Too Low? reagents->temp No sol_reagents Action: Use Fresh Reagents reagents->sol_reagents Yes sol_temp Action: Increase Temp Incrementally temp->sol_temp Yes workup_loss Loss During Workup? byproducts->workup_loss No sol_byproducts Action: Optimize Temp/Base byproducts->sol_byproducts Yes purification_loss Loss During Purification? workup_loss->purification_loss No sol_workup Action: Use Mild Washes workup_loss->sol_workup Yes sol_purification Action: Use Neutralized Silica purification_loss->sol_purification Yes

Caption: A decision tree for systematically troubleshooting low reaction yields.

Diagram 2: General SN2 Reaction Pathway

Caption: The mechanism of nucleophilic substitution at the α-bromo position.

References

side reactions of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (EBIX). As Senior Application Scientists, we've developed this guide to help you navigate the complexities of this versatile but reactive building block. EBIX is an invaluable reagent, particularly for constructing heterocyclic systems like thiazoles, which are central to many pharmaceutical compounds.[1][2] However, its bifunctional nature, possessing two electrophilic centers, can lead to specific side reactions if not handled with care.[3][4][5]

This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab. We'll explore the causality behind these challenges and provide field-proven protocols to ensure your reactions are clean, high-yielding, and reproducible.

Understanding the Reactivity of EBIX

The core challenge in using EBIX stems from its structure: an α-haloketone appended to an isoxazole ring. This creates multiple reactive sites.

  • α-Carbon: The carbon bearing the bromine is highly electrophilic due to the inductive effect of the adjacent carbonyl group, making it a prime target for nucleophilic attack (SN2 reaction).[3][6]

  • Carbonyl Carbon: This is also an electrophilic site, susceptible to nucleophilic attack.

  • α'-Hydrogens (on the isoxazole ring): While not present in the traditional sense, the isoxazole ring itself has protons that can be abstracted under certain conditions, but more importantly, the ring system is susceptible to cleavage, especially under basic conditions.[7][8]

The interplay between these sites dictates the outcome of your reaction.

Caption: Key reactive electrophilic sites and instability region in EBIX.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Hantzsch thiazole synthesis is low-yielding and produces a complex mixture. What are the primary side reactions?

This is the most common issue researchers face. When reacting EBIX with a thiourea or thioamide to form a thiazole ring, several competing reactions can occur, especially if the conditions are not optimized.

The primary culprits for low yields and complex mixtures are:

  • Base-Mediated Isoxazole Ring Opening: The isoxazole ring, while generally stable, can be cleaved under basic conditions, particularly with stronger bases or elevated temperatures.[7][8] This leads to the formation of a highly reactive β-keto nitrile intermediate, which can then polymerize or react further to create a complex byproduct profile.

  • Favorskii Rearrangement: While less common for bromoacetyl compounds without α'-protons, related rearrangements can be triggered by strong bases, leading to carboxylic acid derivatives after workup, instead of the desired heterocycle.[1][3]

  • Reaction at the Carbonyl Carbon: Strong nucleophiles can sometimes attack the carbonyl carbon instead of the α-carbon, leading to undesired adducts.

Troubleshooting Flowchart: Diagnosing Low Yields

start Low Yield in Hantzsch Synthesis check_tlc Analyze Crude Reaction Mixture via TLC/LC-MS start->check_tlc path1 Multiple Unidentified Spots / Baseline Material? check_tlc->path1 Yes path2 Unreacted Starting Material? check_tlc->path2 Yes sol1 Likely Isoxazole Ring Opening. Solution: 1. Use a weaker, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃). 2. Run reaction at lower temperature (0°C to RT). 3. Reduce reaction time. path1->sol1 sol3 Both issues present. Solution: Prioritize milder conditions first. Screen bases (NaHCO₃, DIPEA, K₂CO₃) at RT before increasing temperature. path1->sol3 sol2 Reaction is too slow or incomplete. Solution: 1. Slightly increase temperature (e.g., from RT to 40°C). 2. Increase reaction time. 3. Ensure reagents are pure and dry. path2->sol2 path2->sol3

Caption: Troubleshooting workflow for low-yielding Hantzsch reactions with EBIX.

FAQ 2: I'm observing di-bromination of my starting material or bromination on an aromatic ring of my nucleophile. How can I prevent this?

This side reaction arises from the synthesis or storage of EBIX itself. The bromination of the precursor, Ethyl 5-acetylisoxazole-3-carboxylate, can sometimes lead to the formation of an α,α-dibromo species.[5]

Cause & Prevention:

  • Cause: Use of excess brominating agent (like NBS or Br₂) during the synthesis of EBIX.[5][9]

  • Solution 1 (Purification): Ensure the purity of your starting EBIX. Recrystallization or flash column chromatography can effectively remove di-brominated impurities.

  • Solution 2 (Reaction Conditions): If bromination is occurring on your nucleophile (e.g., an electron-rich aniline or phenol), this suggests the reaction conditions are too harsh or that there is free bromine present.

    • Scavengers: Add a small amount of a scavenger like cyclohexene to consume any trace Br₂.

    • Protecting Groups: Protect sensitive functional groups on your nucleophile before the reaction.

Table 1: Summary of Common Side Reactions and Avoidance Strategies
Side Reaction Probable Cause Recommended Solution(s) Analytical Signature
Isoxazole Ring Opening Strong base (e.g., NaOH, NaOEt), high temperature (>50°C)Use weak inorganic bases (K₂CO₃, NaHCO₃) or hindered organic bases (DIPEA). Maintain low to ambient temperature.Complex mixture on TLC, baseline streaking, loss of characteristic isoxazole NMR signals.
Di-bromination/Over-halogenation Impure EBIX starting material, harsh reaction conditions.Purify EBIX before use. Avoid acidic conditions that can liberate Br⁺ equivalents.Mass spec shows M+2 peaks corresponding to an extra bromine atom.
Favorskii Rearrangement Strong, sterically unhindered bases.Use weak or sterically hindered bases. Ensure anhydrous conditions.Formation of unexpected ester or acid byproducts.
Reaction with Solvent Use of nucleophilic solvents (e.g., Methanol, Ethanol) as the primary solvent with a strong base.Use inert solvents like THF, Acetonitrile, or DMF.Byproducts incorporating the solvent molecule (e.g., methoxy-adduct).

Validated Experimental Protocol: High-Yield Hantzsch Thiazole Synthesis

This protocol is designed to minimize the side reactions discussed above, particularly the cleavage of the isoxazole ring. The key principles are the use of a mild base and controlled temperature.

Objective: Synthesize Ethyl 5-(2-amino-4-thiazolyl)isoxazole-3-carboxylate.

Materials:

  • This compound (EBIX), 95%+ purity (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Ethanol (or Acetonitrile), anhydrous

  • Magnetic stirrer and appropriate glassware

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.1 eq) in anhydrous ethanol (approx. 0.1 M concentration relative to EBIX).

  • Addition of Base: Add solid sodium bicarbonate (1.5 eq) to the solution. Stir the suspension for 5 minutes at room temperature. The use of NaHCO₃, a weak base, is critical to prevent deprotonation events that could lead to isoxazole ring opening.[7][8]

  • Addition of EBIX: Dissolve EBIX (1.0 eq) in a minimal amount of ethanol and add it dropwise to the stirring suspension at room temperature over 10-15 minutes. A slow addition helps to control any potential exotherm.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes).

    • Expected Observation: You should see the spot corresponding to EBIX (starting material) diminish and a new, more polar spot for the product appear. The reaction is typically complete within 2-4 hours. A clean reaction will show a direct conversion with minimal byproduct spots.

  • Workup: Once the EBIX is consumed, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude solid can often be purified by simple trituration or recrystallization.

    • Add a small amount of cold water or a 1:1 ether/hexane mixture to the crude solid.

    • Stir vigorously, then collect the solid product by filtration. This wash removes any remaining soluble impurities.

    • If further purification is needed, perform flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the desired product by ¹H NMR, ¹³C NMR, and HRMS.

Visualizing the Reaction Pathway

cluster_desired Desired Pathway (Mild Base) cluster_side Side Reaction (Strong Base) EBIX1 EBIX + Thiourea Intermediate1 Thiouronium Intermediate EBIX1->Intermediate1 Sɴ2 Attack Product Desired 2-Aminothiazole Intermediate1->Product Cyclization & Dehydration EBIX2 EBIX RingOpened Ring-Opened Intermediate EBIX2->RingOpened Base-catalyzed cleavage Polymer Polymerization / Decomposition RingOpened->Polymer

Caption: Desired Hantzsch synthesis vs. base-catalyzed side reaction.

By adhering to these guidelines and understanding the underlying chemistry of this compound, researchers can effectively troubleshoot and optimize their synthetic protocols, leading to higher yields and purer products.

References

Technical Support Center: Purification of Products Derived from Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of compounds synthesized from Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile α-haloketone intermediate. The inherent reactivity of the bromoacetyl group, crucial for forming new heterocyclic systems like thiazoles, also presents specific purification hurdles.[1][2][3] This guide provides in-depth, troubleshooting-focused answers to common issues encountered during reaction workup and purification.

The primary application of this compound is in multicomponent reactions, most notably the Hantzsch thiazole synthesis, where it reacts with thioamides or thioureas.[1][2][4] The resulting products, typically substituted aminothiazoles attached to the isoxazole core, are of significant interest in medicinal chemistry.[3][5] This guide will focus on the purification of these and similar derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Workup & Extraction

Q1: My reaction mixture (e.g., Hantzsch thiazole synthesis) is complete. What is the best general workup procedure before attempting purification?

A1: A proper initial workup is critical to remove major impurities and simplify the subsequent purification steps. For reactions like the Hantzsch synthesis, which often generate acidic byproducts (HBr), a specific sequence is recommended.

Core Rationale: The goal is to neutralize acid, remove water-soluble reagents (like excess thiourea), and extract the desired product into an organic solvent.

Recommended Protocol:

  • Neutralization: Cool the reaction mixture to room temperature. If the reaction was run in a volatile solvent like ethanol or methanol, it's often beneficial to remove the bulk of the solvent under reduced pressure.

  • Aqueous Quench: Pour the reaction residue into a beaker containing a mild base, such as 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution.[2][4] This step neutralizes the hydrobromic acid (HBr) formed during the SN2 reaction, preventing potential hydrolysis of the ethyl ester on your product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times to ensure maximum recovery.

  • Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase, improving drying efficiency.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Q2: My product has high water solubility and I'm getting poor recovery during extraction. How can I improve this?

A2: This is a common issue with polar heterocyclic compounds.[7] The presence of multiple heteroatoms (N, S, O) and potentially amide or amine functionalities can lead to significant partitioning into the aqueous layer.

Troubleshooting Strategies:

  • "Salting Out": Before extraction, saturate the aqueous layer by adding a significant amount of solid sodium chloride (NaCl).[7] This increases the ionic strength and polarity of the aqueous phase, decreasing the solubility of your organic product and forcing it into the organic layer.[7]

  • Use a More Polar Extraction Solvent: If DCM or EtOAc are ineffective, switch to a more polar solvent. A mixture of chloroform and isopropanol (e.g., 3:1 ratio) or n-butanol can be effective for extracting highly polar molecules.[7]

  • pH Adjustment: If your final product has an acidic or basic site, you can manipulate the pH to suppress its ionization and increase its organosolubility. However, be cautious, as the ester is base-labile and the isoxazole ring can be sensitive to strong acids or bases. This technique should be used with care.[7]

Section 2: Flash Column Chromatography

Flash chromatography on silica gel is the most common technique for purifying these products.[7][8] However, the polar nature of isoxazole-thiazole systems can lead to challenges.

Q3: I'm seeing significant streaking and poor separation of my product on the silica gel column. What's causing this and how can I fix it?

A3: Streaking is typically caused by the interaction of polar, often basic, functional groups (like a 2-aminothiazole moiety) with the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This leads to slow, uneven elution.

Solutions:

  • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is highly effective. The Et₃N will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute more cleanly and with better peak shape.[8]

  • Optimize the Solvent System: Start with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. A gradient elution often provides superior separation compared to an isocratic (constant solvent mixture) one.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase (C18) chromatography for very polar compounds.[7][9]

Q4: My compound is very polar and won't elute from the silica column, even with 100% ethyl acetate. What should I do?

A4: This indicates a very strong interaction between your compound and the silica gel.

Troubleshooting Steps:

  • Increase Eluent Polarity: Switch to a more polar mobile phase. A common next step is to use a gradient of methanol (MeOH) in dichloromethane (DCM), starting from 1-2% MeOH and increasing up to 10-20%.

  • "Dry Loading": Highly polar compounds sometimes have poor solubility in the starting eluent, which can cause them to precipitate at the top of the column. To avoid this, use a "dry loading" technique.[7] Dissolve your crude product in a strong solvent (like methanol or acetone), add a small amount of silica gel to form a slurry, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[7]

  • Consider Reverse-Phase Chromatography: For extremely polar molecules, reverse-phase flash chromatography is an excellent alternative.[7] Here, you use a non-polar stationary phase (like C18 silica) and a polar mobile phase (typically water and acetonitrile or methanol).[7]

Parameter Normal Phase (Silica Gel) Reverse Phase (C18)
Stationary Phase Polar (SiO₂)Non-polar (Alkyl chains)
Mobile Phase Non-polar to moderately polar (e.g., Hexanes/EtOAc)Polar (e.g., Water/Acetonitrile)
Elution Order Least polar compounds elute firstMost polar compounds elute first
Best For Compounds of low to moderate polarityPolar and water-soluble compounds

Table 1. Comparison of Normal Phase and Reverse Phase Chromatography.

Purification Workflow Diagram

G cluster_workup Aqueous Workup cluster_purification Purification quench Quench Reaction (e.g., NaHCO3 aq.) extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry crude Crude Product dry->crude chromatography Flash Column Chromatography (Silica Gel) crude->chromatography recrystallize Recrystallization crude->recrystallize If solid & high purity analysis Purity Check (TLC, NMR, LC-MS) chromatography->analysis recrystallize->analysis analysis->chromatography <95% Pure pure_product Pure Product analysis->pure_product >95% Pure

Caption: General purification workflow from workup to pure product.

Section 3: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids, but it requires finding a suitable solvent system.[10][11]

Q5: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's going wrong?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[12] This typically happens when the solution is supersaturated at a temperature above the melting point of your compound.[12][13]

Troubleshooting Strategies:

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[14][15] After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.[12]

  • Add More Solvent: Your solution might be too concentrated. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.[12][14]

  • Change the Solvent System: The chosen solvent may be too good at dissolving the compound. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[12] Try a less powerful solvent or a two-solvent system (e.g., dissolving in a good solvent like ethanol and then adding a poor solvent like water dropwise until the solution becomes cloudy, then reheating to clarify).

  • Scratch or Seed: Create nucleation sites for crystal growth. Gently scratching the inside surface of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound can induce crystallization.[12]

Troubleshooting Decision Tree for Recrystallization

G start Start: Dissolved Crude Product in Hot Solvent q1 Does it 'oil out' upon cooling? start->q1 a1_yes 1. Reheat to dissolve oil. 2. Add more hot solvent. 3. Cool SLOWLY. q1->a1_yes Yes a1_no No crystals form, even when cold. q1->a1_no No q2 Still no crystals? a1_yes->q2 a1_no->q2 a2_yes 1. Scratch inner surface. 2. Add a seed crystal. 3. Reduce solvent volume. q2->a2_yes Yes a2_no Crystals Formed q2->a2_no No q3 Still no crystals? a2_yes->q3 q3->a2_no No a3_yes Change solvent system. Try a mixed-solvent pair (e.g., Ethanol/Water). q3->a3_yes Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common challenges and optimize your experimental outcomes.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1][2][3] Its bifunctional nature, possessing both an α-haloketone and an isoxazole core, makes it a versatile reagent for constructing more complex molecular architectures.[4][5] However, the synthesis, particularly the α-bromination step, can be challenging, often leading to side products and purification difficulties. This guide will address specific issues you may encounter and provide scientifically grounded solutions.

Troubleshooting Guide & FAQs

Synthesis of the Precursor: Ethyl 5-acetylisoxazole-3-carboxylate

A reliable synthesis of the starting material is crucial for the overall success of obtaining this compound. The precursor, Ethyl 5-acetylisoxazole-3-carboxylate, is typically synthesized via a 1,3-dipolar cycloaddition reaction.[6][7][8]

Q1: I am getting low yields in my 1,3-dipolar cycloaddition to form the isoxazole ring. What are the critical parameters to control?

A1: Low yields in Huisgen 1,3-dipolar cycloadditions for isoxazole synthesis often stem from suboptimal reaction conditions or side reactions.[7][8] Here are the key factors to consider:

  • In Situ Generation of Nitrile Oxide: The nitrile oxide intermediate is highly reactive and prone to dimerization, forming a furoxan byproduct.[9] To minimize this, it's best to generate the nitrile oxide in situ in the presence of your alkyne dipolarophile. This is typically achieved by the slow addition of a base (like triethylamine) to a solution of the corresponding aldoxime and the alkyne.

  • Choice of Dehydrating Agent/Oxidant: When starting from an aldoxime, a dehydrating agent or oxidant is used to form the nitrile oxide. N-chlorosuccinimide (NCS) or sodium hypochlorite are commonly used.[9] Ensure your chosen reagent is of high purity and used in the correct stoichiometric amount.

  • Solvent and Temperature: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like THF, DCM, or toluene are generally suitable. The reaction is often performed at room temperature, but gentle heating may be required for less reactive substrates.

  • Purity of Starting Materials: Ensure your alkyne and the precursor to the nitrile oxide are pure. Impurities can interfere with the reaction and lead to unwanted side products.

α-Bromination of Ethyl 5-acetylisoxazole-3-carboxylate

The critical step in synthesizing this compound is the selective α-bromination of the acetyl group. This reaction is prone to side reactions, including polybromination and aromatic bromination if other susceptible sites exist.[5][10]

Q2: My α-bromination reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated compound?

A2: Achieving mono-selectivity in α-bromination of ketones is a common challenge.[10] The formation of the di-brominated byproduct is often due to the reaction conditions being too harsh or the stoichiometry of the brominating agent being incorrect.

  • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination.[5] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for α-bromination of ketones.[11][12] Pyridinium hydrobromide perbromide is another effective and often more manageable alternative.[13]

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of NBS is often sufficient. Adding the NBS portion-wise can also help to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.

  • Reaction Conditions:

    • Acid Catalyst: The reaction is typically acid-catalyzed to promote enolization.[5][12] p-Toluenesulfonic acid monohydrate is a common choice.[11]

    • Solvent: Acetonitrile or chloroform are suitable solvents for this reaction.[11][14] Ensure your solvent is anhydrous, as water can interfere with the reaction.

    • Temperature: The reaction is often carried out at reflux.[11] However, if over-bromination is an issue, try running the reaction at a lower temperature for a longer period.

Q3: I am observing bromination on the isoxazole ring in addition to the desired α-bromination. How can I prevent this?

A3: While the isoxazole ring is generally considered electron-deficient, electrophilic aromatic substitution can occur under certain conditions. To minimize ring bromination:

  • Use a Milder Brominating Agent: As mentioned above, NBS is preferable to Br₂.

  • Control Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to avoid further bromination.

  • Avoid Strong Lewis Acids: While an acid catalyst is necessary, avoid strong Lewis acids that can activate the isoxazole ring towards electrophilic attack.

Work-up and Purification

Q4: I am experiencing hydrolysis of the ethyl ester during work-up. How can I prevent this?

A4: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[9]

  • Neutral Work-up: During the work-up, use neutral washes such as water and brine. Avoid using aqueous acid or base washes if possible.

  • Anhydrous Conditions: Ensure all solvents used in the work-up and subsequent purification steps are dry.

  • Temperature Control: Perform the work-up at a low temperature to minimize the rate of hydrolysis.

Q5: My product is difficult to purify by column chromatography. Are there any tips for improving separation?

A5: this compound can be challenging to purify due to the presence of closely related impurities.

  • Solvent System Optimization: Carefully optimize the solvent system for your column chromatography. A gradient elution of ethyl acetate in petroleum ether or hexane is a good starting point.[11]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good recovery and purity.

  • Flash Chromatography: Utilize flash column chromatography for better separation efficiency compared to traditional gravity chromatography.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is based on a reported procedure with modifications for improved selectivity and yield.[11]

Step 1: Synthesis of Ethyl 5-acetylisoxazole-3-carboxylate (Precursor)

A detailed procedure for the synthesis of the precursor can be found in the literature, often involving the oxidation of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate.[15]

Step 2: α-Bromination

  • To a solution of Ethyl 5-acetylisoxazole-3-carboxylate (1.0 eq.) in anhydrous acetonitrile, add p-toluenesulfonic acid monohydrate (1.0 eq.).

  • Cool the mixture in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford this compound.

Data Presentation

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, minimizing over-bromination.[12]
Catalyst p-Toluenesulfonic acid monohydratePromotes enolization, which is necessary for α-bromination.[11]
Solvent Anhydrous AcetonitrileAprotic solvent that is suitable for the reaction and facilitates work-up.[11]
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.[11]
Work-up Neutral washes (water, brine)Avoids hydrolysis of the ethyl ester group.[9]

Visualizations

Troubleshooting Workflow for α-Bromination

G cluster_issues Potential Issues cluster_solutions Troubleshooting Steps start Start: α-Bromination Reaction check_tlc Monitor Reaction by TLC start->check_tlc no_reaction No Reaction or Slow Conversion check_tlc->no_reaction Incomplete Conversion over_bromination Di-brominated Product Observed check_tlc->over_bromination Multiple Spots ring_bromination Ring Bromination Detected check_tlc->ring_bromination Unexpected Byproduct end Proceed to Work-up and Purification check_tlc->end Complete Conversion Clean Product increase_temp Increase Temperature/Time Check Catalyst Activity no_reaction->increase_temp reduce_nbs Reduce NBS Equivalents Add NBS Portion-wise Lower Reaction Temperature over_bromination->reduce_nbs milder_reagent Use Milder Brominating Agent (NBS) Avoid Strong Lewis Acids ring_bromination->milder_reagent increase_temp->check_tlc Re-evaluate reduce_nbs->check_tlc Re-evaluate milder_reagent->check_tlc Re-evaluate

Caption: A decision-making workflow for troubleshooting common issues during the α-bromination step.

References

dealing with the instability of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet sensitive building block. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to ensure the integrity of your experiments. Our approach is rooted in a deep understanding of the compound's chemical nature, combining mechanistic insights with practical, field-tested advice.

Introduction to the Molecule: A Double-Edged Sword

This compound is a highly valuable reagent, prized for its dual reactivity. The α-bromo ketone moiety serves as a potent electrophile for introducing the isoxazole scaffold into a wide range of molecules, particularly through reactions with nucleophiles. The isoxazole ring itself is a key pharmacophore in numerous bioactive compounds.[1]

However, the very features that make this compound synthetically useful also contribute to its inherent instability. Both the α-bromo ketone and the isoxazole ring are susceptible to degradation under various conditions. This guide will help you navigate these challenges.

Troubleshooting & FAQs

Storage and Handling

Question 1: My solid this compound has developed a yellow or brownish tint upon storage. Is it still usable?

Answer: The discoloration of your compound is a primary indicator of decomposition.[2] This is a common issue with α-bromo ketones and is often accompanied by the release of hydrogen bromide (HBr) gas, which can be detected by its sharp, acrid odor.[2] The coloration is likely due to the formation of oligomeric or polymeric byproducts.

Root Cause Analysis: The instability stems from two main sources:

  • Dehydrobromination: Trace amounts of moisture or base can catalyze the elimination of HBr to form the corresponding α,β-unsaturated ketone. This unsaturated product can then undergo further reactions, including polymerization.[2][3]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the bromine atom to form Ethyl 5-(2-hydroxyacetyl)isoxazole-3-carboxylate.[2]

Recommendation: While a faintly off-white or pale yellow solid might be usable after purity verification (e.g., by NMR or LC-MS), significant discoloration to yellow or brown suggests substantial degradation. For sensitive downstream applications, it is highly recommended to use fresh or purified material.

Best Practices for Storage:

ConditionRecommendationRationale
Temperature Store at -20°C.Low temperatures significantly slow down the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).This prevents exposure to atmospheric moisture, which can initiate hydrolysis and dehydrobromination.
Light Store in an amber vial or protected from light.Isoxazole rings can be susceptible to photodegradation.[4][5]
Container Use a tightly sealed, high-quality glass vial with a PTFE-lined cap.Prevents moisture ingress and potential reaction with container materials.
Reaction and Troubleshooting

Question 2: I am performing a nucleophilic substitution reaction, but I am observing a complex mixture of byproducts and a low yield of my desired product. What is going wrong?

Answer: The high electrophilicity of the carbon bearing the bromine makes this compound a potent alkylating agent. However, this reactivity needs to be carefully managed to avoid side reactions.

Common Side Reactions and Their Causes:

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones with an acidic α'-proton can undergo a Favorskii rearrangement. While your specific molecule lacks an α'-proton on the bromoacetyl group, if your reaction conditions could promote enolization of the acetyl moiety, this pathway should be considered.

  • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see di- or even tri-alkylation.

  • Reaction with Solvent: Protic or nucleophilic solvents (e.g., methanol, ethanol) can compete with your intended nucleophile, leading to solvolysis products.

  • Ring Opening of Isoxazole: The isoxazole ring, particularly under certain catalytic or harsh conditions, can undergo ring-opening.[6][7][8] The N-O bond is the weakest point and can cleave, leading to a variety of degradation products.[9]

Troubleshooting Workflow:

cluster_solutions Potential Solutions Start Low Yield / Byproducts in Nucleophilic Substitution Check_Purity Verify Purity of Starting Material Start->Check_Purity Check_Base Analyze Base Strength and Stoichiometry Check_Solvent Evaluate Solvent Nucleophilicity Check_Base->Check_Solvent Sol_Base Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®). Use stoichiometric amounts of base. Check_Base->Sol_Base Check_Temp Assess Reaction Temperature Check_Solvent->Check_Temp Sol_Solvent Switch to a non-polar, aprotic solvent (e.g., THF, Dioxane, Toluene). Check_Solvent->Sol_Solvent Sol_Temp Run the reaction at a lower temperature (e.g., 0°C or -78°C). Check_Temp->Sol_Temp Check_Purity->Check_Base Sol_Purity Purify the starting material via recrystallization or flash chromatography. Check_Purity->Sol_Purity A This compound C₈H₈BrNO₄ B Hydrolysis Product Ethyl 5-(2-hydroxyacetyl)isoxazole-3-carboxylate A->B + H₂O C Dehydrobromination Product Ethyl 5-(acryloyl)isoxazole-3-carboxylate A->C - HBr D Ester Hydrolysis Product 5-(2-bromoacetyl)isoxazole-3-carboxylic acid A->D + H₂O (ester)

References

Technical Support Center: Purification of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and remove impurities from your reaction mixtures, ensuring the high purity required for subsequent applications.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically a two-step process involving the formation of an isoxazole ring followed by α-bromination of a methyl ketone, can present several purification challenges. This guide is structured to provide clear, actionable solutions to common problems encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis and purification of this compound.

Q1: My final product shows a starting material spot on the TLC plate. How can I remove the unreacted Ethyl 5-acetylisoxazole-3-carboxylate?

A1: The presence of the starting material is a common issue resulting from incomplete bromination. Due to the polarity difference between the starting material and the product, column chromatography is highly effective. The bromoacetyl derivative is less polar than the acetyl starting material and will elute first. A gradient elution with a hexane/ethyl acetate solvent system on silica gel is recommended for optimal separation.

Q2: I am observing a second, less polar spot on my TLC that is not the starting material. What could it be?

A2: A less polar byproduct is often the di-brominated species, Ethyl 5-(2,2-dibromoacetyl)isoxazole-3-carboxylate. This arises from over-bromination of the acetyl group. Careful control of the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is crucial to minimize its formation. Separation can be achieved by flash column chromatography, as the di-bromo compound will have a different polarity than the mono-bromo product.

Q3: My purified product is discolored (yellow or brown). What is the cause, and how can I fix it?

A3: Discoloration is often an indication of decomposition. α-Bromoketones can be unstable and may liberate hydrogen bromide (HBr), which can catalyze further degradation.[1] It is crucial to handle and store the compound in a cool, dark, and dry environment. To remove colored impurities, you can try washing a solution of the crude product with a dilute solution of sodium bisulfite or sodium thiosulfate, followed by a water wash. If this is not effective, recrystallization or passing the material through a short plug of silica gel may be necessary.

Q4: My NMR spectrum shows broad peaks, and I suspect hydrolysis. What are the likely hydrolysis products?

A4: There are two primary sites for hydrolysis on the molecule: the ethyl ester and the bromoacetyl group. Hydrolysis of the ethyl ester will yield the corresponding carboxylic acid, 5-(2-bromoacetyl)isoxazole-3-carboxylic acid. Hydrolysis of the bromoacetyl group will result in Ethyl 5-(2-hydroxyacetyl)isoxazole-3-carboxylate. Both of these byproducts are significantly more polar than the desired product and can typically be removed by column chromatography or an aqueous workup with a mild base (like sodium bicarbonate) to remove the acidic carboxylic acid.

Troubleshooting Guide

This section provides a more detailed breakdown of potential impurities and their solutions, categorized by the stage of the synthesis.

Impurity Profile of this compound Synthesis
Impurity Name Structure Typical Origin Identification Removal Strategy
Ethyl 5-acetylisoxazole-3-carboxylatePrecursorIncomplete brominationHigher polarity on TLC; distinct NMR signals for the acetyl methyl group.Column chromatography.
Ethyl 5-(2,2-dibromoacetyl)isoxazole-3-carboxylateByproductOver-brominationLower polarity on TLC; characteristic NMR signals.Column chromatography.
5-(2-Bromoacetyl)isoxazole-3-carboxylic acidHydrolysis ProductHydrolysis of the ethyl esterVery high polarity (baseline on TLC); can be detected by LC-MS.Aqueous wash with mild base (e.g., NaHCO3) or column chromatography.
Ethyl 5-(2-hydroxyacetyl)isoxazole-3-carboxylateHydrolysis ProductHydrolysis of the bromoacetyl groupHigher polarity on TLC; presence of a hydroxyl signal in NMR.Column chromatography.
N-bromosuccinimide (NBS) / SuccinimideReagent/ByproductExcess reagent from brominationWater-solubleAqueous workup.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the desired product from both more and less polar impurities.[2][3][4][5][6]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Chromatography column, flasks, etc.

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of hexanes:ethyl acetate. A good starting point is a 7:3 or 8:2 mixture. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring an even and compact bed. Drain the solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent mixture (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexanes:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method for removing smaller amounts of impurities, especially if the crude product is already of reasonable purity.[7][8]

Materials:

  • Crude this compound

  • Ethanol or a methanol/water mixture

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol is often a good choice for isoxazole derivatives.[7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is important for the formation of pure crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for identifying and resolving purity issues with this compound.

troubleshooting_workflow start Crude Product Analysis (TLC, NMR) check_sm Starting Material Present? start->check_sm check_less_polar Less Polar Impurity? check_sm->check_less_polar No col_chrom Perform Column Chromatography check_sm->col_chrom Yes check_more_polar More Polar Impurity? check_less_polar->check_more_polar No check_less_polar->col_chrom Yes (Di-bromo impurity) check_discoloration Product Discolored? check_more_polar->check_discoloration No check_more_polar->col_chrom Yes (Neutral impurity) wash Aqueous Wash (e.g., NaHCO3) check_more_polar->wash Yes (Acidic impurity) bisulfite_wash Wash with NaHSO3/Na2S2O3 check_discoloration->bisulfite_wash Yes pure_product Pure Product check_discoloration->pure_product No col_chrom->pure_product re_evaluate Re-evaluate Synthesis Conditions col_chrom->re_evaluate If separation is poor recrystallize Consider Recrystallization recrystallize->pure_product recrystallize->re_evaluate If yield is low wash->col_chrom bisulfite_wash->recrystallize

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Monitoring Reactions of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you effectively monitor the progress of your chemical reactions involving this versatile but reactive intermediate. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Introduction: The Chemistry of this compound

This compound is a key building block in synthetic chemistry, valued for its dual reactivity. It features a highly electrophilic α-bromo ketone moiety and an isoxazole ring, a heterocycle prevalent in many biologically active compounds.[1] The α-bromo ketone is an excellent site for nucleophilic substitution or elimination reactions, allowing for the introduction of diverse functional groups.[2][3][4] However, the isoxazole ring itself can be susceptible to cleavage under certain reductive or pH conditions, a factor that must be considered during synthesis and analysis.[5][6][7]

Accurate and timely reaction monitoring is therefore not just a matter of procedural checklist; it is fundamental to maximizing yield, minimizing impurities, and understanding the reaction pathway. This guide will walk you through the most common analytical techniques, offering practical solutions to challenges you may encounter.

Core Principles of Reaction Monitoring

Before delving into specific techniques, it's crucial to establish a robust monitoring strategy. The goal is to obtain clear, unambiguous data that accurately reflects the state of your reaction.

Workflow for Effective Reaction Monitoring

The following diagram illustrates a generalized workflow for monitoring a chemical reaction. This systematic approach ensures that you collect meaningful data at each step, leading to a well-informed decision about the reaction's status.

Reaction Monitoring Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision Making cluster_action Action Start Start Reaction Aliquot Take Reaction Aliquot (Time = T_x) Start->Aliquot Quench Quench Aliquot (if necessary) Aliquot->Quench Prepare Prepare Sample (Dilute, filter, etc.) Quench->Prepare TLC TLC Analysis (Qualitative Check) Prepare->TLC Fast Screening Advanced HPLC / GC-MS / NMR (Quantitative/Structural) Prepare->Advanced Detailed Analysis Interpret Interpret Data TLC->Interpret Advanced->Interpret Complete Reaction Complete? Interpret->Complete Stop Stop & Troubleshoot Interpret->Stop Ambiguous Results or Side Products Workup Proceed to Work-up Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue->Aliquot Wait (Time = T_x+1)

Caption: General workflow for systematic reaction monitoring.

Section 1: Thin-Layer Chromatography (TLC)

TLC is the most rapid and common method for qualitatively tracking a reaction's progress.[8] It's ideal for quickly determining the presence of starting material and the formation of new products.

TLC: Frequently Asked Questions

Q1: What is a good starting solvent system for analyzing this compound and its likely products?

A: The polarity of your starting material is moderate. A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent, such as Hexanes and Ethyl Acetate (EtOAc).[8] We recommend beginning with a ratio of 3:1 Hexanes:EtOAc . From there, you can adjust the polarity:

  • If spots are too close to the baseline (low Rf): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 2:1 or 1:1 Hexanes:EtOAc).[9]

  • If spots are too close to the solvent front (high Rf): The eluent is too polar. Decrease the proportion of ethyl acetate (e.g., 4:1 or 5:1 Hexanes:EtOAc).[9]

Q2: How should I visualize the spots on the TLC plate?

A: Your starting material and many expected products contain conjugated systems (the isoxazole ring) and are therefore UV-active.

  • Primary Method (Non-destructive): Use a handheld UV lamp at 254 nm.[8] Spots will appear as dark patches on the fluorescent green background of the TLC plate.

  • Secondary Method (Destructive): If UV visualization is weak or you suspect the formation of non-UV-active byproducts, use a chemical stain. A good general-purpose stain is potassium permanganate (KMnO₄) . It reacts with reducible functional groups (like alkenes or alcohols that might form from side reactions) and will show yellow/brown spots on a purple background.

Q3: What is a "co-spot" and why is it essential?

A: A co-spot is a single lane on your TLC plate where you apply both your starting material and the reaction mixture on top of each other. Its purpose is to definitively confirm if the spot in your reaction mixture is, in fact, unreacted starting material.

  • If the co-spot shows a single, well-defined spot: The spot in your reaction lane at that Rf is the starting material.

  • If the co-spot shows an elongated or "snowman" shape: The product has a very similar Rf to the starting material, and you may need to change your solvent system for better separation.[10]

TLC: Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample is overloaded/too concentrated. [11][12] 2. Compound is acidic or basic. The silica gel on a standard TLC plate is slightly acidic. 3. Compound is highly polar. 1. Dilute the reaction aliquot before spotting. Try spotting multiple times in the same location, allowing the solvent to dry between applications, to keep the spot small.[11] 2. For basic compounds, add a small amount (0.1-1%) of triethylamine to your eluent. For acidic compounds, add 0.1-1% acetic acid.[11] 3. Consider using a different stationary phase, like reversed-phase (C18) TLC plates.[11]
Spots Not Visible 1. Sample is too dilute. [11] 2. Compound is not UV-active. 3. Compound is volatile and evaporated from the plate.1. Concentrate your sample or apply the spot multiple times.[13] 2. Use a chemical stain like potassium permanganate or p-anisaldehyde. 3. This is less likely with your target molecule but can happen with low molecular weight byproducts. If suspected, another analytical technique like GC-MS may be necessary.
Rf Values are Inconsistent 1. The TLC chamber was not saturated. The solvent evaporates from the plate as it runs, changing the mobile phase composition. 2. The solvent system changed due to differential evaporation of volatile components.1. Line the inside of the TLC chamber with filter paper soaked in the eluent and allow it to sit for 5-10 minutes before running the plate. This saturates the chamber atmosphere with solvent vapor.[14] 2. Prepare the mobile phase fresh for each run and keep the chamber covered.
Reaction Mixture is a Smear 1. Reaction solvent has a high boiling point (e.g., DMF, DMSO).[10] 2. Decomposition of material on the silica plate. 1. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing.[10] 2. Run a 2D TLC to check for stability. Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent. If compounds are stable, they will appear on the diagonal. Decomposition products will appear off the diagonal.[10]

Section 2: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, assessing purity, and resolving complex mixtures, HPLC is the preferred method.[15][16] It provides precise data on the relative concentrations of starting material, product, and any impurities.

HPLC: Frequently Asked Questions

Q1: What column and mobile phase should I start with for HPLC analysis?

A: A reversed-phase (RP-HPLC) method is the most common and effective choice for this type of molecule.[17]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point. The C18 stationary phase is non-polar and separates compounds based on their hydrophobicity.[16]

  • Mobile Phase: A gradient elution is recommended for initial method development to ensure all components are eluted in a reasonable time.[17]

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acid improves peak shape by protonating silanol groups on the stationary phase and ensuring analytes are in a single ionic state.

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with the same acid concentration as Solvent A.

  • Initial Gradient: Start with a linear gradient from ~30% B to 95% B over 15-20 minutes. This will give you a good overview of the mixture's complexity. You can then optimize to an isocratic (constant mobile phase composition) method for faster routine checks if the separation is simple.

Q2: What detector is appropriate?

A: A UV-Vis or Diode Array Detector (DAD/PDA) is ideal. Your molecule has a strong UV chromophore. Monitor at a wavelength where both the starting material and expected product absorb, such as 254 nm or 280 nm , to get a representative chromatogram of the reaction mixture. A DAD allows you to collect the full UV spectrum for each peak, which can help in identifying components and checking for peak purity.

Q3: How do I identify the peaks for my starting material and product?

A:

  • Inject Standards: The most reliable method is to inject a dilute solution of your pure starting material first. The retention time of this peak is your reference.

  • Monitor the Reaction: Inject aliquots from your reaction at different time points (e.g., T=0, T=1h, T=2h). You should see the peak corresponding to your starting material decrease in area while a new peak (your product) appears and grows over time.

  • Spiking: If you are unsure about a peak's identity, you can "spike" a reaction aliquot with a small amount of pure starting material. The peak corresponding to the starting material should increase in area, confirming its identity.

HPLC: Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Broad or Tailing Peaks 1. Column overload. 2. Secondary interactions with the silica backbone of the column. 3. Mismatch between sample solvent and mobile phase. 1. Dilute your sample. 2. Ensure your mobile phase is acidified (e.g., with 0.1% formic acid) to suppress silanol interactions. Lowering the pH can often improve the peak shape for nitrogen-containing heterocycles. 3. Dissolve your sample in the initial mobile phase if possible.
Poor Resolution / Overlapping Peaks 1. Mobile phase is not optimized. 2. Gradient is too fast. 1. Try changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity. 2. Decrease the slope of the gradient. A shallower gradient provides more time for compounds to separate on the column.
Drifting Baseline 1. Column not equilibrated. 2. Mobile phase composition changing (e.g., one component evaporating). 3. Contamination in the system. 1. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before starting the run. 2. Keep mobile phase bottles covered and ensure solvents are properly degassed. 3. Flush the system with a strong solvent like isopropanol.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the mobile phase or sample. 1. Run a blank gradient (injecting only mobile phase) to see if peaks appear. If so, clean the injector and autosampler. 2. Filter all samples and mobile phases. Use high-purity HPLC-grade solvents.

Section 3: Mass Spectrometry (MS) and NMR Spectroscopy

For unambiguous structural confirmation and detailed mechanistic insight, Mass Spectrometry (often coupled with GC or LC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

MS and NMR: Frequently Asked Questions

Q1: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for my analysis?

A: It is possible, but potentially challenging. This compound has a relatively high molecular weight and may have limited thermal stability. There is a risk of decomposition in the hot GC inlet. However, GC-MS can be excellent for identifying low-boiling point side products. The key diagnostic feature in the mass spectrum will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.[18] This provides high confidence in identifying bromine-containing species.[9][19]

Q2: How is ¹H NMR spectroscopy useful for monitoring my reaction?

A: ¹H NMR is a powerful, non-invasive technique for reaction monitoring.[20][21] It provides direct structural information and allows for the quantification of species in the reaction mixture.

  • Key Signals to Monitor:

    • Starting Material: Look for the characteristic singlet of the methylene protons (–CH₂Br) adjacent to the ketone. This signal is typically in the range of 4.5-5.0 ppm.

    • Product Formation: As the reaction proceeds, this –CH₂Br singlet will decrease in intensity. Simultaneously, new signals corresponding to the protons in your product will appear. For example, in a substitution reaction, you would see the disappearance of the –CH₂Br signal and the appearance of a new signal for the –CH₂-Nu group at a different chemical shift.

  • Protocol:

    • Take a small aliquot from the reaction mixture.

    • Remove the solvent under vacuum (if possible) or dilute with a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add an internal standard with a known concentration and a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

    • Acquire a ¹H NMR spectrum. By comparing the integration of the starting material, product, and internal standard peaks, you can determine the reaction conversion and yield over time.[22]

Troubleshooting Complex Reaction Mixtures

Technique Selection Logic start What information do I need? q1 Is the reaction complete? (Qualitative Yes/No) start->q1 q2 What is the exact purity and conversion? (Quantitative) start->q2 q3 What is the structure of an unknown byproduct? start->q3 q4 Are there volatile side products? start->q4 ans1 Use TLC q1->ans1 ans2 Use HPLC or qNMR q2->ans2 ans3 Use LC-MS and/or isolate for NMR q3->ans3 ans4 Use Headspace GC-MS q4->ans4

Caption: Decision tree for selecting the right analytical technique.

References

Technical Support Center: Catalyst Selection for Transformations of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the catalytic transformations of this versatile building block. Our focus is on providing not just protocols, but the scientific reasoning behind catalyst and condition selection to empower you in your research.

Introduction to the Reactivity of this compound

This compound is a highly functionalized molecule with two primary reactive sites amenable to catalytic transformations: the α-bromoacetyl group and the isoxazole ring . The α-bromoacetyl moiety is a classic electrophile for nucleophilic substitution and is particularly well-suited for the construction of five-membered heterocycles like thiazoles and oxazoles. The isoxazole ring, while aromatic, possesses a labile N-O bond that can be cleaved under specific catalytic conditions, offering a pathway to diverse linear or alternative heterocyclic structures.

This guide will focus on two major classes of transformations:

  • Heterocycle Synthesis via Cyclocondensation of the α-Bromoacetyl Group.

  • Isoxazole Ring Opening Transformations.

Part 1: Heterocycle Synthesis via Cyclocondensation

The α-bromoacetyl group is an excellent starting point for the synthesis of various heterocycles. The most common and robust transformation is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a reliable method for the construction of a thiazole ring by reacting an α-haloketone with a thioamide or thiourea.[1]

Q1: What is the best catalyst for the Hantzsch thiazole synthesis with my isoxazole substrate?

A1: In many cases, the Hantzsch thiazole synthesis proceeds without an external catalyst, especially when using reactive thioamides or thiourea. The reaction is often facilitated by a suitable solvent and heat. However, for less reactive substrates or to improve reaction rates and yields, a mild base or acid can be employed. For your specific substrate, starting with catalyst-free conditions in a polar protic solvent like ethanol is recommended. If the reaction is sluggish, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the HBr formed during the reaction. Some protocols also report the use of heterogeneous catalysts like silica-supported tungstosilisic acid for a greener approach.[2]

Q2: I am observing a mixture of isomers in my Hantzsch synthesis. How can I control the regioselectivity?

A2: With monosubstituted thioureas, there is the possibility of forming two different isomers: a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity is highly dependent on the reaction's pH. Neutral or basic conditions typically favor the formation of the 2-(N-substituted amino)thiazole. In contrast, strongly acidic conditions can lead to the formation of the 2-imino isomer.[3] To ensure a single, desired product, careful control of the reaction pH is crucial. For the synthesis of 2-aminothiazoles, maintaining neutral or slightly basic conditions is key.

Q3: My reaction is not going to completion, and I have low yields. What are the common troubleshooting steps?

A3: Low yields in a Hantzsch synthesis can be attributed to several factors:

  • Insufficient heat: Ensure the reaction is heated to a sufficient temperature, typically reflux in ethanol.

  • Poor solubility of starting materials: Ensure both your isoxazole substrate and the thioamide/thiourea are fully dissolved in the chosen solvent. A co-solvent system might be necessary.

  • Decomposition of starting material: The α-bromoacetyl group can be susceptible to hydrolysis or other side reactions. Ensure you are using anhydrous solvents and reagents.

  • Side reactions: The isoxazole ring itself could potentially react under harsh conditions. Monitoring the reaction by TLC is crucial to identify the formation of byproducts.

This protocol details the synthesis of a 2-aminothiazole derivative, a common transformation for this substrate.

Materials:

  • This compound

  • Thiourea

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous ethanol (10 mL per mmol of substrate).

  • Add thiourea (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed and precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid product under vacuum to yield Ethyl 5-(2-aminothiazol-4-yl)isoxazole-3-carboxylate.

Synthesis of Other Heterocycles (e.g., Oxazoles)

The α-bromoacetyl group can also be used to synthesize other heterocycles, such as oxazoles, by reacting with an amide.

Q1: Can I synthesize an oxazole from my substrate? What catalyst should I use?

A1: Yes, the Robinson-Gabriel synthesis allows for the formation of oxazoles from α-haloketones and amides. This reaction typically requires a dehydrating agent or a catalyst to facilitate the cyclization. A common approach is to use phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃). However, given the potential sensitivity of the isoxazole ring, milder conditions are preferable. A one-pot approach using a combination of a coupling agent (like HATU or HBTU) to form an intermediate with the amide, followed by cyclization, could be explored.

Q2: I am attempting to synthesize an aminooxazole using urea, but the reaction is failing. What could be the issue?

A2: A specific procedure for the synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate from your substrate and urea has been reported.[4] This reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent like dimethylformamide (DMF). If the reaction is failing, consider the following:

  • Temperature: Ensure the reaction is heated sufficiently (e.g., reflux in DMF).

  • Purity of Urea: Use high-purity, dry urea.

  • Reaction Time: These reactions can sometimes require extended reaction times. Monitor closely by TLC.

  • Work-up Procedure: The work-up for this reaction involves quenching with a LiCl solution, which may be crucial for the isolation of the product.[4]

This protocol is adapted from a literature procedure.[4]

Materials:

  • This compound

  • Urea

  • Dimethylformamide (DMF, anhydrous)

  • Lithium chloride (LiCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and urea (10 eq.) in anhydrous DMF.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add a 5% aqueous solution of LiCl to the reaction mixture.

  • Extract the product with ethyl acetate (4 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 2: Isoxazole Ring Opening Transformations

The isoxazole ring, while generally stable, can be opened under specific catalytic conditions to yield valuable synthetic intermediates. This transformation typically involves the cleavage of the weak N-O bond.

Catalyst Selection for Isoxazole Ring Opening

Transition metal catalysts are often employed for the reductive or rearrange-ment-induced opening of the isoxazole ring.

Catalyst SystemTransformationProductNotes
Pd/C, H₂ Reductive Ring Openingβ-enamino-ketoesterPalladium-catalyzed hydrogenation can lead to the cleavage of the N-O bond.[5]
Fe(III) salts (e.g., FeCl₃) Reductive Ring Opening/RearrangementPolysubstituted furans, 2-alkynylenaminonesIron(III) can promote the reductive ring opening and subsequent rearrangement of isoxazoles, particularly those with specific substituents.[6]
Fe/NH₄Cl Reductive Ring Opening and Closing Cascade2,5-disubstituted pyridinesThis system can be used to transform isoxazoles into pyridines through a cascade mechanism.[6]

Q1: I want to open the isoxazole ring without affecting the ethyl ester. What catalyst should I choose?

A1: Palladium-catalyzed hydrogenation (Pd/C, H₂) is a known method for the reductive cleavage of the isoxazole N-O bond to yield a β-enamino-ketoester.[5] This method is generally mild enough to not affect the ethyl ester functionality. However, it's important to control the reaction conditions (pressure of H₂, temperature, and reaction time) to avoid over-reduction of other functional groups.

Q2: I am trying an iron-catalyzed ring opening, but I am getting a complex mixture of products. How can I improve the selectivity?

A2: The outcome of iron-catalyzed isoxazole ring-opening reactions can be highly dependent on the substrate and the reaction conditions.

  • Substituent Effects: The nature of the substituents on the isoxazole ring can direct the reaction towards different products. For example, bulky groups at the C3 or C5 position can favor ring-opening over isomerization.[6]

  • Catalyst and Additives: The choice of the iron salt (e.g., FeCl₃, Fe(NO₃)₃) and any additives (e.g., KI) can significantly influence the reaction pathway.[7][8]

  • Solvent and Temperature: These parameters should be carefully optimized. Screening different solvents and temperatures is recommended to find the optimal conditions for your desired transformation.

Q3: Is the isoxazole ring in my substrate stable under the conditions for Hantzsch thiazole synthesis?

A3: The isoxazole ring is generally stable under the typical conditions of a Hantzsch thiazole synthesis (refluxing ethanol). However, it is susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[9] It is also sensitive to certain reducing agents (like H₂/Pd) and some transition metal catalysts used for ring-opening. Therefore, when planning a transformation targeting the α-bromoacetyl group, it is crucial to choose catalysts and conditions that are known to be compatible with the isoxazole ring. Monitoring the reaction for byproducts resulting from isoxazole ring cleavage is always a good practice.

This workflow outlines the general steps for a palladium-catalyzed reductive ring opening of your substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Ethanol add_cat Add Pd/C catalyst start->add_cat hydrogenate Pressurize with H₂ gas and heat add_cat->hydrogenate monitor Monitor reaction by TLC hydrogenate->monitor filter Filter through Celite to remove catalyst monitor->filter Upon completion concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product Obtain β-enamino-ketoester purify->product

Caption: Workflow for Pd-catalyzed isoxazole ring opening.

Part 3: Catalyst Selection Logic and Troubleshooting

The choice of catalyst is paramount in directing the transformation of this compound to the desired product. The following diagram illustrates the decision-making process based on the target molecule.

G cluster_target Target Product cluster_catalyst Catalyst/Conditions start Starting Material: This compound thiazole Thiazole Derivative start->thiazole oxazole Oxazole Derivative start->oxazole ring_opened Ring-Opened Product start->ring_opened hantzsch Hantzsch Synthesis: Thioamide/Thiourea, EtOH, Reflux (Often catalyst-free) thiazole->hantzsch robinson_gabriel Robinson-Gabriel Synthesis: Amide, Dehydrating Agent (e.g., POCl₃) or Urea, DMF, Reflux oxazole->robinson_gabriel pd_h2 Pd/C, H₂ ring_opened->pd_h2 Reductive Opening fe_cl3 Fe(III) catalyst ring_opened->fe_cl3 Rearrangement

Caption: Catalyst selection guide for transformations.

General Troubleshooting Guide
IssuePossible CauseSuggested Solution
No reaction or low conversion Inactive catalyst, insufficient temperature, or incorrect solvent.Verify catalyst activity, increase reaction temperature, and ensure the solvent system is appropriate for the chosen reaction.
Formation of multiple products Lack of selectivity, side reactions of starting material or product.Adjust reaction conditions (pH, temperature, catalyst loading) to favor the desired pathway. Use TLC to monitor the reaction and identify the point at which byproduct formation becomes significant.
Decomposition of starting material Harsh reaction conditions (strong acid/base, high temperature).Employ milder reaction conditions. For Hantzsch synthesis, avoid strong, concentrated acids unless the imino-thiazole is the desired product. For ring-opening, screen different catalysts to find one that is active at lower temperatures.
Isoxazole ring cleavage as a byproduct Catalyst or conditions are not chemoselective.If targeting the α-bromoacetyl group, avoid catalysts known for isoxazole ring opening (e.g., Pd/C with H₂). If performing a ring-opening, ensure conditions are selective for this transformation over others.

References

Validation & Comparative

A Senior Application Scientist's Guide to Structural Validation: From Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: The journey from a versatile starting material to a novel, biologically active compound is underpinned by rigorous, unambiguous structural validation. This guide provides an in-depth comparison of analytical techniques for confirming the structures of compounds synthesized from Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, a valuable building block in medicinal chemistry. We will explore the synthesis of a representative thiazole derivative and detail a multi-pronged spectroscopic approach—leveraging NMR, Mass Spectrometry, and FT-IR—to assemble an irrefutable structural proof. This document is designed not as a rigid template, but as a framework for critical thinking in structural elucidation, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthiness in your results.

The Synthetic Foundation: Leveraging a Versatile α-Haloketone

This compound is a potent electrophilic building block. The presence of an α-haloketone moiety makes it an ideal substrate for constructing a variety of heterocyclic systems, which are foundational scaffolds in drug discovery.[1] A classic and high-yielding reaction is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][3]

In our case study, we will focus on the reaction with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine in an SN2 reaction.[4][5] This is followed by an intramolecular cyclization and dehydration to form a stable, aromatic 2-aminothiazole ring. This transformation serves as an excellent model for demonstrating the principles of structural validation, as key functional groups are altered, and a new heterocyclic core is formed.

Reaction Scheme: Synthesis of Ethyl 5-(2-amino-1,3-thiazol-4-yl)isoxazole-3-carboxylate (A graphical representation of the Hantzsch thiazole synthesis starting from this compound and thiourea)

The Analytical Gauntlet: A Comparative Guide to Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[7] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

  • Expertise & Causality: For this class of compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice of solvent. Its polarity effectively dissolves the starting material and the more polar product, while the acidic N-H protons of the aminothiazole are observable and can be exchanged with D₂O for confirmation. ¹H NMR is the first pass; we expect to see the disappearance of the bromoacetyl -CH₂- signal and the appearance of new aromatic signals for the thiazole proton and the -NH₂ group. ¹³C NMR provides the carbon count and chemical environment, confirming the formation of the new heterocyclic ring.[8]

  • Trustworthiness through 2D NMR: To build a self-validating dataset, a 2D COSY (Correlation Spectroscopy) experiment is invaluable.[9] It shows which protons are coupled to each other, allowing for the unambiguous assignment of adjacent protons. For instance, it would confirm the coupling between the ethyl ester's -CH₂- and -CH₃ protons. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, definitively linking the isoxazole and thiazole rings.[10]

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of the proposed structure.

  • Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this analysis. It is a "soft" ionization technique that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation. This provides a clear and accurate molecular weight, allowing for the rapid confirmation of the elemental formula (via high-resolution mass spectrometry, HRMS). The expected mass shift from the starting material to the product is a critical validation checkpoint.

  • Trustworthiness through Fragmentation: While ESI minimizes fragmentation, analysis of induced fragmentation patterns (MS/MS) can provide further structural proof. The isoxazole ring, for instance, is known to undergo characteristic cleavage involving the weak N-O bond.[11][12][13] Observing predictable fragments adds another layer of confidence to the structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and simple method to verify the presence and absence of key functional groups.[14] It is an excellent complementary technique to NMR and MS.

  • Expertise & Causality: In our case study, the most important transformations to monitor are the starting ketone and the resulting aminothiazole. We would expect to see the disappearance or significant shift of the C=O stretching frequency of the bromoacetyl group. Concurrently, the appearance of N-H stretching bands (typically a doublet around 3300-3450 cm⁻¹) for the primary amine (-NH₂) and characteristic C=N and aromatic C=C stretching vibrations for the new thiazole ring would confirm the successful synthesis.[15][16][17]

Case Study: Assembling the Evidence for Ethyl 5-(2-amino-1,3-thiazol-4-yl)isoxazole-3-carboxylate

By integrating data from these three techniques, we can build a conclusive argument for the structure of our synthesized compound. The table below summarizes the expected data that, when taken together, validates the proposed structure.

Analytical Technique Parameter Expected Observation for Product Interpretation
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)~1.35 (t, 3H), ~4.40 (q, 2H), ~7.30 (s, 2H), ~7.80 (s, 1H), ~8.15 (s, 1H)Confirms ethyl ester protons, new thiazole C-H proton, isoxazole C-H proton, and exchangeable -NH₂ protons.
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)~14.0, ~62.0, ~102.0, ~115.0, ~155.0, ~158.0, ~160.0, ~170.0Accounts for all 8 unique carbons in the structure, including the ester, isoxazole, and thiazole ring carbons.
HRMS (ESI) m/z [M+H]⁺Calculated: 283.0492Found: 283.0495
FT-IR (KBr)Wavenumber (cm⁻¹)3420, 3310 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (Ester C=O), 1620 cm⁻¹ (C=N)Confirms presence of primary amine and ester carbonyl; indicates formation of the heterocyclic ring system.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following detailed protocols are provided.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the tube.

  • Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. If needed, use gentle vortexing or sonication.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C{¹H}, and 2D COSY spectra according to the instrument's standard operating procedures. Ensure sufficient scans are acquired for a good signal-to-noise ratio, especially for the ¹³C spectrum.[7]

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or LC-MS at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical formula.

Protocol 3: FT-IR Spectrum Acquisition
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer a small amount of the powder into a pellet press and apply pressure (as per instrument guidelines) to form a thin, transparent pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Label the significant peaks and compare them to known correlation charts for characteristic functional group vibrations.

Visualizing the Validation Workflow

Visual diagrams can clarify complex processes and relationships. The following diagrams illustrate the validation workflow and the logic of using complementary data.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Gauntlet cluster_conclusion Final Confirmation Start Ethyl 5-(2-bromoacetyl) isoxazole-3-carboxylate Reaction Hantzsch Thiazole Synthesis (with Thiourea) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS Is MW correct? IR FT-IR Spectroscopy - Functional Groups Purification->IR Are functional groups correct? NMR NMR Spectroscopy - ¹H, ¹³C, 2D COSY - Atomic Connectivity Purification->NMR Is connectivity correct? Analysis Convergent Data Analysis MS->Analysis IR->Analysis NMR->Analysis Structure Confirmed Structure Analysis->Structure

Caption: A workflow diagram illustrating the process from synthesis to final structure confirmation.

G cluster_data center Unambiguous Structural Proof NMR NMR Data (¹H, ¹³C, COSY) 'The Skeleton' NMR->center Provides atomic connectivity and stereochemistry. MS Mass Spec Data (HRMS) 'The Formula' MS->center Confirms molecular weight and elemental composition. IR FT-IR Data 'The Functional Groups' IR->center Verifies presence/absence of key functional groups.

Caption: A logic diagram showing how complementary spectroscopic techniques lead to a confirmed structure.

Conclusion

The structural validation of a newly synthesized compound is a cornerstone of chemical research and drug discovery.[18][19][20] Relying on a single piece of data is insufficient and scientifically unsound. As demonstrated, a systematic and multi-technique approach, combining the strengths of NMR, mass spectrometry, and FT-IR spectroscopy, is essential for building an irrefutable case for a molecule's structure.[21] By understanding the "why" behind each analytical choice and integrating the data in a logical framework, researchers can ensure the integrity and validity of their findings, paving the way for further discovery.

References

biological activity screening of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Activity Screening of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate Derivatives

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity make it a "privileged scaffold"—a molecular framework that can bind to multiple, diverse biological targets. Consequently, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][4] Marketed drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature this core, underscoring its therapeutic relevance.[1][4]

This guide focuses on a specific, highly functionalized class of these compounds: This compound derivatives . The presence of the α-haloketone (bromoacetyl group) is particularly noteworthy. This group is a potent electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in enzyme active sites, suggesting a potential mechanism of irreversible inhibition. This guide provides a comparative framework for screening the biological activities of these derivatives, grounded in established experimental protocols and scientific rationale.

Part 1: A Tri-Fold Comparative Analysis of Biological Activity

We will explore the screening of these isoxazole derivatives across three critical therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activity. For each area, we will present the scientific rationale for the investigation, a direct comparison with established agents, and a detailed experimental protocol for robust evaluation.

A. Antimicrobial Activity Screening

Expert Rationale: The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[5] Isoxazole derivatives have consistently shown promise as antibacterial and antifungal agents, with their efficacy often enhanced by specific substitutions on the ring.[1][5][6][7] The screening of this compound derivatives is justified by the scaffold's known antimicrobial potential and the reactive bromoacetyl moiety, which could irreversibly inhibit essential microbial enzymes.

Performance Comparison: The efficacy of a novel compound is best understood relative to established standards. Here, we compare the hypothetical performance of our isoxazole derivative against Ciprofloxacin (a broad-spectrum antibiotic) and Ketoconazole (an antifungal agent). The key metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[8]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Isoxazole Derivative 81632
Ciprofloxacin (Standard) 10.25N/A
Ketoconazole (Standard) N/AN/A4

Note: Data are hypothetical for illustrative purposes.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a gold standard for determining the MIC of a compound in a liquid medium, providing a quantitative measure of its potency.[5][8][9]

Methodology:

  • Preparation of Inoculum: Culture the microbial strains (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazole derivative and standard drugs. Start with a high concentration (e.g., 512 µg/mL) and dilute downwards, leaving wells for controls.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing only broth and the microbial inoculum (to confirm viability).

    • Negative Control: Wells containing only sterile broth (to check for contamination).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Culture Microbe Overnight B Prepare 0.5 McFarland Standard Inoculum A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Serial Dilutions of Test Compound in 96-Well Plate C->D E Incubate Plate at 37°C for 24h D->E F Visually Inspect for Turbidity E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Workflow for the Broth Microdilution MIC Assay.
B. Anticancer (Cytotoxic) Activity Screening

Expert Rationale: The isoxazole scaffold is a key component in many compounds designed as anticancer agents.[11][12] These derivatives can induce apoptosis, inhibit crucial enzymes like HSP90, or disrupt tubulin polymerization, all of which are validated anticancer mechanisms.[12][13] The potential of this compound derivatives as cytotoxic agents is high, given the possibility of the bromoacetyl group irreversibly binding to proteins essential for cancer cell survival and proliferation.

Performance Comparison: The cytotoxic potential is quantified by the IC50 value—the concentration of a drug required to inhibit the growth of 50% of a cell population. We compare our derivative to Doxorubicin, a widely used chemotherapeutic agent, against human cancer cell lines such as MCF-7 (breast) and HeLa (cervical).[14]

Table 2: Comparative Cytotoxic Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)Normal Cell Line (e.g., HEK293)
Isoxazole Derivative 12.515.4> 100
Doxorubicin (Standard) 1.20.85.0

Note: Data are hypothetical. A higher IC50 in normal cells indicates selectivity.

Experimental Protocol: The MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell viability.[15][16] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[17]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative and the standard drug (Doxorubicin) in the culture medium. Replace the old medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours.[15] Living cells will convert the yellow MTT to purple formazan.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Principle of the MTT Assay

MTT_Principle A Yellow MTT (Tetrazolium Salt) B Mitochondrial Dehydrogenases A->B Reduction C Purple Formazan (Insoluble Crystals) B->C Solubilization Add Solubilizing Agent (e.g., DMSO) C->Solubilization D Yellow MTT E Inactive Enzymes D->E No Reduction F No Color Change E->F Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Principle of the MTT assay for cell viability.
C. Anti-inflammatory Activity Screening

Expert Rationale: Inflammation is a key pathological process in many diseases. The enzymes Cyclooxygenase (COX) and Lipoxygenase (LOX) are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively.[18][19] Many NSAIDs function by inhibiting these enzymes. Given that the isoxazole derivative Valdecoxib is a selective COX-2 inhibitor, it is logical to screen novel isoxazole compounds for similar activity.[4] Dual COX/LOX inhibitors are of particular interest as they may offer broader anti-inflammatory effects with a potentially improved safety profile.[19]

Performance Comparison: We evaluate the inhibitory potential (IC50) of our derivative against COX-1, COX-2, and 5-LOX enzymes. Comparing COX-1 and COX-2 inhibition reveals the compound's selectivity. High selectivity for COX-2 over COX-1 is desirable to reduce gastrointestinal side effects associated with traditional NSAIDs. Celecoxib (a selective COX-2 inhibitor) and Zileuton (a 5-LOX inhibitor) serve as standards.[19][20]

Table 3: Comparative Anti-inflammatory Enzyme Inhibition (IC50 in µM)

CompoundCOX-1 InhibitionCOX-2 Inhibition5-LOX InhibitionCOX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)
Isoxazole Derivative 250.51550
Celecoxib (Standard) 150.05>100300
Zileuton (Standard) >100>1000.5N/A

Note: Data are hypothetical. A higher selectivity index indicates greater COX-2 selectivity.

Experimental Protocol: In-Vitro COX/LOX Inhibition Assay

Commercially available enzyme immunoassay (EIA) or fluorescence-based kits are standard for this purpose.[20][21]

Methodology (General Principle):

  • Enzyme Preparation: Use purified human recombinant COX-1, COX-2, or 5-LOX enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the isoxazole derivative or standard inhibitors in an appropriate buffer.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection:

    • For COX: The assay measures the amount of Prostaglandin E2 (PGE₂) produced, typically via a competitive EIA where a PGE₂-tracer competes with the sample's PGE₂ for a limited number of antibody binding sites.

    • For LOX: The assay can measure the production of leukotrienes or detect the hydroperoxides formed during the reaction using a colorimetric or fluorescent probe.[20]

  • Quantification: Read the output (colorimetric or fluorescent signal) on a plate reader.

  • Calculation: Generate a dose-response curve to calculate the IC50 value for each enzyme.

Arachidonic Acid Inflammatory Pathway

Arachidonic_Acid_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Inhibitor_COX Isoxazole Derivative & Celecoxib Inhibit Here Inhibitor_COX->COX2 Inhibitor_LOX Isoxazole Derivative & Zileuton Inhibit Here Inhibitor_LOX->LOX

Simplified arachidonic acid pathway showing targets for anti-inflammatory drugs.

Conclusion and Future Directions

This guide outlines a structured, comparative approach to screening the biological activities of this compound derivatives. The data presented, while hypothetical, illustrate how performance should be benchmarked against industry standards. The presence of the bromoacetyl group strongly suggests that mechanistic studies, such as enzyme kinetics and covalent binding assays, would be a critical next step to validate the mode of action. By employing these robust, self-validating protocols, researchers can effectively evaluate the therapeutic potential of this promising class of isoxazole compounds and advance the development of new, more effective medicines.

References

comparing the reactivity of the bromoacetyl group in different isoxazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to participate in various biological interactions.[1][2] When functionalized, this five-membered heterocycle becomes a versatile scaffold for drug design. A particularly powerful functionalization is the introduction of a bromoacetyl group, which serves as a potent electrophilic handle. This group is widely used to form stable covalent bonds with biological nucleophiles, such as the thiol group of cysteine residues in proteins, making it invaluable for creating targeted covalent inhibitors, bioconjugates, and molecular probes.[3]

The reactivity of the bromoacetyl group, however, is not constant; it is profoundly influenced by its point of attachment to the isoxazole ring. The three possible carbon isomers—3-bromoacetylisoxazole, 4-bromoacetylisoxazole, and 5-bromoacetylisoxazole—exhibit distinct reactivity profiles governed by the intrinsic electronic landscape of the isoxazole nucleus.

This guide provides an in-depth comparison of the reactivity of these three isomers. We will explore the underlying electronic principles that dictate their electrophilicity, present a logical framework for predicting their reaction rates, and provide a detailed experimental protocol for quantitatively measuring these differences. This information is critical for researchers in drug development and chemical biology for the rational design of molecules with tailored reactivity.

Core Principle: The Electrophilicity of the Bromoacetyl Group

The synthetic utility of the bromoacetyl group in this context is centered on the electrophilicity of its α-carbon (the carbon atom bonded to the bromine). This carbon is susceptible to nucleophilic attack via an SN2 mechanism, with the bromide ion serving as an excellent leaving group.[4] The partial positive charge (δ+) on this α-carbon determines its reactivity: a greater partial positive charge leads to a "harder" electrophile and a faster reaction with nucleophiles.

The magnitude of this partial positive charge is directly modulated by the electron-withdrawing or electron-donating nature of the group to which the bromoacetyl moiety is attached.[5] A strongly electron-withdrawing substituent will pull electron density away from the α-carbon, intensifying its positive character and accelerating the rate of nucleophilic substitution.

The Isoxazole Ring: An Anisotropic Electron-Withdrawing Scaffold

The isoxazole ring is an electron-deficient heterocycle due to the presence of two highly electronegative heteroatoms: nitrogen and oxygen. However, their electron-withdrawing influence is not distributed uniformly across the ring's carbon atoms. The position of a substituent determines the extent to which it is affected by this electronic pull.

Studies on the deprotonation of isoxazole provide compelling evidence for this electronic anisotropy. The acidity of the C-H bonds, which correlates with the stability of the resulting carbanion and the electron-deficient nature of the carbon, follows a clear trend: C5 > C3 > C4 .[6] Deprotonation occurs most readily at the C5 position, indicating it is the most electron-poor carbon on the ring. The C3 position is intermediately electron-deficient, while the C4 position is the most electron-rich of the three.

This establishes a clear gradient of electron-withdrawing strength exerted by the isoxazole ring itself:

  • Position 5 (C5): Strongest electron-withdrawing effect.

  • Position 3 (C3): Intermediate electron-withdrawing effect.

  • Position 4 (C4): Weakest electron-withdrawing effect.

cluster_0 Electronic Influence of the Isoxazole Ring cluster_1 Resulting Effect on Substituent reactivity Position on Isoxazole Ring C5 C3 C4 effect_c5 Strongest Electron Withdrawal reactivity:C5->effect_c5 effect_c3 Intermediate Electron Withdrawal reactivity:C3->effect_c3 effect_c4 Weakest Electron Withdrawal reactivity:C4->effect_c4

Figure 1. The positional electronic effects of the isoxazole ring.

Comparative Reactivity Analysis: Predicting the Isomer Reactivity Order

By combining the principles of SN2 reactions with the established electronic gradient of the isoxazole ring, we can confidently predict the relative reactivity of the three bromoacetyl isoxazole isomers.

  • 5-Bromoacetylisoxazole: The bromoacetyl group at the C5 position is subject to the strongest inductive electron withdrawal from the ring. This effect significantly enhances the partial positive charge on the α-carbon, making it the most electrophilic and, therefore, the most reactive isomer.

  • 3-Bromoacetylisoxazole: Attached to the C3 position, the bromoacetyl group experiences an intermediate electron-withdrawing effect. Its α-carbon will be less electrophilic than that of the 5-isomer but more electrophilic than the 4-isomer.

  • 4-Bromoacetylisoxazole: The C4 position exerts the weakest electron-withdrawing effect. Consequently, the α-carbon of the 4-bromoacetyl group is the least electrophilic, rendering this isomer the least reactive of the three.

This leads to the predicted reactivity order: 5-Bromoacetylisoxazole > 3-Bromoacetylisoxazole > 4-Bromoacetylisoxazole

IsomerPosition on RingRelative Electron-Withdrawing EffectPredicted α-Carbon ElectrophilicityPredicted Reactivity
5-Bromoacetylisoxazole C5StrongHighHigh
3-Bromoacetylisoxazole C3MediumMediumMedium
4-Bromoacetylisoxazole C4WeakLowLow

Experimental Validation: A Protocol for Kinetic Analysis

To empirically validate this predicted reactivity order, a quantitative kinetic study can be performed. This protocol describes a robust method for determining the second-order rate constants for the reaction of each isomer with a model thiol nucleophile, such as thiophenol. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

Objective:

To determine the second-order rate constant (k₂) for the reaction of 3-, 4-, and 5-bromoacetylisoxazole with thiophenol.

Materials:
  • 3-Bromoacetylisoxazole, 4-Bromoacetylisoxazole, 5-Bromoacetylisoxazole

  • Thiophenol

  • Acetonitrile (HPLC grade)

  • Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

  • HPLC system with a C18 column and UV detector

Experimental Workflow Diagram

arrow arrow prep 1. Prepare Stock Solutions - Isoxazole Isomers (10 mM) - Thiophenol (100 mM) setup 2. Set Up Reaction - Equilibrate buffer to 25°C - Add Thiophenol (1 mM final) prep->setup initiate 3. Initiate Reaction - Add Isoxazole Isomer (0.1 mM final) - Start Timer setup->initiate sample 4. Time-Point Sampling - Withdraw aliquot at t=0, 1, 2, 5, 10, 20, 30 min - Quench with excess acid initiate->sample analyze 5. HPLC Analysis - Inject quenched samples - Monitor disappearance of isoxazole peak sample->analyze calculate 6. Data Analysis - Plot ln([Isoxazole]) vs. Time - Calculate k_obs from slope analyze->calculate finalize 7. Determine k₂ - k₂ = k_obs / [Thiophenol] calculate->finalize

Figure 2. Workflow for the kinetic analysis of isomer reactivity.
Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each bromoacetyl isoxazole isomer in acetonitrile.

    • Prepare a 100 mM stock solution of thiophenol in acetonitrile.

    • Causality Note: Using a 10-fold excess of the nucleophile (thiophenol) establishes pseudo-first-order kinetics. This simplifies the data analysis by making the rate of reaction dependent only on the concentration of the bromoacetyl isoxazole, allowing for a straightforward calculation of the observed rate constant (kobs).

  • Reaction Setup:

    • In a temperature-controlled vessel at 25°C, add the appropriate volume of sodium phosphate buffer.

    • Add the thiophenol stock solution to achieve a final concentration of 1.0 mM. Allow the solution to equilibrate.

  • Initiation and Monitoring:

    • To initiate the reaction, add the bromoacetyl isoxazole stock solution to achieve a final concentration of 0.1 mM. Start a timer immediately.

    • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a strong acid (e.g., trifluoroacetic acid) to protonate the thiophenolate and halt the reaction.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by reverse-phase HPLC.

    • Monitor the reaction by integrating the peak area of the starting bromoacetyl isoxazole isomer at a suitable wavelength (e.g., 254 nm).

  • Data Analysis and Calculation:

    • For each isomer, plot the natural logarithm of the remaining bromoacetyl isoxazole concentration (ln[Isomer]) versus time (in seconds).

    • The data should yield a straight line, the slope of which is equal to -kobs (the pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = kobs / [Thiophenol]

    • Trustworthiness Note: This protocol is self-validating. The linearity of the pseudo-first-order plot confirms the assumed reaction order, and the calculated k₂ values provide a direct, quantitative measure of reactivity, allowing for an objective comparison between the isomers.

Implications for Drug Discovery and Chemical Biology

The differential reactivity of the bromoacetyl isoxazole isomers has significant practical implications.

  • Targeted Covalent Inhibitors: A researcher aiming for rapid and highly efficient labeling of a target protein might select the 5-bromoacetylisoxazole isomer to ensure complete modification in a short timeframe.

  • Controlled Modification: For applications requiring slower, more controlled covalent modification, or to potentially improve selectivity by avoiding reaction with more accessible but less critical nucleophiles, the 4-bromoacetylisoxazole isomer would be the superior choice.

  • Fine-Tuning Reactivity: The 3-bromoacetylisoxazole isomer offers a balance, providing a moderately reactive electrophile that can be optimized for specific biological systems.

Conclusion

The reactivity of the bromoacetyl group is fundamentally dictated by its electronic environment. When attached to an isoxazole ring, its electrophilicity is modulated in a predictable manner based on its position of attachment. The inherent electronic gradient of the isoxazole scaffold (C5 > C3 > C4 in terms of electron deficiency) directly translates to the reactivity of the bromoacetyl substituent. This guide establishes, through fundamental principles and a proposed validation workflow, that the order of reactivity for nucleophilic substitution is 5-bromoacetylisoxazole > 3-bromoacetylisoxazole > 4-bromoacetylisoxazole . This understanding allows scientists to move beyond a trial-and-error approach and rationally select the appropriate isomer to achieve the desired kinetic profile for applications ranging from targeted drug development to the design of sophisticated chemical probes.

References

A Comparative Guide to In Vitro Testing Protocols for Novel Covalent Inhibitors Derived from Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a specific, highly promising class of isoxazole derivatives: those functionalized with a 2-bromoacetyl group at the 5-position.

The key to this molecular architecture is the α-halo ketone moiety (specifically, a bromoacetyl group).[4][5][6] This functional group is a potent electrophile, designed to react with nucleophilic amino acid residues (e.g., cysteine, histidine) on a protein target, forming a stable, covalent bond. This mechanism of action, known as covalent inhibition, can lead to profound and durable target modulation, a highly sought-after characteristic in modern drug development.[7][8]

This document provides a comprehensive, comparative framework of in vitro testing protocols specifically tailored to characterize these novel covalent inhibitors. It is designed for researchers, scientists, and drug development professionals to establish a robust, logical, and efficient screening cascade, from initial cytotoxicity assessment to definitive target engagement and mechanism of action studies. We will not only detail the "how" but, more critically, the "why" behind each experimental choice, comparing alternative methods and providing the rationale for building a self-validating data package.

Part 1: The Foundational Screening Cascade: Cytotoxicity and Viability

The first essential step for any new chemical entity is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations used in all subsequent, more complex mechanistic assays.

Comparison of Primary Cytotoxicity Assays

Two of the most common methods for assessing cell viability are the MTT and CellTiter-Glo® assays. While both are widely used, they operate on different principles and offer distinct advantages.

Assay Principle Endpoint Advantages Disadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells.Colorimetric (Absorbance)Inexpensive, well-established.Requires a solubilization step; can be confounded by compounds affecting cellular redox state; less sensitive.[9]
CellTiter-Glo® Luminescent Cell Viability Assay Measures ATP levels, a direct indicator of metabolically active cells, using a proprietary thermostable luciferase.Luminescent (Light Output)Highly sensitive (can detect as few as 15 cells), rapid "add-mix-measure" protocol, wide linear range.[10][11][12]Higher reagent cost compared to MTT.

Recommendation: For high-throughput screening and projects requiring high sensitivity and reliability, the CellTiter-Glo® assay is superior . Its direct measurement of ATP provides a more accurate reflection of cell viability and is less prone to artifacts than metabolic assays like MTT.[10][13]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed to assess the dose-dependent cytotoxic effect of the isoxazole derivatives on a relevant cancer cell line (e.g., MCF-7 for breast cancer, Huh7 for liver cancer).

Objective: To determine the half-maximal inhibitory concentration (IC50) for cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM in DMSO). Add the compounds to the cells and include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for a standard duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value.

Self-Validation & Controls:

  • Vehicle Control: Wells treated with the same concentration of DMSO used for the test compounds.

  • No-Cell Control: Wells with medium and reagent only, to determine background luminescence.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine) to confirm assay performance.

Part 2: Characterizing the Covalent Mechanism of Action

The presence of the bromoacetyl "warhead" necessitates a suite of specialized assays to confirm the covalent and irreversible nature of the target interaction. Standard IC50 values are insufficient for covalent inhibitors; kinetic parameters like kinact and KI are required.[7][14]

Workflow for Covalent Inhibitor Characterization

The following diagram illustrates a logical workflow for confirming a covalent mechanism of action.

Covalent_Inhibitor_Workflow A Hypothesized Target Enzyme B Time-Dependent Inhibition Assay (IC50 Shift) A->B  Test for time-dependency C Jump Dilution Assay B->C  Confirm irreversibility D Mass Spectrometry (Intact Protein & Peptide Mapping) C->D  Identify modification site E Irreversible Covalent Binding Confirmed D->E

Figure 1: Experimental workflow to validate a covalent mechanism of action.

Protocol 2: Time-Dependent Inhibition (TDI) Assay (IC50 Shift Method)

This assay is a critical first step to differentiate a covalent inhibitor from a reversible one.[15] A covalent inhibitor's apparent potency will increase with longer pre-incubation time with its target enzyme.[16][17]

Objective: To determine if inhibition is time-dependent by observing a shift in the IC50 value upon pre-incubation.

Methodology:

  • Prepare Two Sets of Reactions:

    • Set A (No Pre-incubation): Mix the target enzyme with a serial dilution of the inhibitor. Immediately add the substrate to start the reaction.

    • Set B (With Pre-incubation): Pre-incubate the target enzyme with the same serial dilution of the inhibitor for a set time (e.g., 30 minutes) at 37°C. After pre-incubation, add the substrate to start the reaction.

  • Kinetic Reading: Monitor the reaction progress for both sets over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration in both sets.

    • Plot the rates against inhibitor concentration to generate two IC50 curves.

    • Interpretation: A significant leftward shift in the IC50 value for Set B (with pre-incubation) compared to Set A indicates time-dependent inhibition, a hallmark of covalent binding.[17] An IC50 shift of >1.5-fold is typically considered significant.[16]

Protocol 3: Jump Dilution Assay

While TDI suggests irreversibility, the Jump Dilution assay provides more direct proof.[18] This assay measures the dissociation rate (koff) of the inhibitor-enzyme complex. For an irreversible covalent inhibitor, the koff will be effectively zero.[19]

Objective: To confirm irreversible binding by measuring the enzyme activity recovery after rapid dilution.

Methodology:

  • Complex Formation: Incubate the target enzyme with a saturating concentration of the inhibitor (e.g., 10-20x IC50) to ensure maximal complex formation.[20]

  • Jump Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a reaction buffer containing the substrate.[20][21] This "jump" reduces the free inhibitor concentration to a level far below its IC50, preventing re-binding.

  • Monitor Activity Recovery: Immediately and continuously monitor enzyme activity over time.

  • Data Analysis:

    • Reversible Inhibitor (Control): Enzyme activity will recover over time as the inhibitor dissociates from the active site. The rate of recovery corresponds to the koff.[21]

    • Irreversible Covalent Inhibitor: No significant recovery of enzyme activity will be observed, as the inhibitor is permanently bound.[19]

Protocol 4: Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry (MS) is the gold standard for unequivocally proving covalent bond formation.[22][23] It provides two critical pieces of information: confirmation that the compound has adducted to the protein and identification of the precise amino acid residue it has modified.[22][24]

Objective: To confirm the formation of a covalent adduct and identify the specific binding site.

Methodology:

  • Intact Protein Analysis:

    • Incubate the target protein with an excess of the isoxazole compound.

    • Analyze the mixture using LC-MS.

    • Result: A mass shift in the protein's molecular weight corresponding to the mass of the inhibitor (minus the bromine leaving group) confirms covalent binding.[25]

  • Peptide Mapping (LC-MS/MS):

    • After incubation, denature, reduce, alkylate, and digest the protein into smaller peptides using a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by high-resolution tandem mass spectrometry (LC-MS/MS).

    • Result: Identify the specific peptide that shows the mass modification. Fragmentation of this peptide (MS/MS) will pinpoint the exact amino acid residue (e.g., Cys481) that has been covalently modified by the compound.[24]

Part 3: In-Cell Target Engagement and Proteome-Wide Selectivity

Confirming that a compound binds its target in a test tube is essential, but demonstrating this interaction within the complex environment of a living cell is the critical next step.

Comparison of Target Engagement Methods
Assay Principle Endpoint Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a target protein against thermal denaturation.[26][27]Western Blot or MSLabel-free; confirms direct target binding in intact cells or tissues.[28][29][30]Lower throughput; requires a specific antibody for detection (Western Blot).
Activity-Based Protein Profiling (ABPP) Uses chemical probes to globally profile the functional state of enzyme families in native biological systems.[31][32][33]Mass SpectrometryUnbiased, proteome-wide view of target engagement and selectivity; identifies novel targets.[34][35]Requires synthesis of a specialized probe; complex data analysis.

Recommendation: CETSA® is an excellent, direct method to validate on-target activity in cells. For a broader understanding of selectivity and potential off-targets, ABPP is unparalleled.[34]

Protocol 5: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm that the isoxazole derivative engages and stabilizes its intended protein target in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[30]

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blotting or other protein detection methods.

  • Analysis:

    • Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples.

    • Interpretation: A shift of the melting curve to higher temperatures in the compound-treated sample indicates that the compound has bound to and stabilized the target protein.[27]

Visualizing the CETSA Principle

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA®).

Conclusion

The development of covalent inhibitors derived from Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate requires a specialized and rigorous in vitro testing strategy. A simple IC50 from a cytotoxicity screen is only the first step. By following a logical cascade—from viability (CellTiter-Glo®) to confirmation of a time-dependent and irreversible biochemical mechanism (TDI, Jump Dilution) and culminating in definitive proof of target modification (Mass Spectrometry) and cellular engagement (CETSA®)—researchers can build a robust, self-validating data package. This integrated approach, comparing and selecting the optimal assay for each critical question, is essential for confidently advancing these promising therapeutic candidates through the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and metabolic stability have made it a privileged structure in the design of novel therapeutics.[2] This guide delves into the structure-activity relationships (SAR) of analogs of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, a reactive and versatile isoxazole derivative. By exploring the impact of systematic structural modifications, we aim to provide a comprehensive resource for the rational design of more potent and selective therapeutic agents. While direct and extensive SAR studies on this specific series of analogs are emerging, we can infer valuable insights from closely related isoxazole-3-carboxylates and isoxazole-carboxamides to guide future drug discovery efforts.

The Core Scaffold: this compound

The lead compound, this compound, possesses several key features that make it an attractive starting point for medicinal chemistry campaigns. The α-bromoacetyl group is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets, such as cysteine or histidine in enzyme active sites. This can lead to irreversible inhibition and prolonged pharmacological effects. The isoxazole ring serves as a rigid scaffold, positioning the reactive group and the ester functionality in a defined spatial orientation. The ethyl ester at the 3-position can influence physicochemical properties such as solubility and cell permeability and may also interact with the target protein.

Comparative Analysis of Biological Activities: Insights from Related Isoxazole Analogs

While specific data for a comprehensive library of this compound analogs is limited in publicly available literature, we can draw valuable parallels from SAR studies on structurally similar isoxazole-3-carboxylates and isoxazole-carboxamides. These studies provide a predictive framework for understanding how modifications to the core scaffold might impact biological activity, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, often through mechanisms such as the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[2] The following table summarizes the cytotoxic activity of various isoxazole-carboxamide derivatives, which can serve as a surrogate for understanding the potential of related carboxylates.

Table 1: Cytotoxicity of Isoxazole-Carboxamide Derivatives Against Various Cancer Cell Lines

Compound IDR Group (at position 3)Amide MoietyCancer Cell LineIC50 (µM)
2a 2-Chlorophenyl4-Chloro-2,5-dimethoxyphenylColo2059.18
HepG27.55
2e Phenyl4-(Trifluoromethoxy)phenylB16F1 (Melanoma)0.079
2d 2-Chlorophenyl4-FluorophenylHep3B~23
HeLa15.48
2e 2-Chlorophenyl4-TrifluoromethoxyphenylHep3B~23

Data compiled from multiple sources.[3][4]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring at C3: The presence of electron-withdrawing groups, such as halogens (e.g., 2-chlorophenyl), on the phenyl ring at the 3-position of the isoxazole core often correlates with enhanced cytotoxic activity.[4]

  • The Amide/Ester Moiety: In the carboxamide series, bulky and lipophilic substituents on the aniline moiety, particularly those with trifluoromethyl or trifluoromethoxy groups, have been shown to significantly increase potency against certain cancer cell lines, such as melanoma.[3] This suggests that modifications of the ethyl ester in our lead compound to larger, more lipophilic esters or to substituted amides could be a fruitful strategy for enhancing anticancer efficacy.

  • The Acetyl Group at C5: While the data above is for analogs without the bromoacetyl group, the introduction of this reactive moiety is hypothesized to significantly enhance potency through covalent modification of target proteins. The nature of the substituent on the acetyl group (e.g., replacing bromine with chlorine or an azide) would likely modulate both the reactivity and the biological activity profile.

Antimicrobial Activity

The isoxazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents.[5][6] Modifications to the core structure can lead to compounds with potent activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Isoxazole Derivatives

Compound ClassKey Structural FeaturesTarget Organism(s)Activity (MIC)
Isoxazole Carboxamides Varied amine substituentsS. aureus, E. coliSome showed significant activity
Ester-functionalized Isoxazoles Anthracene moietiesE. coli, S. aureus, C. albicansSignificant antibacterial and antifungal activity
Isoxazole-3-carboxylic acid esters 5-[(E)-2-arylethenyl] substitutionMycobacterium tuberculosisSubmicromolar to low micromolar

Data compiled from multiple sources.[7][8][9]

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity and Aromatic Systems: The incorporation of lipophilic and aromatic moieties, such as anthracene, can enhance antimicrobial activity.[8] This suggests that replacing the bromoacetyl group with larger, lipophilic acyl groups or incorporating aromatic substituents could be a promising avenue for developing potent antimicrobial agents.

  • Substituents at C5: The nature of the substituent at the 5-position of the isoxazole ring is critical. For antitubercular activity, derivatives with a 5-[(E)-2-arylethenyl] group have shown high potency.[9] This highlights the importance of exploring diverse functionalities at this position in the lead compound.

  • The Carboxylate/Carboxamide Moiety: Similar to anticancer activity, the ester or amide group at the 3-position plays a role in the overall antimicrobial profile, likely by influencing physicochemical properties and target interactions.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of the lead compound and a representative analog, as well as for a key biological evaluation assay.

Synthesis of this compound (Lead Compound)

This protocol is adapted from the synthesis of similar α-haloketone isoxazole intermediates.

Materials:

  • Ethyl 5-acetylisoxazole-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid monohydrate

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ethyl 5-acetylisoxazole-3-carboxylate (1.0 eq.) in anhydrous acetonitrile, add p-toluenesulfonic acid monohydrate (1.0 eq.).

  • Cool the reaction mixture in an ice bath.

  • Add N-Bromosuccinimide (1.0 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired product.

Synthesis of a Representative Analog: Ethyl 5-(2-azidoacetyl)isoxazole-3-carboxylate

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (1.2 eq.) to the solution and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3][10][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualizing the SAR Workflow and Key Structural Relationships

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the core chemical scaffold, a typical SAR study workflow, and the logical relationships in analog design.

SAR_Workflow General Workflow for SAR Studies Lead Lead Compound This compound Synthesis Synthesis of Analogs (Modification of R1, R2, R3) Lead->Synthesis Design BioAssay Biological Evaluation (e.g., Anticancer, Antimicrobial Assays) Synthesis->BioAssay Test SAR_Analysis SAR Analysis (Identify key structural features for activity) BioAssay->SAR_Analysis Analyze Data SAR_Analysis->Synthesis Iterative Design Optimized Optimized Lead SAR_Analysis->Optimized Identify

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Caption: The core this compound scaffold highlighting key positions for analog synthesis. Note: A placeholder image is used here; in a real scenario, the chemical structure would be depicted.

Analog_Design_Logic Logical Relationships in Analog Design Core Isoxazole Core R1 R1: Acyl Group (e.g., -COCH2Br, -COCH2Cl, -COCH2N3) Core->R1 R2 R2: Ester/Amide (e.g., -COOEt, -CONHPh) Core->R2 R3 R3: Substituents on Aryl Rings Core->R3 Activity Biological Activity R1->Activity R2->Activity R3->Activity

Caption: Logical relationships between structural modifications and biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for a comprehensive set of its analogs is still under exploration, analysis of related isoxazole-3-carboxylates and -carboxamides provides a strong foundation for rational drug design. The key takeaways for researchers are the importance of modifications at the C3 and C5 positions of the isoxazole ring, with particular attention to the electronic and steric properties of the substituents. The reactive α-bromoacetyl group offers a handle for covalent targeting, and its replacement with other reactive or non-reactive groups is a critical area for future investigation. The detailed protocols provided herein should empower researchers to synthesize and evaluate novel analogs, thereby contributing to the growing body of knowledge on this versatile and pharmacologically significant heterocyclic system.

References

spectroscopic comparison of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate and its products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Spectroscopic Comparison of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate and its cyclization product, Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate.

Prepared by: Gemini, Senior Application Scientist

Introduction

In the realm of medicinal chemistry and drug development, isoxazole and oxazole moieties are privileged scaffolds due to their wide range of biological activities. The functionalization of these core structures allows for the fine-tuning of their pharmacological profiles. A key intermediate in the synthesis of such functionalized heterocycles is this compound. This α-haloketone is a versatile building block, readily undergoing reactions with various nucleophiles to generate a library of derivatives.

This guide provides a comprehensive spectroscopic comparison of this compound and a representative product, Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate, formed through a cyclization reaction with urea. By examining the changes in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we can elucidate the structural transformations and gain a deeper understanding of the reactivity of the parent compound. This analysis serves as a valuable resource for researchers in the field, aiding in the characterization of similar reaction products and the design of novel synthetic pathways.

The Synthetic Transformation: From α-Haloketone to an Aminoxazole

The conversion of this compound to Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate is a classic example of the Hantzsch thiazole synthesis, adapted here for the formation of an oxazole ring using urea as the nitrogen and oxygen source. The α-bromoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack by the nitrogen atom of urea. This is followed by an intramolecular cyclization and dehydration to yield the final 2-aminooxazole product.[1][2]

reaction_pathway start This compound product Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate start->product Cyclization reagent Urea (NH2CONH2) DMF, 120 °C reagent->product

Figure 1: Reaction scheme for the synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate.

Experimental Protocols

Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate

To a solution of this compound (100 mg, 0.38 mmol) in dry dimethylformamide (DMF) (3 mL), urea (228 mg, 3.8 mmol) was added. The reaction mixture was irradiated in a microwave reactor at 120°C for 3 minutes. After completion of the reaction (monitored by TLC), water was added, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (petroleum ether/ethyl acetate 1:1) to afford the desired product.[1]

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve starting material in DMF s2 Add Urea s1->s2 s3 Microwave irradiation (120 °C, 3 min) s2->s3 w1 Add water and extract with Ethyl Acetate s3->w1 w2 Wash with brine w1->w2 w3 Dry over Na2SO4 w2->w3 w4 Concentrate in vacuo w3->w4 p1 Flash column chromatography w4->p1

Figure 2: Experimental workflow for the synthesis and purification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting material and the final product.

¹H NMR Data Comparison (in DMSO-d₆)
Proton This compound (δ, ppm) Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate (δ, ppm) Multiplicity Integration Key Observation
-CH₂-Br~4.87-s2HDisappearance of the bromomethyl singlet.
Thiazole-H-~7.89s1HAppearance of a new aromatic singlet.
-NH₂-~7.3 (br s)br s2HAppearance of a broad singlet for the amino group.
Isoxazole-H~7.10~7.07s1HMinor shift of the isoxazole proton.
-O-CH₂-CH₃~4.41~4.44q2HMinimal change in the ethyl ester group.
-O-CH₂-CH₃~1.34~1.40t3HMinimal change in the ethyl ester group.
¹³C NMR Data Comparison (in DMSO-d₆)
Carbon This compound (δ, ppm) Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate (δ, ppm) Key Observation
C=O (ketone)~189.8-Disappearance of the ketone carbonyl signal.
-CH₂-Br~35.0-Disappearance of the bromomethyl carbon signal.
C-2 (Oxazole)-~159.3Appearance of the C2 carbon of the oxazole ring.
C-4 (Oxazole)-~125.4Appearance of the C4 carbon of the oxazole ring.
C-5 (Oxazole)-~139.2Appearance of the C5 carbon of the oxazole ring.
C-3 (Isoxazole)~158.0~158.1Minimal change.
C-4 (Isoxazole)~114.0~101.3Significant upfield shift.
C-5 (Isoxazole)~170.2~156.6Significant upfield shift.
C=O (ester)~160.5~160.5No significant change.
-O-CH₂-~63.0~62.4No significant change.
-CH₃~13.7~14.5No significant change.
IR Data Comparison (cm⁻¹)
Functional Group This compound (cm⁻¹) Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate (cm⁻¹) Key Observation
N-H Stretch-~3400-3200 (broad)Appearance of a broad N-H stretching band.
C=O Stretch (ketone)~1710-Disappearance of the ketone C=O stretch.
C=O Stretch (ester)~1730~1725Minimal change.
C=N Stretch (isoxazole)~1630~1625Minimal change.
C=N Stretch (oxazole)-~1650Appearance of a new C=N stretching band.
C-Br Stretch~650-Disappearance of the C-Br stretch.
Mass Spectrometry Data Comparison
Compound Molecular Formula Molecular Weight [M+H]⁺ (m/z) Key Fragmentation Pattern
This compoundC₈H₈BrNO₄262.06 g/mol 261.97, 263.97Isotopic pattern for Bromine (¹⁹Br/⁸¹Br) is a key identifier. Loss of -CH₂Br.
Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylateC₉H₈N₄O₄252.19 g/mol 253.06Loss of the ethoxy group from the ester.

Analysis and Interpretation

The spectroscopic data provides unequivocal evidence for the transformation of the α-haloketone into the 2-aminooxazole derivative.

  • ¹H NMR Spectroscopy: The most significant change is the disappearance of the singlet at approximately 4.87 ppm, which corresponds to the two protons of the bromomethyl group (-CH₂-Br). Concurrently, a new singlet appears in the aromatic region (around 7.89 ppm), attributed to the proton on the newly formed oxazole ring. Furthermore, a broad singlet characteristic of an amino group (-NH₂) emerges. The signals for the ethyl ester and the isoxazole proton show only minor shifts, indicating these parts of the molecule remain intact.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the structural changes observed in the ¹H NMR. The signal for the ketonic carbonyl carbon (around 189.8 ppm) and the bromomethyl carbon (around 35.0 ppm) are absent in the product's spectrum. Instead, new signals corresponding to the carbons of the 2-aminooxazole ring appear. Notably, the chemical shifts of the isoxazole ring carbons (C-4 and C-5) are significantly shifted upfield in the product, likely due to the change in the electronic nature of the substituent at the 5-position (from an electron-withdrawing acetyl group to a less withdrawing oxazole ring).

  • Infrared (IR) Spectroscopy: The IR spectrum of the product shows the appearance of a broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the primary amine group. The sharp and strong absorption of the ketone carbonyl group at around 1710 cm⁻¹ in the starting material is absent in the product. A new C=N stretching vibration for the oxazole ring is also observed. The ester carbonyl stretch remains largely unchanged.

  • Mass Spectrometry: The mass spectrum of the starting material exhibits a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ at 261.97 and 263.97 for ⁷⁹Br and ⁸¹Br isotopes, respectively).[3] The product's mass spectrum shows a molecular ion peak corresponding to its calculated molecular weight, and the bromine isotopic pattern is absent.

Conclusion

The spectroscopic comparison of this compound and its cyclization product, Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate, provides a clear and detailed picture of the chemical transformation. The disappearance of the characteristic signals of the α-bromoacetyl moiety and the appearance of new signals corresponding to the 2-aminooxazole ring in all spectroscopic techniques (NMR, IR, and MS) confirm the successful synthesis. This guide serves as a practical example of how multi-technique spectroscopic analysis is employed to elucidate chemical structures and verify reaction outcomes in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds for potential pharmaceutical applications.

References

A Comparative Guide to Purity Assessment of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate Derivatives by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate and its derivatives are pivotal building blocks in medicinal chemistry, frequently serving as precursors for complex active pharmaceutical ingredients (APIs). The isoxazole moiety is a well-established pharmacophore found in numerous therapeutic agents.[1] The purity of these intermediates is not merely a quality control metric; it is a critical determinant of the safety and efficacy of the final drug product. Even minute impurities can carry over through multi-step syntheses, potentially leading to the formation of toxic by-products, reduced API potency, or altered pharmacological profiles.

Therefore, a robust, reliable, and validated analytical method for purity assessment is indispensable. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Photodiode Array (PDA) detector, stands as the gold standard for this purpose.[2] It offers the high resolution needed to separate the main compound from closely related structural impurities and degradation products.

This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity assessment of this compound. We will explore the rationale behind chromatographic choices, present a detailed, self-validating protocol compliant with international guidelines, and furnish supporting experimental data to guide researchers in establishing a scientifically sound purity testing method.

Method Development: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process aimed at achieving optimal separation of the target analyte from all potential impurities.[3] Our strategy focuses on Reversed-Phase HPLC (RP-HPLC), the most widely used mode in the pharmaceutical industry due to its versatility for a broad range of molecules.[4][5]

Workflow for HPLC Method Development and Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R1) cluster_2 Phase 3: Application Analyte Analyte Characterization (Solubility, UV Spectra) Column_Screen Column Screening (C18, Phenyl, etc.) Analyte->Column_Screen Initial Input Mobile_Phase Mobile Phase Optimization (Organic Ratio, pH, Buffer) Column_Screen->Mobile_Phase Select Best Column Detection Detector Parameter Setting (Wavelength, PDA Range) Mobile_Phase->Detection Fine-tune Separation Specificity Specificity & Peak Purity Detection->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Purity Analysis Robustness->Routine Validated Method

Caption: Workflow from method development to routine analysis.

Experimental Protocol: A Self-Validating System

This section details a comprehensive, step-by-step protocol for the purity analysis of this compound. The procedure is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its trustworthiness and scientific validity.[6][7][8]

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and analytical grade phosphoric acid and ammonium acetate.

  • Reference Standard: this compound of known high purity (e.g., >99.5%).

  • Sample: The test sample of this compound.

Chromatographic Conditions (Optimized Method)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH adjusted to 4.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Elution: Gradient elution (see table below).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, monitoring at 254 nm, with spectral data collected from 200-400 nm.

Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030

Causality Behind Choices:

  • Column: A C18 column is selected as the first choice due to its hydrophobic nature, which provides good retention for the moderately non-polar isoxazole derivative.[4] The 250 mm length ensures high efficiency and resolving power for complex impurity profiles.

  • Mobile Phase: A buffered aqueous phase (Ammonium Acetate) is used to maintain a constant pH.[9] This is critical because ionizable functional groups on the analyte or impurities can exhibit shifts in retention time with pH fluctuations. Acetonitrile is chosen over methanol as it often provides better peak shape and lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.[10]

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe, with good peak shape.[11]

  • PDA Detector: A PDA detector is non-negotiable for purity analysis. It not only quantifies impurities but also provides spectral information to assess peak homogeneity, a concept known as peak purity analysis.[12][13][14] This is a cornerstone of a self-validating method, as it helps to confirm that a single chromatographic peak corresponds to a single compound.[15]

Standard and Sample Preparation
  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This concentration is used for impurity profiling.

Comparative Analysis of HPLC Columns

To demonstrate the importance of column selection, three different stationary phases were evaluated. The optimal column is one that provides the best resolution between the main peak and its closest eluting impurity, along with superior peak symmetry (Tailing Factor).

Column Type (all 250x4.6mm, 5µm)Resolution (Rs) between Main Peak and Impurity ATailing Factor (Tf) for Main PeakTheoretical Plates (N)Rationale for Performance
C18 (Octadecylsilane) 2.8 1.1 14,500 Optimal Choice: Provides strong hydrophobic interactions, leading to excellent retention and separation of the main compound from related impurities.[4]
C8 (Octylsilane) 1.91.312,800Suboptimal: Less retentive than C18. While faster, the reduced retention compromises the resolution of closely eluting impurities.
Phenyl-Hexyl 2.11.213,500Alternative: Offers different selectivity due to π-π interactions with the aromatic isoxazole ring. Useful if co-elution occurs on C18, but C18 shows better overall performance here.

Data presented is representative for illustrative purposes.

Ensuring Trustworthiness: Peak Purity Assessment with PDA

The cornerstone of this method's trustworthiness lies in the use of the PDA detector to perform peak purity analysis. An apparently single, symmetrical peak on a chromatogram can hide a co-eluting impurity.[15] Peak purity algorithms in modern chromatography data systems (CDS) work by comparing UV-Vis spectra taken across the peak.

Logic of PDA-based Peak Purity Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing (CDS Algorithm) cluster_2 Result Interpretation Peak Chromatographic Peak Elutes Spectra PDA detector acquires full UV-Vis spectra (e.g., every 0.1s) Peak->Spectra Extract Extract spectra at different points (upslope, apex, downslope) Spectra->Extract Normalize Normalize spectra to compensate for concentration differences Extract->Normalize Compare Compare spectra against the reference spectrum (usually at peak apex) Normalize->Compare PurityAngle Calculate Purity Angle and Purity Threshold Compare->PurityAngle Pure Purity Angle < Threshold => Peak is Spectrally Pure PurityAngle->Pure If Impure Purity Angle > Threshold => Peak is Impure (Co-elution) PurityAngle->Impure Else

Caption: Logical flow of peak purity determination using a PDA detector.

If the spectra are identical across the peak, the peak is considered spectrally pure. If they differ, it indicates the presence of a co-eluting impurity, and the peak is flagged as impure. This provides an orthogonal check on chromatographic resolution and is a mandatory step for method validation and routine use in a regulated environment.

Method Validation Summary (per ICH Q2 R1)

A full validation study must be conducted to prove the method is suitable for its intended purpose.[7]

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the separation of the main peak from all impurities and confirmed by peak purity analysis.

  • Linearity: A linear relationship between concentration and detector response should be established across a range (e.g., from the Limit of Quantitation to 150% of the target concentration). A correlation coefficient (r²) > 0.999 is typically required.

  • Accuracy: Determined by spiking a sample with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision of the method under the same operating conditions over a short interval. Usually assessed by six replicate injections, with a Relative Standard Deviation (RSD) of <1.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). RSD should be <2.0%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units of mobile phase pH, ±5% change in organic composition). This provides an indication of its reliability during normal usage.[6]

Conclusion

The purity assessment of this compound derivatives is a critical step in ensuring the quality and safety of subsequent APIs. The RP-HPLC method detailed in this guide provides a robust, reliable, and scientifically sound approach. By systematically selecting an appropriate C18 column, optimizing a buffered gradient mobile phase, and leveraging the power of a PDA detector for peak purity analysis, researchers can be confident in their results. The principles of method validation according to ICH Q2(R1) provide the necessary framework to prove the method is fit for purpose. This comprehensive strategy, from logical method development to rigorous validation, represents the gold standard in pharmaceutical analysis and is essential for professionals in drug development.

References

comparing the efficacy of different synthetic routes to isoxazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthetic Landscape of Isoxazoles

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its rigid structure and unique electronic properties make it a privileged scaffold, found in a wide array of approved drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[1] The versatility of the isoxazole core also allows it to serve as a synthetic intermediate for other valuable structures, including γ-amino alcohols and β-hydroxy ketones.[2]

Given its significance, the development of efficient and robust synthetic routes to functionalized isoxazoles is a critical endeavor for researchers in drug discovery and process development.[3][4][5] This guide provides an in-depth comparison of the most prevalent and effective synthetic strategies, focusing on the underlying mechanisms, experimental considerations, and comparative efficacy to inform your synthetic design.

Route 1: The [3+2] Huisgen Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most powerful and widely utilized method for constructing the isoxazole ring.[6][7] This reaction, a type of Huisgen cycloaddition, forms the C3-C4 and O-C5 bonds of the heterocycle in a concerted, pericyclic fashion.[7][8] Its popularity stems from its high degree of modularity, allowing for diverse substitutions at the 3- and 5-positions by simply varying the starting materials.

Mechanistic Rationale & Causality

The key to this reaction is the generation of the nitrile oxide intermediate, which is typically too unstable to be isolated.[9] It is therefore generated in situ from more stable precursors, most commonly through the dehydration of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. The choice of precursor and generation method directly impacts reaction conditions and outcomes. For instance, the classic method of dehydrohalogenating hydroximoyl chlorides with a base like triethylamine is highly effective but requires a pre-functionalized starting material.[10][11] A more convergent approach involves the direct oxidation of aldoximes using mild oxidants like sodium hypochlorite or chloramine-T, which generates the nitrile oxide in the presence of the alkyne.[7]

The regioselectivity of the cycloaddition—determining whether the R¹ group from the alkyne ends up at the C4 or C5 position—is a critical consideration. While often highly regioselective, mixtures can occur. Computational and experimental studies have shown that the outcome is governed by the frontier molecular orbitals (FMO) of the reacting species.[12][13]

Workflow & Visualization

The general workflow for the 1,3-dipolar cycloaddition is a convergent process where the two key fragments are brought together in the final, ring-forming step.

G cluster_0 Nitrile Oxide Generation (In Situ) cluster_1 Dipolarophile cluster_2 Cycloaddition Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, NaOCl) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (R'-C≡C-R'') Alkyne->Isoxazole

Caption: Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.

Comparative Experimental Data

The following table summarizes representative data for this method, highlighting the impact of different conditions and starting materials on reaction efficiency.

EntryNitrile Oxide PrecursorDipolarophileCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromobenzaldehyde oximePhenylacetyleneN-Chlorosuccinimide (NCS), Et₃NDMFRT595[11]
2Ethyl (Z)-2-chloro-2-(hydroxyimino)acetateTerminal AlkynesCu/Al₂O₃ (Ball-milling)Solvent-freeRT0.5-160-95[14]
3Aromatic AldehydesTerminal AlkynesHydroxylamine, CANH₂O/MeCNRT1-265-85[15]
4α-NitroketonesAlkenesChloramine-TDioxane801270-90[16]
Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via In Situ Nitrile Oxide Generation

This protocol is adapted from a procedure utilizing an in situ generated nitrile oxide from an aldoxime, a common and efficient approach.[7]

  • Reactant Preparation : In a round-bottom flask, dissolve the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as aqueous ethanol or a mixture of H₂O and acetonitrile (10 mL).

  • Initiation : To the stirred solution, add an oxidizing agent. For example, add ceric ammonium nitrate (CAN) (0.1 mmol) or an aqueous solution of sodium hypochlorite (5%, 1.5 mmol) dropwise at room temperature.[7][15]

  • Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-8 hours).

  • Workup : Upon completion, pour the reaction mixture into water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure isoxazole.

Route 2: Condensation with 1,3-Dicarbonyl Compounds (Claisen/Paal-Knorr Type Synthesis)

One of the oldest and most direct methods for isoxazole synthesis is the reaction of hydroxylamine with a 1,3-dicarbonyl compound.[17][18] This reaction is a variation of the more general Paal-Knorr synthesis, which is used to create various five-membered heterocycles like pyrroles and furans from 1,4-dicarbonyls.[19][20][21][22][23]

Mechanistic Rationale & Causality

The reaction proceeds via a two-step condensation-cyclization-dehydration sequence. First, the more nucleophilic amino group of hydroxylamine attacks one of the carbonyl carbons. The crucial challenge of this method arises here: if the 1,3-dicarbonyl is unsymmetrical (R ≠ R'), the initial attack can occur at either carbonyl group, leading to a mixture of two regioisomeric isoxazoles, which are often difficult to separate.[18][24] This lack of regiocontrol is the primary drawback of the classical Claisen approach.

To overcome this, modern variations employ β-enamino diketones.[18] The enamine functionality effectively "protects" one carbonyl group while activating the other, directing the initial nucleophilic attack of hydroxylamine to the ketone carbonyl and affording a single major regioisomer with high selectivity.[24] The choice of solvent and the use of Lewis acids like BF₃ can further steer the regiochemical outcome.[18]

Workflow & Visualization

The workflow highlights the key decision point that determines the regioselectivity of the final product.

G cluster_0 Reactants cluster_1 Initial Condensation (Regiodetermining Step) cluster_2 Cyclization & Dehydration Diketone 1,3-Dicarbonyl (Unsymmetrical) IntermediateA Intermediate A Diketone->IntermediateA Attack at C1 IntermediateB Intermediate B Diketone->IntermediateB Attack at C3 Hydroxylamine Hydroxylamine (NH₂OH) IsoxazoleA Regioisomer A IntermediateA->IsoxazoleA IsoxazoleB Regioisomer B IntermediateB->IsoxazoleB

Caption: Regioselectivity challenge in the Claisen isoxazole synthesis.

Comparative Experimental Data

This table contrasts the classical approach with a modern, regiocontrolled variant.

Entry1,3-Dicarbonyl TypeHydroxylamine SourceConditionsRegioisomeric RatioYield (%)Reference
11-Phenyl-1,3-butanedioneNH₂OH·HClEtOH, Reflux, 12hMixture (unspecified)75[25]
2Chalcone (α,β-unsaturated ketone)NH₂OH·HClEtOH, KOH, Reflux, 12hN/A (single product)80-92[26]
3β-Enamino diketoneNH₂OH·HClMeCN, RT, 2-24h>99:185-98[18]
4β-Enamino diketoneNH₂OH·HClBF₃·OEt₂, MeCN, RT, 24h1:99 (Reversed)82[18]
Protocol: Regioselective Synthesis from a β-Enamino Diketone

This protocol is based on advanced methodologies that ensure high regioselectivity.[18]

  • Reactant Setup : Dissolve the β-enamino diketone (1.0 mmol) in acetonitrile (MeCN, 5 mL) in a sealed vial.

  • Reagent Addition : Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 mmol) to the solution.

  • Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.

  • Workup : After the reaction is complete, remove the solvent under reduced pressure.

  • Extraction : Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 10 mL).

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford the pure, single-regioisomer isoxazole.

Conclusion: A Comparative Outlook

Choosing the optimal synthetic route to an isoxazole target depends critically on the desired substitution pattern and the availability of starting materials.

  • The 1,3-Dipolar Cycloaddition offers unparalleled flexibility for creating 3,5-disubstituted isoxazoles. Its convergent nature and the mild conditions of modern variants (e.g., metal-free or ultrasound-assisted methods) make it the workhorse of isoxazole synthesis.[15][27] However, it relies on the availability or synthesis of suitable alkynes and nitrile oxide precursors.

  • The Condensation of 1,3-Dicarbonyls is a more classical, atom-economical approach. While the traditional method is plagued by poor regioselectivity with unsymmetrical substrates, modern advancements using β-enamino diketones have transformed it into a highly selective and powerful tool for accessing specific regioisomers that may be difficult to obtain otherwise.[18]

For drug development professionals and researchers, a thorough understanding of both methodologies is essential. The cycloaddition provides rapid access to diverse libraries for initial screening, while the regiocontrolled condensation offers a precise and efficient path to specific, complex targets.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate. As a valued partner in your research and development endeavors, we are committed to providing information that ensures the safety of your laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in the fundamental chemical properties of the molecule and established best practices for hazardous waste management.

Core Principles & Hazard Profile

This compound is a valued reagent in synthetic chemistry, particularly for constructing complex heterocyclic scaffolds.[1][2] However, its utility is derived from its inherent reactivity, which necessitates a rigorous approach to its disposal. The molecule's hazard profile is dictated by two key structural features:

  • The α-Bromo Ketone Moiety: This functional group is a potent electrophile and alkylating agent, making the compound a likely lachrymator (tear-producing agent) and skin/respiratory irritant.[3][4] Compounds with this feature are reactive towards nucleophiles and must be handled with care to prevent unintended reactions.[5][6]

  • The Carbon-Bromine Bond: The presence of a halogen atom classifies this compound as a halogenated organic compound .[7] Under United States Environmental Protection Agency (EPA) regulations, wastes containing halogenated organic compounds are subject to specific disposal requirements and are generally prohibited from land disposal.[8][9]

Therefore, the foundational principle for the disposal of this reagent is: All waste streams containing this compound must be segregated, clearly labeled, and disposed of as halogenated organic hazardous waste. [7][10] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[10][11]

Personal Protective Equipment (PPE)

Before handling the reagent or its waste, ensure the following PPE is in use to prevent exposure.[12][13]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and the potent lachrymatory effects of α-bromo ketone vapors.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl or Viton®). Double-gloving is recommended.Provides a robust barrier against skin contact. Check glove manufacturer compatibility charts for specific breakthrough times.[13]
Body Protection A flame-retardant lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory All handling and disposal must be conducted within a certified chemical fume hood.To prevent inhalation of irritant vapors. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[14]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from potential spills.

Standard Disposal Protocol: Bulk & Contaminated Materials

This protocol applies to the disposal of unused reagent, reaction mixtures, and materials contaminated with this compound.

Step 1: Waste Container Selection

  • Use a dedicated, leak-proof hazardous waste container compatible with halogenated organic compounds (e.g., polyethylene or glass).[11]

  • The container must be in good condition and have a secure, threaded cap.[10]

Step 2: Waste Segregation & Collection

  • Collect all waste containing the title compound in this dedicated container. Crucially, do not mix this waste with non-halogenated organic waste , as this significantly increases disposal costs and complexity.[15]

  • Also, collect any contaminated solid waste (e.g., used silica gel, contaminated filter paper, gloves, absorbent pads) in a separate, clearly labeled solid hazardous waste container.

Step 3: Labeling

  • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" .[10]

  • List all chemical constituents by their full name, including "this compound" and any solvents or other reagents.[10] Provide approximate percentages for each component.

  • Keep the container closed at all times except when adding waste.[10]

Step 4: Storage & Disposal

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong bases or oxidizing agents.[11]

  • Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) office. Disposal will typically involve high-temperature incineration at a licensed facility.[7][16]

Spill Management Protocol

In the event of a spill, act immediately to contain the area and mitigate exposure.

Step 1: Evacuate & Alert

  • Alert all personnel in the immediate area.

  • If the spill is large or the ventilation is poor, evacuate the laboratory and contact your institution's EHS emergency line.

Step 2: Secure the Area

  • Restrict access to the spill area.

  • Ensure the chemical fume hood is operating correctly to ventilate vapors.

Step 3: Cleanup (for minor spills manageable by lab personnel)

  • Don appropriate PPE , including respiratory protection if necessary.

  • Contain the liquid by surrounding the spill with an inert absorbent material such as sand, vermiculite, or commercial spill pads.[14] DO NOT use water or combustible materials like paper towels initially. [3]

  • Absorb the spill by gently covering it with the absorbent material.

  • Collect the absorbed material using non-sparking tools. Place the contaminated absorbent into a heavy-duty plastic bag or a designated container for hazardous solid waste.[17]

  • Decontaminate the surface by wiping the area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a water rinse.[12]

  • Collect all cleaning materials (gloves, wipes, etc.) and place them in the hazardous solid waste container.

  • Seal and label the waste container and arrange for disposal via your EHS office.

Decontamination & Empty Container Disposal

Glassware Decontamination:

  • Rinse the glassware with a suitable organic solvent (e.g., acetone) and collect this rinseate in your halogenated organic liquid waste container.

  • For residual traces, a careful decontamination can be performed in a fume hood by rinsing with a 1M solution of sodium hydroxide in ethanol for several hours to hydrolyze the ester and displace the bromide.

  • Collect this basic rinseate for disposal as hazardous waste. Check the pH and neutralize if required by your facility's procedures before adding it to the waste container.

  • After decontamination, the glassware can be washed normally.

Empty Reagent Container Disposal:

  • In a fume hood, triple rinse the empty container with a suitable solvent (e.g., acetone).[12]

  • Add each rinse to your halogenated organic hazardous waste container.

  • Deface the label on the empty container.

  • Dispose of the rinsed container according to your institution's guidelines, which may allow for disposal in broken glass containers or recycling.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste streams associated with this compound.

DisposalWorkflow cluster_start Waste Generation cluster_type Categorize Waste Stream cluster_action Execute Disposal Protocol cluster_end Final Disposition Start Waste containing this compound is generated Bulk Unused Reagent or Concentrated Reaction Mixture Start->Bulk Solid Contaminated Solids (Silica, Gloves, Absorbents) Start->Solid Glass Contaminated Glassware Start->Glass Container Empty Reagent Bottle Start->Container CollectLiquid Collect in Labeled 'HALOGENATED ORGANIC' Liquid Waste Container Bulk->CollectLiquid CollectSolid Collect in Labeled 'HALOGENATED ORGANIC' Solid Waste Container Solid->CollectSolid DeconGlass 1. Solvent Rinse into Waste 2. Optional Chemical Decon 3. Normal Wash Glass->DeconGlass RinseBottle 1. Triple Rinse with Solvent 2. Collect Rinseate in Waste 3. Deface Label & Dispose Container->RinseBottle End Arrange for Pickup by EHS for High-Temperature Incineration CollectLiquid->End CollectSolid->End DeconGlass->CollectLiquid Rinseate RinseBottle->CollectLiquid Rinseate

Caption: Decision workflow for proper waste stream management.

References

A Senior Application Scientist's Guide to Handling Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate is a reactive intermediate, and understanding its chemical nature is paramount to its safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation.

Hazard Assessment: Understanding the Reactivity

This compound is not a benign substance. Its hazard profile is dictated by two key structural features: the bromoacetyl group and the isoxazole ring .

  • The Bromoacetyl Group: This functional group is an α-haloketone, a class of compounds known for their reactivity as alkylating agents. The presence of the bromine atom, a good leaving group, adjacent to a carbonyl group makes the terminal carbon highly electrophilic. This reactivity is the basis for its utility in synthesis but also the primary source of its hazard. Bromoacetyl compounds can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. Consequently, compounds like bromoacetyl bromide are known to be corrosive, lachrymatory (tear-inducing), and can cause severe skin and eye burns[1][2]. Direct contact should be avoided at all times.

  • The Isoxazole Ring: Isoxazole derivatives are common in medicinal chemistry and exhibit a wide spectrum of biological activities, from antimicrobial and anti-inflammatory to anticancer effects[3][4]. While many isoxazole-containing drugs are valued for their favorable safety profiles and low toxicity at therapeutic doses, the biological activity of any given derivative is highly structure-dependent[5][6]. The isoxazole moiety in this compound contributes to its overall chemical properties and potential biological effects upon exposure.

Given the potent reactivity of the bromoacetyl group, it is prudent to handle this compound as a corrosive, toxic, and highly reactive substance .

Personal Protective Equipment (PPE): Your First Line of Defense

There is no substitute for robust personal protective equipment when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Task Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Storage & Transport Double Nitrile GlovesSafety Glasses with Side ShieldsStandard Lab CoatNot generally required
Weighing & Aliquoting (Solid) Double Nitrile GlovesChemical Splash GogglesChemical-Resistant Lab CoatRecommended (N95)
Solution Preparation Double Nitrile GlovesChemical Splash Goggles and Face ShieldChemical-Resistant Lab CoatRequired if not in a fume hood
Spill Cleanup Heavy-duty Nitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldImpervious GownRequired (N95 or higher)

Key Considerations for PPE Selection:

  • Gloves: Double gloving with nitrile gloves provides an extra layer of protection. Always inspect gloves for any signs of degradation or puncture before use[7]. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles are mandatory. When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn over the goggles[7].

  • Gown/Coat: A standard lab coat is insufficient. A chemical-resistant lab coat or a disposable gown designed for handling hazardous chemicals should be worn[8][9].

  • Respiratory Protection: Due to the lachrymatory nature of similar bromoacetyl compounds, weighing and handling of the solid material should ideally be performed in a certified chemical fume hood to prevent inhalation of dust or vapors[1]. If a fume hood is not available, a NIOSH-certified N95 respirator is the minimum requirement[10].

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial to minimize exposure and ensure operational safety. The following workflow should be adopted for all procedures involving this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Review SDS Review SDS & SOPs Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Assemble Equipment Assemble All Necessary Equipment Prepare Hood->Assemble Equipment Weigh Solid Weigh Solid Compound Assemble Equipment->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Reaction Perform Reaction/Application Prepare Solution->Perform Reaction Decontaminate Decontaminate Work Area & Equipment Perform Reaction->Decontaminate Segregate Waste Segregate Halogenated Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Correctly Segregate Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Standard Operating Procedure Workflow

Detailed Steps:

  • Preparation:

    • Always review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs) before starting any work.

    • Don the appropriate PPE as outlined in the table above.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary glassware, reagents, and spill cleanup materials in the fume hood.

  • Handling:

    • Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

    • Solution Preparation: Slowly add the compound to the solvent. Be aware of potential exothermic reactions.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Waste Disposal: Dispose of all contaminated materials as halogenated organic waste.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then gown, then eye protection).

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE[1][7].

Emergency Response Plan: Immediate Actions for Exposure and Spills

In the event of an emergency, a swift and correct response is critical.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][7]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open[2]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].

Spill Management Workflow:

Spill Occurs Spill Occurs Evacuate Area Evacuate Immediate Area Spill Occurs->Evacuate Area Alert Others Alert Others & Supervisor Evacuate Area->Alert Others Don Spill PPE Don Spill Response PPE Alert Others->Don Spill PPE Contain Spill Contain Spill with Absorbent Don Spill PPE->Contain Spill Collect Waste Collect Waste into Labeled Container Contain Spill->Collect Waste Decontaminate Decontaminate Spill Area Collect Waste->Decontaminate Dispose Waste Dispose of as Hazardous Waste Decontaminate->Dispose Waste

Caption: Chemical Spill Response Workflow

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Immediately evacuate the area and inform your supervisor and colleagues.

  • Secure the Area: Prevent entry into the spill zone.

  • Don PPE: Wear appropriate PPE for spill cleanup, including respiratory protection, a face shield, an impervious gown, and heavy-duty gloves[1].

  • Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite or sand. Do NOT use combustible materials[2].

  • Collect Waste: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal[11].

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous.

  • Solid Waste: This includes contaminated gloves, weighing boats, paper towels, and any other disposable items. Place these in a designated, sealed container labeled "Halogenated Organic Solid Waste"[12].

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste." Do not mix with other waste streams[13].

  • Empty Containers: "Empty" containers of the solid compound should be rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as halogenated liquid waste.

Never dispose of this compound or its waste down the drain[14]. Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.